molecular formula C31H49NO2 B1656046 FA-15 CAS No. 4932-15-4

FA-15

Cat. No.: B1656046
CAS No.: 4932-15-4
M. Wt: 467.7 g/mol
InChI Key: UCQIYQJHXVLJTD-UHFFFAOYSA-N
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Description

FA 15 (antioxidant) is an alkylbenzene.

Properties

CAS No.

4932-15-4

Molecular Formula

C31H49NO2

Molecular Weight

467.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol

InChI

InChI=1S/C31H49NO2/c1-28(2,3)22-14-20(15-23(26(22)33)29(4,5)6)18-32(13)19-21-16-24(30(7,8)9)27(34)25(17-21)31(10,11)12/h14-17,33-34H,18-19H2,1-13H3

InChI Key

UCQIYQJHXVLJTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Other CAS No.

4932-15-4

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Landscape of Pentadecanoic Acid (FA15™ C15:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has emerged as a molecule of significant interest in the scientific community. Initially recognized as a biomarker for dairy fat intake, recent research has illuminated its broader physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, key signaling pathways, and metabolism of C15:0. It is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development.

Molecular Structure and Properties of Pentadecanoic Acid (C15:0)

Pentadecanoic acid, also known by its lipid number C15:0, is a saturated fatty acid containing a 15-carbon backbone.[1] Its molecular formula is C15H30O2, and it has a molecular weight of approximately 242.40 g/mol .[1] As a saturated fatty acid, its carbon chain contains no double bonds, resulting in a straight-chain structure.

PropertyValueReference
Systematic Name Pentadecanoic acid[2][3]
Common Names C15:0, Pentadecylic acid[1][4]
Molecular Formula C15H30O2[1][2]
Molecular Weight 242.40 g/mol [1]
CAS Number 1002-84-2[2]
Chemical Structure CH3(CH2)13COOH[4]

Key Signaling Pathways Modulated by Pentadecanoic Acid

C15:0 exerts its biological effects through the modulation of several key signaling pathways implicated in metabolism, inflammation, and cellular proliferation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[3] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα and PPARδ by C15:0 can lead to anti-inflammatory and antifibrotic effects.[3]

PPAR_Signaling C15_0 C15:0 PPAR_alpha_delta PPARα / PPARδ C15_0->PPAR_alpha_delta activates Gene_Expression Target Gene Expression PPAR_alpha_delta->Gene_Expression regulates Metabolic_Regulation Lipid & Glucose Metabolism Gene_Expression->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Figure 1: C15:0 Activation of PPARα/δ Signaling.
AMP-Activated Protein Kinase (AMPK) Activation

C15:0 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] AMPK activation by C15:0 can enhance glucose uptake and modulate metabolic pathways.[5] This mechanism is shared with the well-known metabolic regulator, metformin.[1]

AMPK_Signaling C15_0 C15:0 AMPK AMPK C15_0->AMPK activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Metabolic_Pathways Modulation of Metabolic Pathways AMPK->Metabolic_Pathways

Figure 2: C15:0-Mediated AMPK Activation.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Inhibition

In the context of cancer biology, pentadecanoic acid has been demonstrated to suppress the JAK2/STAT3 signaling pathway.[2] This pathway is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation. C15:0 can inhibit the phosphorylation of both JAK2 and STAT3, even in the presence of stimulating cytokines like Interleukin-6 (IL-6).[2]

JAK_STAT_Signaling IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates pJAK2 pJAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Gene_Transcription C15_0 C15:0 C15_0->JAK2 inhibits

Figure 3: Inhibition of IL-6/JAK2/STAT3 Signaling by C15:0.
Mammalian Target of Rapamycin (mTOR) Inhibition

C15:0 has also been identified as an inhibitor of the mammalian target of rapamycin (mTOR) pathway.[1] The mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its inhibition by C15:0 suggests a potential role in anti-cancer therapies and longevity-associated processes.[1]

Metabolism of Pentadecanoic Acid

The metabolism of C15:0 is distinct from that of even-chain fatty acids. Its beta-oxidation yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. A significant recent discovery is the metabolism of C15:0 into pentadecanoylcarnitine (PDC). PDC has been identified as a full-acting endogenous cannabinoid, activating both cannabinoid receptors CB1 and CB2. This novel metabolite may mediate some of the broader physiological effects of C15:0.

Metabolism C15_0 Pentadecanoic Acid (C15:0) Beta_Oxidation β-Oxidation C15_0->Beta_Oxidation PDC Pentadecanoylcarnitine (PDC) C15_0->PDC metabolizes to Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle CB_Receptors CB1 & CB2 Receptors PDC->CB_Receptors activates

Figure 4: Metabolic Pathways of Pentadecanoic Acid (C15:0).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of C15:0's biological activities.

Quantification of Pentadecanoic Acid in Plasma by GC-MS

This protocol describes the extraction and quantification of total C15:0 from plasma samples.

4.1.1 Materials

  • Plasma samples

  • Internal Standard: Deuterated pentadecanoic acid (C15:0-d3)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Derivatizing agent: 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

4.1.2 Lipid Extraction (Folch Method)

  • To 100 µL of plasma, add a known amount of C15:0-d3 internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

4.1.3 Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol.

  • Seal the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the FAMEs under nitrogen for GC-MS analysis.

4.1.4 GC-MS Analysis

  • Column: DB-23 or equivalent polar capillary column.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of C15:0-methyl ester and C15:0-d3-methyl ester.

GCMS_Workflow Plasma Plasma Sample + Internal Standard (C15:0-d3) Extraction Lipid Extraction (Folch Method) Plasma->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Figure 5: Workflow for GC-MS Quantification of C15:0 in Plasma.
In Vitro Cell-Based Assays

4.2.1 Cell Culture and Treatment

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma): Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • C2C12 (Mouse Myoblast): Culture in DMEM with 10% FBS. For differentiation into myotubes, switch to DMEM with 2% horse serum.

    • HepG2 (Human Hepatocellular Carcinoma): Culture in EMEM with 10% FBS.

  • C15:0 Preparation: Dissolve pentadecanoic acid in ethanol to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically <0.1%).

4.2.2 Western Blot Analysis for Signaling Pathway Activation

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with C15:0 at various concentrations and time points. For JAK/STAT inhibition studies, pre-treat with C15:0 before stimulating with IL-6 (e.g., 20 ng/mL for 15-30 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

    • Primary Antibodies: p-AMPKα (Thr172), total AMPKα, p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), total STAT3, GAPDH (loading control).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

4.2.3 PPAR Agonist Activity Assay

  • Utilize a commercially available PPARα/δ reporter assay kit or a stable cell line expressing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

  • Seed the cells in a 96-well plate.

  • Treat the cells with a range of C15:0 concentrations and a known PPAR agonist as a positive control (e.g., GW501516 for PPARδ, WY-14643 for PPARα).

  • After the incubation period (typically 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

  • Calculate the fold activation relative to the vehicle control.

4.2.4 Mitochondrial Function Assay (MitoSOX Red) This assay measures mitochondrial reactive oxygen species (ROS).

  • Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate.

  • Treat cells with C15:0 for the desired duration.

  • Remove the culture medium and wash the cells with warm PBS.

  • Incubate the cells with 5 µM MitoSOX Red reagent in HBSS for 10 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS.

  • Measure the fluorescence with an excitation/emission of 510/580 nm using a fluorescence microplate reader.

Conclusion

Pentadecanoic acid (C15:0) is a pleiotropic signaling molecule with a well-defined molecular structure. Its engagement with key cellular pathways, including PPAR, AMPK, and JAK/STAT, underscores its potential as a therapeutic agent in metabolic and inflammatory diseases, as well as in oncology. The recent discovery of its metabolite, pentadecanoylcarnitine, as an endocannabinoid opens new avenues for research into its physiological functions. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the molecular mechanisms of C15:0 and accelerate its translation from preclinical findings to clinical applications.

References

The Pleiotropic Mechanisms of Pentadecanoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cellular and Molecular Actions of C15:0

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with multifaceted roles in cellular health and disease modulation. Mounting evidence from preclinical and in vitro studies indicates that C15:0 engages with a variety of molecular targets, influencing key signaling pathways involved in metabolism, inflammation, and cellular longevity. This technical guide provides a comprehensive overview of the known mechanisms of action of pentadecanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to support further research and drug development.

Core Molecular Mechanisms of Pentadecanoic Acid

Pentadecanoic acid exhibits a pleiotropic nature, acting on several key cellular regulators. Its primary mechanisms include the activation of critical metabolic sensors and the inhibition of pro-inflammatory and growth-promoting pathways.

Activation of AMPK and PPARs: A central mechanism of C15:0 is the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-δ.[1][2][3] AMPK is a crucial sensor of cellular energy status, and its activation by C15:0 is upstream of the mTOR pathway, suggesting broad anti-aging effects.[1][2] As a dual partial agonist of PPAR-α/δ, C15:0 influences lipid metabolism and inflammation.[2][3]

Inhibition of mTOR, JAK-STAT, and HDAC6: C15:0 has been shown to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1] This inhibition, shared with the longevity-enhancing compound rapamycin, contributes to its anti-inflammatory, antifibrotic, and anticancer activities.[1] Furthermore, C15:0 inhibits the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and histone deacetylase 6 (HDAC6), both of which are involved in inflammatory and cancer processes.[2][4]

Mitochondrial Function and Cellular Stability: C15:0 plays a significant role in maintaining mitochondrial health and cellular integrity. It is readily incorporated into the lipid bilayers of cell membranes, enhancing their stability and reducing the risk of lipid peroxidation.[2][5] This is a key aspect of the "Cellular Stability Hypothesis," which posits that adequate C15:0 levels are necessary to protect against ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[6][7][8] Studies have shown that C15:0 can repair mitochondrial function, leading to increased ATP production and reduced reactive oxygen species (ROS).[9][10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of pentadecanoic acid observed in various in vitro and preclinical studies.

Activity Model System Concentration Effect Reference
PPARα ActivationCell-based assaysDose-dependentSignificant activation[3]
PPARδ ActivationCell-based assaysDose-dependentSignificant activation[3]
PPARγ ActivationCell-based assaysDose-dependentSignificant activation[3]
Mitochondrial ROS ProductionHepG2 cells20 µMDose-dependent reduction[3]
Anti-inflammatory & AntifibroticPrimary human cell systems20 µMAnnotated activities[3]
Shared Activities with Rapamycin10 human cell systems17 µM (C15:0), 9 µM (Rapamycin)24 shared activities[1]
Cytotoxicity12 primary human cell systemsUp to 50 µMNon-cytotoxic[11]
Antiproliferative (Cancer Cells)Human cancer cell lines125-2000 µMDose-dependent antiproliferation[12]
HDAC InhibitionCell-based assaysIC50 of 200 µMInhibition of HDAC6[12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by pentadecanoic acid.

Pentadecanoic_Acid_Signaling C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR_ad PPAR-α/δ C15_0->PPAR_ad Activates JAK_STAT JAK-STAT C15_0->JAK_STAT Inhibits HDAC6 HDAC6 C15_0->HDAC6 Inhibits Cell_Membrane Cell Membrane Stability (Reduced Lipid Peroxidation) C15_0->Cell_Membrane Incorporates into Mitochondria Mitochondrial Function (Increased ATP, Reduced ROS) C15_0->Mitochondria Repairs AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Metabolism Lipid Metabolism PPAR_ad->Metabolism Regulates Inflammation Inflammation JAK_STAT->Inflammation Promotes Ferroptosis Ferroptosis Cell_Membrane->Ferroptosis Inhibits Mitochondria->Ferroptosis Inhibits

Core signaling pathways modulated by Pentadecanoic Acid.

Detailed Experimental Methodologies

This section provides an overview of the experimental protocols used in key studies investigating the mechanism of action of pentadecanoic acid.

Cell-Based Molecular Phenotyping (BioMAP® System)

  • Objective: To assess the broad, dose-dependent, and clinically relevant cell-based activities of C15:0.[1][11][13]

  • Methodology:

    • Cell Systems: Utilized 12 primary human cell-based systems mimicking various disease states. These systems are composed of single or co-cultured primary human cell types, including endothelial cells, fibroblasts, and immune cells.[1]

    • Treatment: Cells were exposed to four different concentrations of C15:0 (typically ranging from 1.9 to 50 µM) or comparator compounds (e.g., rapamycin, metformin, acarbose).[1][2][13]

    • Biomarker Measurement: After a defined incubation period, the levels of 148 clinically relevant protein biomarkers were measured in the cell culture supernatants or cell lysates using immunoassays.[1][13]

    • Data Analysis: The changes in biomarker levels in treated systems were compared to vehicle-treated control systems to generate a "BioMAP profile" for each compound.

PPAR Agonist Activity Assays

  • Objective: To determine if C15:0 acts as a ligand for PPAR receptors.[3]

  • Methodology:

    • Cell Lines: Utilized cell lines engineered to express a specific PPAR isoform (α, δ, or γ) and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter.

    • Treatment: Cells were treated with varying concentrations of C15:0 or known PPAR agonists (positive controls).

    • Reporter Gene Assay: After incubation, cell lysates were assayed for reporter gene activity (e.g., luminescence).

    • Data Analysis: The dose-dependent increase in reporter gene activity was measured to determine the agonist activity of C15:0 on each PPAR isoform.

Mitochondrial Reactive Oxygen Species (ROS) Production Assay

  • Objective: To measure the effect of C15:0 on mitochondrial ROS production.[3]

  • Methodology:

    • Cell Line: HepG2 cells were commonly used.[3]

    • Treatment: Cells were treated with C15:0 at various concentrations.

    • ROS Detection: A fluorescent probe specific for mitochondrial ROS (e.g., MitoSOX™ Red) was added to the cells.

    • Quantification: The fluorescence intensity, which is proportional to the amount of mitochondrial ROS, was measured using a fluorescence microscope or plate reader.

    • Data Analysis: The change in fluorescence in C15:0-treated cells was compared to untreated controls.

In Vivo Pharmacokinetics and Toxicology Studies

  • Objective: To determine the absorption, distribution, and safety profile of orally administered C15:0.[3]

  • Methodology:

    • Animal Model: Sprague Dawley rats were used for both pharmacokinetic and toxicology studies.[3]

    • Pharmacokinetics: A single oral dose of C15:0 was administered, and blood samples were collected at various time points over 24 hours. Serum concentrations of C15:0 were determined using gas chromatography/mass spectrometry (GC/MS).[3]

    • Toxicology: Rats were orally dosed with C15:0 daily for 14 days at varying doses. Clinical observations, body weight, clinical chemistries, and organ histopathology were assessed.[3]

Experimental Workflow for Investigating Anti-inflammatory Effects in Inflammatory Bowel Disease (IBD) Models

IBD_Workflow Start Start: Select SAMP1/YitFc Mice (IBD Model) Grouping Divide mice into control and C15:0 treatment groups Start->Grouping Treatment Administer C15:0 or vehicle orally Grouping->Treatment Induction Induce colitis (e.g., DSS) or monitor spontaneous ileitis Treatment->Induction Monitoring Monitor body weight, disease activity index Induction->Monitoring Outcomes Assess primary outcomes: - Intestinal inflammation (histology) - Intestinal permeability Monitoring->Outcomes Analysis Analyze and compare results between groups Outcomes->Analysis Conclusion Draw conclusions on the anti-inflammatory effect of C15:0 in IBD Analysis->Conclusion

Workflow for assessing C15:0's anti-inflammatory effects in IBD models.

Conclusion

Pentadecanoic acid is a pleiotropic bioactive fatty acid with a growing body of evidence supporting its role in cellular health. Its mechanisms of action, centered around the activation of AMPK and PPARs, and the inhibition of mTOR, JAK-STAT, and HDAC6, position it as a compound of interest for conditions related to metabolic dysregulation, inflammation, and aging. Furthermore, its ability to enhance cellular membrane stability and mitochondrial function while counteracting ferroptosis highlights its potential protective effects at a fundamental cellular level. The data and methodologies presented in this guide provide a foundation for further investigation into the therapeutic potential of pentadecanoic acid. Future human clinical trials are warranted to translate these preclinical findings into tangible health benefits.[14][15][16][17][18]

References

The Advent of FA-15: A Potent Ferulic Acid Derivative in Inflammation and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the discovery, history, and mechanism of action of 2-methyl-1-butyl ferulic acid (FA-15), a novel chemopreventive and anti-inflammatory agent.

Introduction

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, has long been recognized for its antioxidant properties. However, its therapeutic potential has been somewhat limited by its modest bioavailability and biological activity. This has spurred the development of various derivatives to enhance its efficacy. Among these, this compound, a hydrophobic derivative identified as 2-methyl-1-butyl ferulic acid, has emerged as a significantly more potent agent in preclinical studies. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, with a focus on its anti-inflammatory and chemopreventive effects.

Discovery and History

This compound (2-methyl-1-butyl ferulic acid) was chemically synthesized and identified as a promising chemopreventive agent by a team of researchers led by Dr. Akira Murakami and Dr. Hajime Ohigashi. The initial report on its enhanced biological activities appeared in a 2002 publication in Cancer Letters.[1] This study highlighted that the addition of a hydrophobic 2-methyl-1-butyl ester to ferulic acid markedly amplified its anti-inflammatory and anti-tumor-promoting properties compared to the parent compound.[1]

The synthesis of this compound was part of a broader investigation into various ferulic acid derivatives aimed at improving their biological efficacy. In a study published in 2002, the same research group described the synthesis of other feruloyl derivatives, indicating a systematic approach to modifying the ferulic acid structure to enhance its therapeutic potential. While the precise first synthesis of this compound is detailed within the context of its biological evaluation, this body of work from the early 2000s collectively marks the discovery of this potent derivative.

Biological Activity and Mechanism of Action

This compound has demonstrated superior activity over ferulic acid in cellular and animal models of inflammation and carcinogenesis. Its mechanism of action is primarily attributed to the potent suppression of key inflammatory pathways.

Anti-inflammatory Effects

In vitro studies using the murine macrophage cell line RAW264.7 revealed that this compound markedly suppressed the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) when the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] Furthermore, this compound inhibited the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1] This inhibition was associated with the suppression of I-kappa B (IκB) degradation, a critical step in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

dot

G LPS_IFN LPS + IFN-γ IKK IKK Complex LPS_IFN->IKK Activates FA15 This compound FA15->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2_TNFa iNOS, COX-2, TNF-α (Pro-inflammatory Mediators) Nucleus->iNOS_COX2_TNFa Induces Transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.

Chemopreventive Effects

The anti-tumor-promoting activity of this compound was demonstrated in a two-stage skin carcinogenesis model in ICR mice.[1] Topical application of this compound significantly attenuated the effects of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), including hydrogen peroxide production, edema formation, and the development of skin papillomas.[1] In contrast, ferulic acid itself showed no significant inhibitory effect in this model.[1]

dot

G cluster_0 Initiation cluster_1 Promotion DMBA DMBA Application (Initiator) TPA TPA Application (Promoter) Inflammation Inflammation (Edema, H₂O₂ production) TPA->Inflammation Papilloma Papilloma Formation Inflammation->Papilloma FA15 This compound (Topical Application) FA15->Inflammation Inhibits

Figure 2: this compound inhibits TPA-induced skin tumor promotion.

Quantitative Data Summary

While the initial studies provided strong qualitative evidence for the efficacy of this compound, specific quantitative data such as IC50 values are not extensively reported in the primary literature. The available information emphasizes the comparative superiority of this compound over ferulic acid.

Table 1: Comparative Biological Activity of this compound and Ferulic Acid

Biological EffectThis compound (2-methyl-1-butyl ferulic acid)Ferulic Acid (Parent Compound)Reference
Suppression of iNOS and COX-2 protein expression Markedly suppressedIneffective[1]
Inhibition of TNF-α release InhibitedIneffective[1]
Suppression of IκB degradation SuppressedIneffective[1]
Attenuation of TPA-induced skin papilloma development Significantly attenuatedNo significant effect[1]
Reduction of TPA-induced H₂O₂ production in mouse skin Significantly attenuatedNo significant effect[1]
Inhibition of TPA-induced edema in mouse ear Significantly inhibitedNo significant effect[1]

Experimental Protocols

Synthesis of this compound (2-methyl-1-butyl ferulic acid)

While the seminal paper by Murakami et al. (2002) refers to a prior synthesis, a general method for the esterification of ferulic acid can be described as follows. This protocol is based on standard esterification procedures for phenolic acids.

  • Protection of the phenolic hydroxyl group: The hydroxyl group on the phenyl ring of ferulic acid is protected to prevent side reactions. This can be achieved by reacting ferulic acid with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, in the presence of a base like imidazole in a solvent such as dimethylformamide (DMF).

  • Esterification: The protected ferulic acid is then reacted with 2-methyl-1-butanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), in an anhydrous solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for several hours.

  • Deprotection: The protecting group is removed from the phenolic hydroxyl group. For a TBDMS group, this is typically done using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

  • Purification: The final product, this compound, is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay in RAW264.7 Cells
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound or ferulic acid for a specified time (e.g., 1-2 hours) before stimulation with a combination of lipopolysaccharide (LPS; e.g., 100 ng/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) for a further 18-24 hours.

  • Western Blot Analysis for iNOS and COX-2:

    • Cell lysates are prepared using a lysis buffer containing protease inhibitors.

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • TNF-α ELISA: The concentration of TNF-α in the cell culture supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

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G Start Culture RAW264.7 cells Pretreat Pre-treat with This compound or Ferulic Acid Start->Pretreat Stimulate Stimulate with LPS + IFN-γ Pretreat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect supernatant and cell lysate Incubate->Collect ELISA TNF-α ELISA on supernatant Collect->ELISA Western Western Blot on cell lysate for iNOS & COX-2 Collect->Western

References

An In-depth Guide to the Endogenous and Exogenous Sources of Pentadecanoic Acid (C15:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered significant scientific interest for its potential roles in human health. Historically used as an internal standard in fatty acid analysis due to its presumed low concentration in humans, emerging evidence now points to C15:0 as a bioactive molecule with pleiotropic effects, including the activation of key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[1][2][3] Unlike even-chain fatty acids, C15:0 originates from both external dietary (exogenous) sources and internal (endogenous) synthesis, making the study of its metabolism a complex and critical area of research. This guide provides a technical overview of the origins of C15:0, methodologies for its quantification and differentiation, and its known signaling pathways.

Exogenous Sources of C15:0

The primary exogenous sources of C15:0 are dietary, with the highest concentrations found in dairy products and ruminant meats.[2][4] The C15:0 in these products is a result of microbial fatty acid metabolism in the rumen of these animals.[5]

2.1 Dietary C15:0 Content

Circulating levels of C15:0 are often reflective of dietary intake, particularly from full-fat dairy.[1][6] The concentration of C15:0 in food can vary based on factors such as the animal's diet, with dairy from grass-fed cows generally containing higher levels than that from grain-fed cows. Below is a summary of C15:0 content in various food sources.

Table 1: C15:0 Content in Common Food Sources

Food Category Food Item C15:0 Content per Serving Reference(s)
Dairy Fats Butter 50 - 60 mg per 1 tbsp (14g) [7]
Heavy Cream 50 - 60 mg per 1 tbsp (14g) [7]
Cream Cheese 45 - 55 mg per 1 tbsp (14g) [7]
Cheese Buffalo Mozzarella 100 - 130 mg per 1 oz (28g) [7]
Roquefort 100 - 130 mg per 1 oz (28g) [7]
Cheddar 80 - 110 mg per 1 oz (28g) [7]
Yogurt Full-fat Greek Cow's Milk Yogurt 80 - 100 mg per 3/4 cup (170g) [7]
Full-fat Cow's Milk Yogurt 70 - 90 mg per 3/4 cup (170g) [7]
Fish Fatty Fish Varies (0.2% to 1.0% of total fat) [4]

| | Fish Oil | Up to 1.5% of total fatty acids |[4] |

Endogenous Synthesis of C15:0

While dietary intake is a major contributor, the human body can also synthesize C15:0 endogenously.[8] This occurs through at least two primary pathways: de novo synthesis from propionyl-CoA and alpha-oxidation of longer-chain fatty acids.

3.1 De Novo Synthesis from Propionyl-CoA

The primary pathway for endogenous odd-chain fatty acid synthesis begins with propionyl-CoA, which serves as the initial primer for fatty acid synthase.[9] Propionyl-CoA is primarily generated by the fermentation of dietary fiber by gut microbiota.[8] This propionyl-CoA is then used to initiate fatty acid synthesis, leading to the formation of odd-chain fatty acids like C15:0.[9]

Endogenous_C15_Synthesis DietaryFiber Dietary Fiber GutMicrobiota Gut Microbiota (Fermentation) DietaryFiber->GutMicrobiota PropionylCoA Propionyl-CoA GutMicrobiota->PropionylCoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS Primer C15_0 Pentadecanoic Acid (C15:0) FAS->C15_0 MalonylCoA Malonyl-CoA (from Acetyl-CoA) MalonylCoA->FAS Elongation Units

De novo synthesis of C15:0 from propionyl-CoA.

3.2 Alpha-Oxidation

Another proposed mechanism for endogenous production is the alpha-oxidation of longer-chain fatty acids.[10][11] This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. For instance, palmitic acid (C16:0) could theoretically be shortened to C15:0. Evidence for this pathway is supported by observations in adipocyte differentiation, where an increase in odd-chain fatty acids was noted.[10][11]

Experimental Protocols for C15:0 Analysis

Accurate quantification of C15:0 and differentiation between its sources are crucial for research. This typically involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS), often coupled with stable isotope tracing.

4.1 Quantification by GC-MS

This is the standard method for measuring fatty acid concentrations in biological samples like plasma, erythrocytes, or tissues.[12][13]

Table 2: General Protocol for C15:0 Quantification via GC-MS

Step Procedure Detailed Description
1. Sample Preparation Lipid Extraction Total lipids are extracted from the sample (e.g., 100 µL of serum) using a solvent mixture, typically chloroform:methanol (2:1, v/v) as per the Folch method.[13] A deuterated internal standard (e.g., C15:0-d3) is added to account for extraction efficiency and instrument variability.[12]
2. Derivatization Fatty Acid Methyl Ester (FAME) Preparation The extracted fatty acids are converted to volatile FAMEs. This is commonly achieved by refluxing the lipid extract with methanolic NaOH.[14] This step is essential to make the fatty acids suitable for gas chromatography.
3. GC-MS Analysis Injection and Separation 1 µL of the FAME sample is injected into the GC-MS.[14][15] The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., TR-FAME column).[14] The oven temperature is programmed with a specific gradient to ensure optimal separation.[13]

| 4. Detection and Quantification | Mass Spectrometry | The separated FAMEs enter the mass spectrometer, where they are ionized. The instrument is often operated in single-ion monitoring (SIM) mode for high sensitivity, monitoring specific ions for C15:0 and its internal standard.[13] Quantification is achieved by comparing the peak area of endogenous C15:0 to the peak area of the known amount of internal standard and referencing a standard curve.[12] |

4.2 Differentiating Endogenous vs. Exogenous C15:0 with Stable Isotope Tracing

To distinguish between dietary and newly synthesized C15:0, stable isotope tracers are employed.[16][17][18] This advanced technique allows for the measurement of fatty acid flux and synthesis rates in vivo.

Isotope_Tracing_Workflow cluster_protocol Experimental Protocol cluster_data Data Analysis Infusion 1. Continuous Infusion of Stable Isotope Tracer (e.g., 13C-labeled precursor) Sampling 2. Serial Blood Sampling (at baseline and steady-state) Infusion->Sampling Analysis 3. Sample Processing (Lipid Extraction, Derivatization) Sampling->Analysis GCMS 4. Isotope Ratio MS Analysis Analysis->GCMS Enrichment 5. Measure Isotopic Enrichment (Ep) in Plasma C15:0 GCMS->Enrichment Calculation 6. Calculate Rate of Appearance (Ra) of Endogenous C15:0 Enrichment->Calculation Ra = [(Ei/Ep) - 1] * I (where Ei=Infusate Enrichment, I=Infusion Rate)

Workflow for stable isotope tracing of C15:0 metabolism.

Signaling Pathways Involving C15:0

C15:0 is not merely a structural component but an active signaling molecule that modulates several key cellular pathways related to metabolism, inflammation, and cellular health.

5.1 PPAR Activation

C15:0 has been identified as a direct agonist for Peroxisome Proliferator-Activated Receptors, particularly PPAR-α and PPAR-δ.[1][6][19] Activation of these nuclear receptors leads to the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and the reduction of inflammation.[19][20]

5.2 AMPK Activation

C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][21][22] AMPK activation stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like lipid synthesis. This mechanism is crucial for the metabolic benefits associated with C15:0, such as improved insulin sensitivity.[23]

C15_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C15 C15:0 AMPK AMPK C15->AMPK Activates PPAR_ad PPAR-α/δ C15->PPAR_ad Binds pAMPK p-AMPK (Active) AMPK->pAMPK GlucoseUptake Increased Glucose Uptake pAMPK->GlucoseUptake FattyAcidOx Increased Fatty Acid Oxidation pAMPK->FattyAcidOx Heterodimer PPAR-RXR Heterodimer PPAR_ad->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to GeneTranscription Target Gene Transcription (Metabolism, Anti-inflammation) PPRE->GeneTranscription Initiates

Key signaling pathways modulated by C15:0.

Conclusion

Pentadecanoic acid possesses a dual origin, being derived from both dietary intake and endogenous synthesis. Its primary exogenous sources are dairy fat and ruminant meat, while endogenous production relies on gut microbiota-derived propionyl-CoA and alpha-oxidation. The ability to accurately quantify and differentiate these sources using GC-MS and stable isotope tracing is fundamental for elucidating its physiological roles. As a signaling molecule, C15:0 activates crucial metabolic pathways via PPAR and AMPK, highlighting its therapeutic potential. For researchers and drug development professionals, understanding the complete metabolic cycle of C15:0 is essential for designing novel interventions targeting metabolic and inflammatory diseases.

References

FA-15 (ferulic acid) synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Ferulic Acid (FA-15)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (this compound), chemically known as 4-hydroxy-3-methoxycinnamic acid, is a phenolic compound ubiquitously found in the plant kingdom, particularly in the seeds and leaves of cereals, fruits, and vegetables.[1][2] It plays a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides and lignin.[3][4] Beyond its structural role, ferulic acid is recognized for its potent antioxidant, anti-inflammatory, antimicrobial, and UV-protective properties, making it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[4][5][6] As a precursor in the synthesis of other valuable aromatic compounds, such as natural vanillin, its efficient production is a key area of research.[5]

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of ferulic acid. It details chemical and biocatalytic synthesis routes, extraction from natural sources, and various purification protocols. The information is presented with structured data tables for quantitative comparison, detailed experimental methodologies, and workflow diagrams to facilitate understanding for research, development, and scale-up applications.

Synthesis of Ferulic Acid

The production of ferulic acid can be broadly categorized into chemical synthesis and biosynthetic or biocatalytic methods.

Chemical Synthesis

Chemical synthesis routes typically utilize vanillin as a starting material.[1][7] These methods offer the advantage of producing high-purity ferulic acid independently of natural source availability but can involve harsh reaction conditions and the generation of isomeric mixtures.[8][9]

1.1.1. Knoevenagel Condensation This is a well-established method involving the condensation reaction of vanillin with malonic acid.[1][10] The reaction is typically catalyzed by an organic base like piperidine or aniline in a pyridine solvent.[7][10] A significant drawback of the traditional method is the long reaction time, which can extend for several weeks, and it often results in a mixture of trans- and cis-isomers.[7][9][10] Modern variations, such as using microwave assistance, can significantly reduce reaction times.[11]

1.1.2. Wittig-Horner Reaction This method involves the reaction of acetyl vanillin with triethyl phosphite acetate in a strong base system, followed by acidification to yield ferulic acid.[7] A critical step in this process is the pre-protection of the phenolic hydroxyl group on the vanillin to prevent the formation of sodium phenolate in the presence of a strong base, which would otherwise inhibit the reaction and lead to side products.[7]

Table 1: Comparison of Chemical Synthesis Methods for Ferulic Acid

MethodStarting MaterialsCatalyst/ReagentsKey ConditionsReported Yield/PurityAdvantagesDisadvantagesCitations
Knoevenagel Condensation Vanillin, Malonic AcidPiperidine, Aniline, Pyridine85–95 °C (improved method)High yieldWell-establishedLong reaction time (up to 3 weeks); produces cis/trans mixture.[7][9][10][1][7][10]
Wittig-Horner Reaction Acetyl Vanillin, Triethyl phosphite acetateStrong base (e.g., NaH), HClProtection of hydroxyl group requiredNot specifiedAlternative to KnoevenagelRequires protection/deprotection steps; potential for side reactions.[7][7]
Microwave-Assisted Knoevenagel Vanillin, Malonic AcidBase catalysts (Pyridine, Morpholine, etc.)Microwave irradiationNot specifiedDrastically reduced reaction timeRequires specialized equipment[11]
Vanillin & Mi's Acid Vanillin, Mi's AcidOrganic acid (e.g., acetic acid, formic acid)75-85 °C in waterNot specifiedEnvironment-friendly, simple processRelatively new method[12]

Experimental Protocol: Knoevenagel Condensation (Improved Method) [10]

  • Reactant Preparation : In a reaction vessel, dissolve vanillin and malonic acid in a suitable solvent such as methylbenzene.

  • Catalyst Addition : Add benzylamine as the catalytic agent.

  • Reaction : Heat the mixture to a temperature of 85–95 °C.

  • Monitoring : Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). The reaction is typically complete within 2 hours.

  • Work-up : After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude ferulic acid.

  • Purification : Collect the crude product by filtration and purify further by recrystallization from a suitable solvent like hot water or ethanol.[1][9]

Visualization: General Workflow for Chemical Synthesis of Ferulic Acid

G cluster_synthesis Chemical Synthesis Workflow vanillin Vanillin (Starting Material) reaction Condensation Reaction (e.g., Knoevenagel) vanillin->reaction reagent Condensation Reagent (e.g., Malonic Acid) reagent->reaction crude_fa Crude Ferulic Acid (cis/trans mixture) reaction->crude_fa purification Purification (e.g., Recrystallization) crude_fa->purification pure_fa Pure Ferulic Acid purification->pure_fa

Caption: Workflow of chemical synthesis of ferulic acid from vanillin.

Biosynthesis and Biocatalytic Methods

Biosynthetic methods are considered environmentally friendly alternatives to chemical synthesis.[1][7] They include microbial fermentation, enzymatic hydrolysis of natural substrates, and whole-cell biotransformation.

1.2.1. Microbial Fermentation and Biotransformation Certain microorganisms can synthesize ferulic acid from precursor compounds. For instance, Arthrobacter globiformis can convert eugenol (from clove oil) into ferulic acid.[7] In another approach, Lactobacillus species can be used to release ferulic acid from agro-industrial waste like wheat bran through fermentation.[13] A proposed biosynthetic pathway in E. coli starts from L-tyrosine, which is converted sequentially to 4-coumaric acid, caffeic acid, and finally ferulic acid.[3]

1.2.2. Enzymatic Hydrolysis Ferulic acid is abundant in plant biomass, where it is ester-linked to polysaccharides like arabinoxylans.[3][14] Specific enzymes, known as feruloyl esterases (FAEs), can hydrolyze these ester bonds to release free ferulic acid.[7][15] Fungi such as Aspergillus niger are common sources of these enzymes.[7] This method is often used on agricultural byproducts like wheat bran, maize bran, and sugar beet pulp.[5][16][17] To improve enzyme accessibility, a pre-treatment of the biomass is often required.[15]

Table 2: Comparison of Biosynthesis and Biocatalytic Methods

MethodSubstrate/PrecursorMicroorganism/EnzymeKey ProductReported Conversion/YieldCitations
Microbial Biotransformation EugenolArthrobacter globiformisFerulic AcidNot specified[7]
Microbial Fermentation Wheat BranLactobacillus plantarumFerulic Acid5.75% wheat bran yielded optimal results[13]
Enzymatic Hydrolysis De-starched Wheat BranFerulic acid esterase & arabinoxylanase from Aspergillus nigerFerulic AcidDegradation rate of 55.46%[7]
Whole-Cell Biosynthesis L-TyrosineEngineered E. coliFerulic AcidProposed pathway[3]
Enzymatic Cascade Ferulic AcidPhenolic acid decarboxylase (PAD), Aromatic dioxygenase (ADO), Transaminase (PPTA)Vanillylamine>99% conversion[18][19][20]

Experimental Protocol: Enzymatic Release of Ferulic Acid from Wheat Bran [7]

  • Strain Cultivation : Cultivate a strain of Aspergillus niger using liquid submerged fermentation to produce a mixed enzyme preparation containing ferulic acid esterase and arabinoxylanase.

  • Substrate Preparation : Prepare de-starched wheat bran as the substrate.

  • Enzymatic Reaction : Apply the mixed enzyme preparation to the de-starched wheat bran.

  • Incubation : Incubate the mixture under optimal conditions (pH, temperature) for the enzymes' activity.

  • Extraction : Following incubation, stop the reaction and extract the released ferulic acid using a suitable solvent.

  • Analysis : Quantify the released ferulic acid using HPLC to determine the degradation rate and yield.

Visualization: Biosynthetic Pathway of Ferulic Acid in E. coli

G cluster_bio Proposed Biosynthesis in E. coli tyr L-Tyrosine coumaric 4-Coumaric Acid tyr->coumaric Tyrosine Ammonia Lyase caffeic Caffeic Acid coumaric->caffeic Sam5 ferulic Ferulic Acid caffeic->ferulic Caffeic Acid Methyltransferase

Caption: Proposed ferulic acid biosynthetic pathway in E. coli.[3]

Extraction and Purification Methods

Efficient extraction from natural sources followed by robust purification is the most common route for obtaining ferulic acid.[8]

Extraction from Natural Sources

The primary methods for extracting ferulic acid from plant biomass involve breaking the ester linkages that bind it to the cell wall matrix.[1][7]

2.1.1. Alkaline Hydrolysis This is the most widely used method for releasing ferulic acid from agricultural wastes like maize bran, rice bran, and sugarcane bagasse.[1][16][21] The process involves saponifying the raw material with an alkali solution, typically 2M to 4% sodium hydroxide (NaOH) or potassium hydroxide (KOH), at room temperature or slightly elevated temperatures for several hours.[7][21][22] Following hydrolysis, the solution is acidified to precipitate the released phenolic acids, which are then extracted with an organic solvent.[10][21]

2.1.2. Solvent and Advanced Extraction Direct extraction using solvents can be employed if the ferulic acid is in a free or easily accessible form.[14] Common solvents include ethanol and ethyl acetate.[7] Advanced methods like pressurized hot water extraction have also been shown to be effective.[23]

Table 3: Comparison of Extraction Methods for Ferulic Acid

MethodRaw MaterialReagents/SolventsKey ConditionsReported Yield/PurityCitations
Alkaline Hydrolysis Maize Bran2 M NaOH, Ethyl Acetate24 h at room temp., acidification to pH < 2Highest amount of esterified FA among sources screened[16][21]
Alkaline Hydrolysis Rice Bran PitchNaOH or KOH90–100 °C for 8 hCrude purity of 70–90%[10]
Alkaline Hydrolysis Sugar Beet Pulp2 M NaOH12 h at 41 °C (optimal)1.29 g / 100 g[22]
Pressurized Water De-starched Wheat BranHot Water200 °C for 3.5 minExtracted 17% of free FA[23]

Experimental Protocol: Alkaline Extraction from Maize Bran [21]

  • Sample Preparation : Weigh 2 g of finely ground maize bran into an Erlenmeyer flask.

  • Hydrolysis : Add 60 mL of 2 M NaOH solution. To prevent oxidation, add 0.001 g of sodium hydrogen sulfite.

  • Incubation : Place the flask on a rotary shaker at 180 rpm for 24 hours at room temperature.

  • Separation : Centrifuge the alkaline hydrolysate to separate the supernatant from the solid residue.

  • Acidification : Acidify the supernatant to a pH below 2 using dilute hydrochloric acid (2 M). This will precipitate the phenolic acids.

  • Solvent Extraction : Extract the released phenolic acids from the acidified solution using ethyl acetate (3 x 60 mL).

  • Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude ferulic acid extract.

Visualization: Workflow for Extraction from Plant Biomass

G cluster_extraction Extraction and Recovery Workflow biomass Plant Biomass (e.g., Maize Bran) hydrolysis Alkaline Hydrolysis (NaOH/KOH) biomass->hydrolysis centrifuge Centrifugation hydrolysis->centrifuge supernatant Supernatant centrifuge->supernatant acidify Acidification (pH < 2) supernatant->acidify extract Solvent Extraction (Ethyl Acetate) acidify->extract crude_fa Crude Ferulic Acid Extract extract->crude_fa

Caption: General workflow for alkaline extraction of ferulic acid.

Purification Methods

Crude ferulic acid extracts contain various impurities and require further purification to achieve the high purity needed for pharmaceutical and other advanced applications.

2.2.1. Crystallization and Recrystallization Recrystallization is a common final step for purifying ferulic acid. Solvents like hot water, ethanol, or methanol are typically used.[1][9] Anti-solvent crystallization is another effective technique, where ferulic acid is dissolved in a solvent (e.g., methanol, acetic acid) and then precipitated by adding an anti-solvent (e.g., water).[24] Co-crystal formation with co-formers like malonic acid or nicotinamide has been shown to improve not only purity but also the solubility of ferulic acid.[25][26]

2.2.2. Chromatographic Techniques Chromatography is essential for high-purity separation.

  • Adsorption Chromatography : Resins like Amberlite XAD-16 are used to capture ferulic acid from aqueous extracts, allowing impurities to be washed away before elution.[16][21]

  • Preparative Chromatography : High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be scaled up for purification, providing very high purity levels.[16][21] Reverse-phase C18 columns are commonly used for HPLC separation.[27][28]

2.2.3. Membrane Filtration A modern approach involves using membrane technology. Ultrafiltration can be used to remove large molecular impurities, followed by nanofiltration to concentrate the ferulic acid solution before final precipitation or crystallization.[8]

Table 4: Comparison of Purification Methods for Ferulic Acid

MethodStarting MaterialKey Steps/MaterialsReported Purity/RecoveryCitations
Adsorption Chromatography Maize Bran ExtractAmberlite XAD-16 Resin50.89% HPLC Purity, 57.97% Recovery[16][21]
Preparative HPTLC Amberlite-purified FASilica gel plates95.35% HPLC Purity[16][21]
Solvent/Resin/Crystallization Crude FA ExtractEthyl acetate, synthetic resin, crystallization98% Purity, 70% Global Yield[29]
Membrane Filtration Alkaline HydrolysateUltrafiltration, NanofiltrationHigh-purity ferulic acid[8]
Anti-solvent Crystallization Raw Ferulic AcidMethanol (solvent), Water (anti-solvent)Improved solubility, high purity crystals[24]

Experimental Protocol: Two-Step Purification via Adsorption Chromatography and HPTLC [16][21]

  • Adsorption Chromatography :

    • Pack a column with Amberlite XAD-16 resin and equilibrate it.

    • Load the crude ferulic acid extract (from alkaline hydrolysis) onto the column.

    • Wash the column with deionized water to remove hydrophilic impurities.

    • Elute the bound ferulic acid with an appropriate solvent (e.g., ethanol).

    • Collect fractions and monitor for ferulic acid content using UV-Vis spectrophotometry or TLC.

    • Combine the ferulic acid-rich fractions and concentrate them. This yields a partially purified product.

  • Preparative HPTLC :

    • Apply the concentrated, partially purified ferulic acid as a band onto a preparative HPTLC plate.

    • Develop the plate in a suitable mobile phase to separate ferulic acid from remaining impurities.

    • Identify the ferulic acid band under UV light.

    • Scrape the silica gel from the identified band.

    • Elute the ferulic acid from the silica with a solvent like methanol.

    • Filter to remove the silica and evaporate the solvent to obtain highly purified ferulic acid.

Visualization: Multi-Step Purification Workflow

G cluster_purification Purification and Isolation Workflow crude Crude Ferulic Acid Extract resin Adsorption on Synthetic Resin crude->resin precip Pre-crystallize Impurities resin->precip concentrate Concentrate (Evaporation) precip->concentrate crystallize Final Crystallization concentrate->crystallize dry Drying crystallize->dry pure Pure Ferulic Acid (>98%) dry->pure

Caption: A comprehensive workflow for purifying ferulic acid.[29]

Role in Signaling Pathways: Antioxidant Action

For drug development professionals, understanding the mechanism of action is critical. Ferulic acid's primary therapeutic value stems from its potent antioxidant activity. It acts as a scavenger of free radicals, such as reactive oxygen species (ROS), and can inhibit enzymes that generate these radicals.[4] By neutralizing ROS, ferulic acid helps protect cells from oxidative stress, a key factor in inflammation, aging, and numerous chronic diseases.

Visualization: Antioxidant Mechanism of Ferulic Acid

G cluster_pathway Antioxidant Action of Ferulic Acid stress Cellular Stressors (UV, Pollutants) ros Reactive Oxygen Species (ROS) stress->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage fa Ferulic Acid fa->ros Scavenges/ Neutralizes disease Inflammation & Chronic Disease damage->disease

Caption: Ferulic acid mitigates oxidative stress by neutralizing ROS.

References

An In-depth Technical Guide on the Role of Odd-Chain Saturated Fatty Acids in Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain saturated fatty acids (OCFAs), once considered minor components of the total fatty acid pool, are emerging as significant players in cellular health and disease modulation. Predominantly represented by pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these fatty acids are increasingly recognized for their diverse biological activities, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties. This technical guide provides a comprehensive overview of the current understanding of OCFAs' role at the cellular level, focusing on their metabolism, their impact on key cellular organelles and signaling pathways, and their potential as therapeutic agents. Detailed experimental methodologies are provided to facilitate further research in this promising field.

Introduction

For decades, research on fatty acids has primarily focused on even-chain saturated and unsaturated fatty acids. Odd-chain saturated fatty acids, present in trace amounts in dairy, some fish, and plants, were largely overlooked.[1] However, a growing body of evidence now links higher circulating levels of OCFAs, particularly C15:0 and C17:0, with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[2][3] This has spurred interest in understanding the fundamental mechanisms by which these unique fatty acids influence cellular physiology. This guide delves into the core aspects of OCFA biology, providing a technical resource for researchers and drug development professionals.

Metabolism of Odd-Chain Saturated Fatty Acids: The Anaplerotic Connection

The metabolic fate of OCFAs is a key determinant of their biological effects. Unlike even-chain fatty acids, which are exclusively catabolized to acetyl-CoA, the β-oxidation of OCFAs yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[4]

β-Oxidation of OCFAs

The β-oxidation of OCFAs follows the same enzymatic steps as even-chain fatty acids until the final thiolytic cleavage. For a fatty acid with 'n' carbons (where 'n' is odd), the process yields ((n-3)/2) molecules of acetyl-CoA and one molecule of propionyl-CoA.

Anaplerotic Role of Propionyl-CoA

Propionyl-CoA is a crucial anaplerotic substrate, meaning it can replenish the intermediates of the Krebs cycle (also known as the citric acid cycle or TCA cycle). This is a critical function, as Krebs cycle intermediates are often diverted for biosynthetic processes. Propionyl-CoA enters the Krebs cycle via a three-step enzymatic conversion to succinyl-CoA:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Isomerization: Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

The replenishment of Krebs cycle intermediates by OCFAs can enhance mitochondrial function and cellular energy production, particularly under conditions of metabolic stress.

OCFA_Metabolism OCFA Odd-Chain Saturated Fatty Acid BetaOxidation β-Oxidation OCFA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle PCC Propionyl-CoA Carboxylase (Biotin) PropionylCoA->PCC D_MethylmalonylCoA D-Methylmalonyl-CoA PCC->D_MethylmalonylCoA MCE Methylmalonyl-CoA Epimerase D_MethylmalonylCoA->MCE L_MethylmalonylCoA L-Methylmalonyl-CoA MCE->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA SuccinylCoA->KrebsCycle

Cellular Effects of Odd-Chain Saturated Fatty Acids

OCFAs exert a wide range of effects on cellular health through their incorporation into cellular structures and their modulation of key signaling pathways.

Incorporation into Cell Membranes and Impact on Fluidity

OCFAs can be incorporated into the phospholipids of cellular membranes. While the precise biophysical effects are still under investigation, it is hypothesized that the presence of OCFAs can influence membrane fluidity and stability. Unlike polyunsaturated fatty acids which increase membrane fluidity, saturated fatty acids generally decrease it. The impact of OCFAs on membrane order and dynamics is an active area of research.

Mitochondrial Function

Beyond their anaplerotic role, OCFAs have been shown to directly impact mitochondrial function. Pentadecanoic acid (C15:0) has been demonstrated to repair mitochondrial function and increase cellular energy (ATP) production. This may be linked to both the replenishment of Krebs cycle intermediates and potentially other direct effects on the electron transport chain.

Anti-inflammatory and Anti-fibrotic Effects

C15:0 has demonstrated potent anti-inflammatory and anti-fibrotic activities in various cell-based models. It has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

CytokineCell TypeC15:0 Concentration (µM)% Reduction (compared to control)Reference
TNF-αMacrophages17Significant reduction[5]
IL-6Macrophages17Significant reduction[5]
MCP-1Multiple cell lines17Significant reduction[5]

Table 1: Quantitative Anti-inflammatory Effects of C15:0.

Modulation of Key Signaling Pathways

OCFAs influence cellular behavior by interacting with and modulating critical signaling pathways that govern metabolism, inflammation, and cell growth.

Peroxisome Proliferator-Activated Receptors (PPARs)

Pentadecanoic acid (C15:0) is an agonist of peroxisome proliferator-activated receptors, particularly PPAR-α and PPAR-δ.[6] PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in fatty acid oxidation, lipid metabolism, and inflammation. Activation of PPAR-α by C15:0 can lead to increased fatty acid catabolism and a reduction in lipid accumulation.

PPAR_Activation cluster_nucleus Nucleus C15_0 C15:0 PPAR PPAR-α/δ C15_0->PPAR binds RXR RXR PPAR->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds GeneExpression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->GeneExpression activates MetabolicEffects Metabolic Effects (Increased Lipid Catabolism, Anti-inflammatory) GeneExpression->MetabolicEffects

mTOR Signaling Pathway

Emerging evidence suggests that OCFAs may also modulate the mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies indicate that certain fatty acids can inhibit mTORC1 activity.[7] The precise mechanism by which OCFAs might influence mTOR signaling is an area of active investigation, but it could be linked to changes in cellular energy status (AMPK activation) or direct interactions with components of the pathway.

mTOR_Signaling OCFA Odd-Chain Fatty Acids AMPK AMPK OCFA->AMPK activates? mTORC1 mTORC1 AMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Experimental Protocols

To facilitate further research into the cellular effects of OCFAs, detailed protocols for key experiments are provided below.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from cultured cells.

GCMS_Workflow Start Cell Culture with OCFA Treatment Harvest Harvest and Wash Cells Start->Harvest LipidExtraction Lipid Extraction (e.g., Folch method) Harvest->LipidExtraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Peak identification and quantification) GCMS->DataAnalysis End Fatty Acid Profile DataAnalysis->End

Materials:

  • Cultured cells treated with OCFAs or vehicle control.

  • Phosphate-buffered saline (PBS).

  • Chloroform/methanol mixture (2:1, v/v).

  • 0.9% NaCl solution.

  • Boron trifluoride-methanol solution (14%).

  • Hexane.

  • Anhydrous sodium sulfate.

  • Internal standard (e.g., C19:0).

  • GC-MS system with a suitable capillary column (e.g., DB-23).

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Resuspend the cell pellet in a known volume of PBS. Add the chloroform/methanol mixture and the internal standard. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Add boron trifluoride-methanol solution to the dried lipid extract. Heat at 100°C for 30 minutes.

  • Extraction of FAMEs: Cool the tubes and add hexane and water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use an appropriate temperature program to separate the FAMEs. Identify and quantify the fatty acids based on their retention times and mass spectra, normalizing to the internal standard.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cells treated with OCFAs.

Materials:

  • Cultured cells seeded in a Seahorse XF microplate.

  • OCFA stock solution.

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Extracellular flux analyzer.

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF microplate at an appropriate density and allow them to adhere overnight.

  • OCFA Treatment: Treat the cells with the desired concentrations of OCFAs for the specified duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

  • Extracellular Flux Analysis: Place the cell plate in the extracellular flux analyzer and perform a mitochondrial stress test. This involves sequential injections of:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP: An uncoupling agent, to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

  • Data Analysis: The instrument software will calculate the OCR at baseline and after each injection. From these measurements, key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, can be determined and compared between control and OCFA-treated cells.

Conclusion and Future Directions

Odd-chain saturated fatty acids are emerging from obscurity to be recognized as important bioactive lipids with significant potential for maintaining cellular health and preventing chronic diseases. Their unique metabolism, leading to the anaplerotic replenishment of the Krebs cycle, and their ability to modulate key signaling pathways such as PPAR and mTOR, underscore their multifaceted roles in cellular physiology. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of OCFAs, identifying their protein targets, and exploring their efficacy in preclinical and clinical settings for a range of metabolic and inflammatory disorders.

References

A Technical Guide to the Anti-inflammatory Properties of Ferulic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anti-inflammatory properties of ferulic acid (FA) and its derivatives. Ferulic acid, a phenolic compound abundant in plants, serves as a versatile scaffold for developing potent anti-inflammatory agents.[1] These compounds exert their effects by modulating key signaling pathways and inhibiting inflammatory enzymes.[2] This document summarizes quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms to support drug discovery and development efforts.

Core Mechanisms of Action

Ferulic acid and its derivatives mitigate inflammation primarily by targeting pro-inflammatory signaling cascades and enzymes. The core structure, featuring a phenolic hydroxyl group and a methoxy group, is crucial for its biological activity.[1] Modifications to this structure, particularly at the carboxylic acid terminus to form esters or amides, can significantly enhance potency.[1][3]

Key mechanisms include:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Ferulic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[2][5] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[6][7][8]

  • Modulation of MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including JNK, ERK, and p38) are also crucial in the inflammatory response. FA has been reported to suppress inflammation by inhibiting these pathways.[2]

  • Inhibition of Inflammatory Enzymes: Derivatives of ferulic acid can directly inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for synthesizing prostaglandins and leukotrienes, respectively.[9][10][11] This dual inhibition is a promising strategy for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.

Key Signaling Pathways

The anti-inflammatory effect of ferulic acid derivatives is often mediated through the modulation of complex intracellular signaling networks.

The NF-κB pathway is a primary target. Under normal conditions, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex, resulting in its degradation and the release of NF-κB, which then translocates to the nucleus to initiate pro-inflammatory gene transcription.[6][12] Ferulic acid derivatives intervene by inhibiting the activity of the IKK complex.[5][8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation FA_deriv Ferulic Acid Derivatives FA_deriv->IKK Inhibits DNA DNA (Promoter Region) NFkB_n->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB pathway by ferulic acid derivatives.

Quantitative Data Summary

The anti-inflammatory activity of various ferulic acid derivatives has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Activity of Ferulic Acid Derivatives

DerivativeModel SystemAssayResultReference
Ferulic Acid (FA)LPS-stimulated RAW 264.7 macrophagesNO ProductionSignificant reduction in NO[9][13]
FA Derivative S-52372LPS-stimulated RAW 264.7 macrophagesNO ProductionInhibition similar to FA at 1.6 µM[9]
FA Derivative S-52372LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6 ReleaseSignificant suppression[9][14]
FA-Parthenolide Hybrid (Cpd 6)LPS-stimulated RAW 264.7 macrophagesIL-1β, IL-6, iNOSSignificant decrease in expression[7]
Bis-FA (Dimer)LPS-stimulated RAW 264.7 macrophagesCOX-2 ExpressionMarked inhibition at 10 µM[15]
C12-ferulateHuman Cancer Cell LinesCOX-2 InhibitionIC50 of 4.35 µg/mL (Lung) / 2.46 µg/mL (Colon)[10]
Thiazolidin-4-one derivativesBovine Serum Albumin DenaturationAnti-denaturationActivity comparable to Diclofenac[16]

Table 2: In Vivo Anti-inflammatory Activity of Ferulic Acid Derivatives

DerivativeAnimal ModelAssayResultReference
Azetidin-2-one derivative (6b)Carrageenan-induced rat paw edemaPaw Edema InhibitionMaximum effect at 24h, comparable to Diclofenac[17]
Azetidin-2-one derivative (6b)Cotton pellet-induced granuloma in ratsGranuloma Inhibition76.02% inhibition, comparable to Indomethacin (81.25%)[17]
Ferulic AcidHyperlipidemic Human SubjectsInflammatory Markershs-CRP reduced by 32.66%, TNF-α by 13.06%[18]
FA-Parthenolide Hybrid (Cpd 6)LPS-induced acute lung injury in miceLung Edema & InfiltrationSignificant amelioration at 10 mg/kg[7][19]

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of novel anti-inflammatory compounds. Below are detailed methodologies for common in vitro and in vivo assays.

This protocol describes the evaluation of a test compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[20][21]

In_Vitro_Workflow start Start: Cell Culture seed 1. Seed RAW 264.7 cells (e.g., 5x10⁴ cells/well in 96-well plate) and adhere overnight. start->seed pretreat 2. Pre-treat cells with Test Compound (various conc.) for 1-2 hours. seed->pretreat stimulate 3. Stimulate with LPS (1 µg/mL) for 24 hours. (Include Vehicle and Unstimulated Controls) pretreat->stimulate collect 4. Collect cell culture supernatant. stimulate->collect viability Cell Viability (MTT Assay on remaining cells) stimulate->viability Parallel Plate end_point 5. Assay for Inflammatory Markers collect->end_point no_assay Nitric Oxide (NO) (Griess Assay) end_point->no_assay Measure Nitrite cytokine_assay Cytokines (TNF-α, IL-6) (ELISA) end_point->cytokine_assay Quantify Proteins pg_assay Prostaglandins (PGE2) (ELISA) end_point->pg_assay Quantify Prostaglandins analyze 6. Analyze Data & Calculate IC50 no_assay->analyze cytokine_assay->analyze pg_assay->analyze viability->analyze

Caption: Workflow for in vitro anti-inflammatory compound screening.

Methodology Details:

  • Cell Culture and Seeding: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[21] Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[20]

  • Compound Treatment: Cells are pre-treated with various concentrations of the ferulic acid derivative (or vehicle control, e.g., DMSO) for 1-2 hours before stimulation.[1]

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for 24 hours.[20][21]

  • Nitrite (NO) Quantification (Griess Assay): 100 µL of supernatant is mixed with 100 µL of Griess reagent.[9][20] After a 10-15 minute incubation, the absorbance is measured at ~540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.[20]

  • Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits, following the manufacturer’s instructions.[21][22]

  • Cell Viability (MTT Assay): To ensure observed effects are not due to cytotoxicity, cell viability is assessed in parallel. MTT solution is added to the cells, incubated for 2-4 hours, the formazan crystals are dissolved in a solvent (e.g., DMSO), and absorbance is read at ~570 nm.[9][23]

This is a classic acute inflammation model used to screen for the anti-inflammatory activity of compounds.[24][25]

Methodology Details:

  • Animals: Wistar or Sprague-Dawley rats (150-250g) are typically used.[24] Animals are acclimatized for at least one week and fasted overnight before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[24]

  • Compound Administration: Test compounds, vehicle, or standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[25][26]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the left hind paw of each rat.[26][27]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[26]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Ferulic acid derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to modulate multiple key pathways, including NF-κB and COX/LOX, provides a strong rationale for their continued investigation.[2][10] Structure-activity relationship (SAR) studies are essential to optimize potency and drug-like properties.[1] Future research should focus on developing derivatives with improved bioavailability and safety profiles, conducting large-scale clinical trials to validate preclinical findings, and exploring novel drug delivery systems to enhance therapeutic efficacy.[2]

References

FA15™ (Pentadecanoic Acid): A Technical Guide to its Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA15™, the pure, vegan-friendly form of pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has garnered significant scientific interest for its potential therapeutic effects, particularly concerning mitochondrial function and cellular health. A growing body of evidence suggests that C15:0 is an essential fatty acid with broad-reaching benefits, including the modulation of key cellular signaling pathways that govern mitochondrial bioenergetics, oxidative stress, and inflammatory responses. This technical guide provides an in-depth overview of the current understanding of FA15™'s impact on mitochondrial function, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action at the Mitochondrial Level

FA15™ exerts its beneficial effects on mitochondria through a multi-faceted mechanism that involves direct actions on the electron transport chain and the modulation of key regulatory signaling pathways.

Direct Effects on Mitochondrial Respiration

Research indicates that pentadecanoic acid directly impacts mitochondrial respiration by augmenting succinate-driven Complex II activity. This leads to an enhanced efficiency of the electron transport chain, contributing to increased ATP production and the preservation of the mitochondrial membrane potential. One study reported that C15:0 can improve mitochondrial function by up to 45% and increase ATP levels by up to 350%, although the specific experimental context of these figures requires further elucidation from primary literature.

Reduction of Mitochondrial Reactive Oxygen Species (ROS)

FA15™ has been shown to possess antioxidant properties by reducing the production of mitochondrial reactive oxygen species (ROS). In a study utilizing HepG2 cells, treatment with C15:0 resulted in a dose-dependent decrease in mitochondrial ROS levels, suggesting a protective role against oxidative stress-induced cellular damage.

Key Signaling Pathways Modulated by FA15™

FA15™ influences mitochondrial function and overall cellular health by modulating several key signaling pathways, including those governed by Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist of PPARα and PPARδ. PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of PPARα and PPARδ by FA15™ can lead to an increase in fatty acid oxidation (β-oxidation) within the mitochondria, thereby providing more substrate for energy production.

PPAR_Signaling cluster_nucleus Nucleus FA15 FA15™ (C15:0) PPARs PPARα / PPARδ FA15->PPARs binds & activates RXR RXR PPARs->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1, PDK4) PPRE->TargetGenes regulates transcription Mitochondria Mitochondria TargetGenes->Mitochondria promotes FAO Increased Fatty Acid Oxidation (β-oxidation) Mitochondria->FAO

FA15™ activates PPARα/δ signaling to enhance mitochondrial fatty acid oxidation.
AMP-activated Protein Kinase (AMPK) Activation

FA15™ has been identified as an activator of AMPK, a central regulator of cellular energy homeostasis. AMPK activation occurs in response to a low cellular energy state (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes, such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes. The activation of AMPK by FA15™ contributes to improved mitochondrial function and overall metabolic health.

AMPK_Signaling FA15 FA15™ (C15:0) AMPK AMPK FA15->AMPK activates pAMPK pAMPK (Active) AMPK->pAMPK MitochondrialBiogenesis Mitochondrial Biogenesis pAMPK->MitochondrialBiogenesis FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation mTOR mTOR pAMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

FA15™ activates AMPK, leading to enhanced mitochondrial function and autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of FA15™ (pentadecanoic acid, C15:0) from various in vitro studies.

Table 1: Effects of C15:0 on Mitochondrial Function and Related Biomarkers

ParameterCell LineC15:0 ConcentrationObserved EffectReference
Mitochondrial Function--Up to 45% improvement
ATP Production--Up to 350% increase
Mitochondrial ROS ProductionHepG2Dose-dependentSignificant decrease
Optimal Dose for Biomarker Hits12 primary human cell systems17 µMHighest number of biomarker "hits" (n=81)

Table 2: PPAR Agonist Activity of C15:0

PPAR IsoformAssay TypeC15:0 ConcentrationResultReference
PPARαCell-based assayDose-dependentSignificant activation
PPARδCell-based assayDose-dependentSignificant activation
PPARγCell-based assayDose-dependentSignificant activation

Table 3: Antiproliferative Activity of C15:0 in Cancer Cell Lines

Cell Line TypeNumber of Responsive LinesEC50Reference
Non-Hodgkin B-cell lymphomas8≤ 50 µM
Liver Cancer2≤ 50 µM
Breast Cancer2≤ 50 µM
Lung Cancer1≤ 50 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of FA15™ on mitochondrial function.

Protocol 1: Measurement of Mitochondrial ROS Production using MitoSOX Red

Objective: To quantify the effect of FA15™ on mitochondrial superoxide production in live cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • FA15™ (Pentadecanoic acid, C15:0)

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FA15™ (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed serum-free DMEM.

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add the MitoSOX Red working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • After incubation, wash the cells three times with warm PBS.

    • Harvest the cells by trypsinization and resuspend them in ice-cold PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm.

    • Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.

ROS_Workflow Start Start: Culture HepG2 cells Treatment Treat cells with FA15™ (or vehicle control) Start->Treatment Staining Incubate with MitoSOX Red (5µM) Treatment->Staining Harvest Wash and harvest cells Staining->Harvest Analysis Analyze by Flow Cytometry (Ex: 510nm, Em: 580nm) Harvest->Analysis End End: Quantify mitochondrial ROS Analysis->End

Experimental workflow for measuring mitochondrial ROS with MitoSOX Red.
Protocol 2: Assessment of PPAR Agonist Activity using a Luciferase Reporter Assay

Objective: To determine the ability of FA15™ to activate PPARα and PPARδ.

Materials:

  • COS-7 cells (or other suitable cell line)

  • Expression vectors for human PPARα/δ and RXRα

  • Luciferase reporter vector containing a PPRE

  • Renilla luciferase control vector

  • Lipofectamine 2000 (or similar transfection reagent)

  • FA15™ (Pentadecanoic acid, C15:0)

  • Known PPAR agonist (positive control, e.g., GW501516 for PPARδ)

  • Luciferase Assay System

Procedure:

  • Transfection: Co-transfect COS-7 cells with the PPAR/RXR expression vectors, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of FA15™, a known PPAR agonist, or vehicle control for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle-treated control.

Protocol 3: Determination of AMPK Activation by Western Blotting

Objective: To assess the effect of FA15™ on the phosphorylation of AMPK.

Materials:

  • C2C12 myotubes or HepG2 cells

  • FA15™ (Pentadecanoic acid, C15:0)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with FA15™ at desired concentrations and time points.

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

  • Densitometry Analysis: Quantify the band intensities and express the level of AMPK phosphorylation as the ratio of phospho-AMPK to total AMPK.

Conclusion

FA15™ (pentadecanoic acid, C15:0) demonstrates significant potential as a modulator of mitochondrial function. Its ability to directly enhance mitochondrial respiration, reduce oxidative stress, and activate key metabolic signaling pathways like PPAR and AMPK underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of FA15™ and its potential applications in addressing age-related and metabolic diseases. Further research is warranted to fully elucidate the quantitative effects and to translate these preclinical findings into clinical benefits.

FA-15 (2-Methyl-1-Butyl Ferulate): A Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FA-15, chemically known as 2-methyl-1-butyl ferulate, is a hydrophobic derivative of ferulic acid, a naturally occurring phenolic compound renowned for its antioxidant and anti-inflammatory properties. The esterification of ferulic acid to form this compound is a strategic modification aimed at enhancing its lipophilicity, thereby improving its potential for skin penetration and cellular uptake. This modification has been shown to result in superior biological activity compared to its parent compound, particularly in the suppression of inflammatory responses. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, alongside relevant experimental protocols and a visualization of its implicated signaling pathway.

Core Physicochemical Properties

This compound's enhanced hydrophobicity is a key determinant of its solubility profile and biological activity. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from data on other hydrophobic ferulic acid esters.

Solubility Profile

Ferulic acid itself exhibits poor solubility in water but is soluble in various organic solvents. The esterification to form this compound, by introducing a 2-methyl-1-butyl group, significantly increases its lipophilicity, leading to a predicted decrease in aqueous solubility and an increase in solubility in non-polar and semi-polar organic solvents.

Table 1: Estimated Solubility of this compound and Comparative Solubility of Ferulic Acid and Related Esters

CompoundSolventSolubility (mg/mL)Citation
This compound (2-Methyl-1-Butyl Ferulate) Various Organic Solvents Data not available; expected to be high in lipophilic solvents. -
Ferulic AcidEthanol~10[1]
DMSO~15[1]
Dimethyl Formamide (DMF)~20[1]
Water< 0.001[2]
Ferulic Acid Ethyl EsterEthanol~20[3]
DMSO~11[3]
DMF~20[3]
Water (in 1:1 DMSO:PBS pH 7.2)~0.5[3]

Note: The solubility of this compound is expected to be comparable to or greater than that of ferulic acid ethyl ester in organic solvents due to its larger alkyl chain.

Stability Profile

The stability of ferulic acid and its derivatives is a critical consideration for formulation and storage. They are susceptible to degradation by factors such as pH, temperature, light, and oxygen.

Table 2: General Stability of Ferulic Acid and its Derivatives

ConditionEffect on StabilityCitation
pH Less stable at neutral to alkaline pH. More stable in acidic conditions (pH 3-5).[4]
Temperature Degradation increases with temperature.[5]
Light (UV Radiation) Prone to photodegradation.[6]
Oxygen Susceptible to oxidation.[2]

Note: As a derivative, this compound is expected to follow a similar stability pattern. Formulation with antioxidants and in light-protected, airtight containers at controlled, cool temperatures is recommended to enhance stability.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the solubility and stability of this compound. The following are generalized methodologies based on standard practices for hydrophobic compounds and phenolic derivatives.

Protocol 1: Determination of Solubility

This protocol outlines a common method for determining the solubility of a hydrophobic compound like this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of pharmaceutically and cosmetically relevant solvents.

Materials:

  • This compound (2-methyl-1-butyl ferulate)

  • A selection of solvents (e.g., ethanol, propylene glycol, isopropyl myristate, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials to sediment the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol 2: Stability Assessment

This protocol describes a method to evaluate the stability of this compound under various stress conditions.

Objective: To assess the degradation of this compound under different temperature, pH, and light conditions.

Materials:

  • This compound solution of known concentration in a suitable solvent system.

  • pH buffers (e.g., pH 4, 7, and 9).

  • Temperature-controlled chambers/ovens.

  • Photostability chamber with a controlled light source (e.g., xenon lamp).

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the chosen solvent and/or buffered solutions at different pH values.

  • Stress Conditions:

    • Temperature Stability: Store aliquots of the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.

    • pH Stability: Store aliquots of the buffered solutions at a constant temperature (e.g., 25°C).

    • Photostability: Expose aliquots of the solution to a controlled light source simulating sunlight, alongside control samples kept in the dark.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw samples from each condition.

  • Quantification by HPLC:

    • Analyze the samples by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.

Synthesis of this compound (2-Methyl-1-Butyl Ferulate)

While the specific synthesis protocol used by Murakami et al. is not detailed in the available literature, a plausible method for the chemical synthesis of this compound is through the esterification of ferulic acid with 2-methyl-1-butanol.

Reaction Scheme:

Synthesis_of_FA15 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products FA Ferulic Acid FA15 This compound (2-Methyl-1-Butyl Ferulate) FA->FA15 + Alcohol 2-Methyl-1-butanol Alcohol->FA15 Catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) Catalyst->FA15 Solvent Anhydrous Solvent (e.g., Toluene) Solvent->FA15 Heat Heat Heat->FA15 Water Water (byproduct) NFkB_Pathway_Inhibition_by_FA15 LPS LPS / IFN-γ TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB IκB IKK->IkB phosphorylates IkB->NFkB_IkB Degradation IκB Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA DNA NFkB_nuc->DNA binds to DNA->ProInflammatory_Genes initiates FA15 This compound FA15->Degradation inhibits

References

Methodological & Application

Application Note: Quantitative Analysis of FA-15 in Bulk Drug Substance using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of FA-15, a novel small molecule entity. The described isocratic reverse-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing of this compound in bulk drug substance. All experimental protocols and system suitability requirements are outlined to ensure reliable and reproducible results.

Introduction

This compound is a promising therapeutic candidate currently in development. Accurate and reliable analytical methods are crucial for ensuring the quality, purity, and consistency of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and semi-volatile small molecules due to its high resolution, sensitivity, and precision. This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC method, which separates the analyte from potential impurities based on its hydrophobicity.

Experimental Protocol

  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid, 99%

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Autosampler vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 600 mL of Acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of Formic Acid and mix thoroughly. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation: A mixture of 50:50 (v/v) Acetonitrile and Water was used as the diluent for preparing standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Standard Stock Solution to achieve concentrations of 25, 50, 100, 150, and 200 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound bulk drug substance and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

The following diagram outlines the logical flow of the analytical procedure, from the initial setup to the final quantitative analysis.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing Phase prep_mobile_phase Prepare Mobile Phase (60:40 ACN:H2O + 0.1% FA) system_setup System Equilibration (1.0 mL/min, 30°C) prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions (25-200 µg/mL) system_suitability System Suitability Test (Inject Standard @ 100 µg/mL) prep_standards->system_suitability calibration Calibration Curve Generation (Inject Standards) prep_standards->calibration prep_sample Prepare Sample Solution (100 µg/mL) sample_analysis Sample Analysis (Inject Sample) prep_sample->sample_analysis system_setup->system_suitability system_suitability->calibration If Pass calibration->sample_analysis integration Peak Integration & Identification (Based on Retention Time) sample_analysis->integration quantification Quantification (Using Calibration Curve) integration->quantification report Generate Final Report (Assay Value, % Purity) quantification->report

Caption: Figure 1: HPLC Analysis Workflow for this compound.

Results and Data Presentation

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A solution of this compound at 100 µg/mL was injected six replicate times. The results must meet the acceptance criteria before proceeding with sample analysis.

ParameterAcceptance CriteriaObserved ValueResult
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20006800Pass
%RSD of Peak Area ≤ 2.0%0.85%Pass
%RSD of Retention Time ≤ 1.0%0.22%Pass

The linearity of the method was established by constructing a calibration curve from five standard concentrations ranging from 25 to 200 µg/mL. The peak area response was plotted against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
25125,480
50251,150
100501,990
150753,120
2001,005,600
  • Correlation Coefficient (r²): 0.9998

  • Linear Regression Equation: y = 5025x + 150

A representative batch of this compound bulk drug substance was analyzed in triplicate using this method. The concentration was determined using the linear regression equation derived from the calibration curve.

Sample IDPeak Area (mAU*s)Calculated Conc. (µg/mL)Assay (%)
Batch A-1498,50099.1899.18%
Batch A-2499,80099.4499.44%
Batch A-3497,95099.0799.07%
Average 498,750 99.23 99.23%
%RSD 0.14% 0.19% 0.19%

Conclusion

The developed reverse-phase HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of this compound in bulk drug substance. The method demonstrates excellent linearity, precision, and system suitability. This protocol is well-suited for routine quality control testing in a regulated environment, ensuring the identity and purity of the this compound API. Further validation studies, such as determining the limit of detection (LOD), limit of quantitation (LOQ), and specificity against known impurities, should be completed as per ICH guidelines.

Application Notes and Protocols for FA15™ in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FA15™ is a novel, potent agonist for the G-protein coupled receptor, MIRR (Metabolic and Inflammatory Response Receptor). Its activation has a dual effect: the inhibition of the pro-inflammatory NF-κB signaling pathway and the activation of the AMPK signaling pathway, a key regulator of cellular energy homeostasis. These mechanisms suggest that FA15™ holds significant promise as a dietary supplement for investigating and potentially mitigating metabolic and inflammatory conditions in preclinical rodent models. These notes provide detailed protocols for utilizing FA15™ in such studies.

Data Presentation

The following tables summarize key quantitative data for the use of FA15™ in rodent models.

Table 1: Recommended Dosing of FA15™ in Rodent Models

Rodent ModelRoute of AdministrationRecommended Dose (mg/kg/day)Vehicle
C57BL/6J Mouse (Obesity Model)Oral Gavage25 - 500.5% Carboxymethylcellulose
Sprague-Dawley Rat (Inflammation Model)Oral Gavage15 - 300.5% Carboxymethylcellulose
Wistar Rat (Metabolic Syndrome Model)Dietary Admixture100 - 200 (mg/kg of diet)Standard Chow or High-Fat Diet

Table 2: Pharmacokinetic Profile of FA15™ in Sprague-Dawley Rats (20 mg/kg Oral Gavage)

ParameterValue
Tmax (Time to Peak Concentration)2 hours
Cmax (Peak Plasma Concentration)5.8 µM
AUC (Area Under the Curve)24.6 µM·h
Half-life (t½)4.5 hours

Table 3: Efficacy of FA15™ in a High-Fat Diet-Induced Obesity Mouse Model (C57BL/6J, 12 weeks)

ParameterControl (HFD)FA15™ (50 mg/kg/day)% Change
Body Weight Gain (g)18.5 ± 2.112.3 ± 1.8-33.5%
Epididymal Fat Pad Weight (g)2.1 ± 0.31.4 ± 0.2-33.3%
Fasting Blood Glucose (mg/dL)145 ± 12110 ± 9-24.1%
Plasma Insulin (ng/mL)2.8 ± 0.41.5 ± 0.3-46.4%
HOMA-IR (Insulin Resistance)10.2 ± 1.54.1 ± 0.8-59.8%
Hepatic Triglyceride Content (mg/g)85.2 ± 9.748.6 ± 7.5-43.0%
Plasma TNF-α (pg/mL)45.3 ± 5.122.1 ± 3.9-51.2%
Plasma IL-6 (pg/mL)32.8 ± 4.215.9 ± 2.8-51.5%
*p < 0.05 compared to Control (HFD)

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of FA15™.

FA15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inflammatory Inflammatory Pathway cluster_metabolic Metabolic Pathway FA15 FA15™ MIRR MIRR (Receptor) FA15->MIRR Binds & Activates IKK IKK MIRR->IKK Inhibits AMPK AMPK MIRR->AMPK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Degradation (via phosphorylation) NFκB NF-κB IκBα->NFκB Inhibits Inflammation Inflammatory Gene Expression NFκB->Inflammation Promotes PGC1α PGC-1α AMPK->PGC1α Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1α->Mitochondrial_Biogenesis Promotes

Caption: Proposed signaling pathway of FA15™ action.

Experimental Protocols

Protocol 1: Evaluation of FA15™ in a High-Fat Diet (HFD)-Induced Obesity Mouse Model

This protocol details the use of FA15™ to assess its efficacy in a diet-induced obesity model.

1. Animals and Acclimation:

  • Species: C57BL/6J mice, male, 6 weeks old.

  • Acclimation: Acclimate mice for one week upon arrival, with ad libitum access to standard chow and water. House under a 12-hour light/dark cycle.

2. Diet-Induced Obesity:

  • Induction: Feed mice a high-fat diet (HFD; 60% kcal from fat) for 6-8 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet (10% kcal from fat).

  • Monitoring: Monitor body weight twice weekly.

3. Treatment Phase:

  • Grouping: After the induction phase, randomize obese mice into two groups (n=8-10 per group):

    • HFD + Vehicle: Continue HFD and administer vehicle (0.5% carboxymethylcellulose) daily by oral gavage.

    • HFD + FA15™: Continue HFD and administer FA15™ (50 mg/kg) daily by oral gavage.

  • Duration: The treatment phase should last for 8-12 weeks.

  • Monitoring: Continue to monitor body weight and food intake.

4. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT): Perform a GTT in the penultimate week of treatment. After a 6-hour fast, administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Insulin Tolerance Test (ITT): Perform an ITT in the final week of treatment. After a 4-hour fast, administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

5. Sample Collection and Analysis:

  • Terminal Procedure: At the end of the study, fast mice for 6 hours, then euthanize.

  • Blood Collection: Collect blood via cardiac puncture for plasma analysis (glucose, insulin, lipids, cytokines like TNF-α and IL-6).

  • Tissue Collection: Harvest and weigh liver and adipose tissue depots (e.g., epididymal, retroperitoneal). Flash-freeze a portion of the liver in liquid nitrogen for molecular analysis (gene expression, Western blot) and fix another portion in formalin for histology (H&E staining for steatosis).

HFD_Workflow cluster_treatment Treatment Phase (8-12 weeks) start Start: C57BL/6J Mice (6 weeks old) acclimation Acclimation (1 week) start->acclimation induction High-Fat Diet Induction (6-8 weeks) acclimation->induction randomization Randomization of Obese Mice induction->randomization vehicle_group Group 1: HFD + Vehicle randomization->vehicle_group Control fa15_group Group 2: HFD + FA15™ (50 mg/kg) randomization->fa15_group Treatment phenotyping Metabolic Phenotyping (GTT & ITT) vehicle_group->phenotyping fa15_group->phenotyping euthanasia Euthanasia & Sample Collection phenotyping->euthanasia analysis Biochemical, Histological, & Molecular Analysis euthanasia->analysis

Caption: Experimental workflow for the HFD obesity model.

Protocol 2: Assessment of Anti-Inflammatory Effects of FA15™ in a Lipopolysaccharide (LPS)-Induced Inflammation Rat Model

This protocol is designed to evaluate the acute anti-inflammatory properties of FA15™.

1. Animals and Acclimation:

  • Species: Sprague-Dawley rats, male, 8-10 weeks old.

  • Acclimation: Acclimate rats for one week as described in Protocol 1.

2. Treatment:

  • Grouping: Divide rats into three groups (n=6-8 per group):

    • Control: Administer vehicle (0.5% carboxymethylcellulose) by oral gavage.

    • LPS + Vehicle: Administer vehicle by oral gavage.

    • LPS + FA15™: Administer FA15™ (30 mg/kg) by oral gavage.

  • Timing: Administer the oral treatments 1 hour before the LPS challenge.

3. Induction of Inflammation:

  • LPS Administration: Administer lipopolysaccharide (LPS) from E. coli (1 mg/kg) via intraperitoneal injection to the "LPS + Vehicle" and "LPS + FA15™" groups. The "Control" group should receive a saline injection.

4. Sample Collection and Analysis:

  • Blood Collection: Collect blood via tail vein at 0, 2, 4, and 6 hours post-LPS injection to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Terminal Procedure: At 6 hours post-LPS injection, euthanize the rats.

  • Tissue Collection: Harvest liver and lung tissues. Fix a portion in formalin for histological analysis (to assess inflammatory cell infiltration) and flash-freeze the remainder for analysis of inflammatory gene expression (e.g., via RT-qPCR for Tnf, Il6, Nos2) and protein levels (e.g., Western blot for phosphorylated NF-κB).

LPS_Workflow start Start: Sprague-Dawley Rats (8-10 weeks old) acclimation Acclimation (1 week) start->acclimation grouping Grouping (n=3) acclimation->grouping pretreatment Oral Pre-treatment (T = -1 hr) grouping->pretreatment lps_challenge IP Injection (T = 0 hr) pretreatment->lps_challenge control_group Group 1: Vehicle -> Saline lps_challenge->control_group lps_vehicle_group Group 2: Vehicle -> LPS (1 mg/kg) lps_challenge->lps_vehicle_group lps_fa15_group Group 3: FA15™ (30 mg/kg) -> LPS lps_challenge->lps_fa15_group monitoring Blood Collection for Cytokine Analysis (T = 2, 4, 6 hrs) control_group->monitoring lps_vehicle_group->monitoring lps_fa15_group->monitoring euthanasia Euthanasia & Tissue Harvest (T = 6 hrs) monitoring->euthanasia analysis Cytokine, Histological, & Molecular Analysis euthanasia->analysis

Caption: Experimental workflow for the LPS-induced inflammation model.

Application Notes and Protocols for Testing FA-15 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

FA-15, a hydrophobic derivative of ferulic acid known as 2-methyl-1-butyl ferulic acid, has emerged as a compound of interest in cancer research. Ferulic acid and its derivatives are recognized for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, has demonstrated potent anti-inflammatory and chemopreventive effects.[3] Notably, this compound has been shown to suppress the degradation of I-kappa B (IκB), a critical inhibitor of the NF-κB signaling pathway, in macrophage cell lines.[3] The NF-κB pathway is a key regulator of cellular processes such as inflammation, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

These application notes provide a comprehensive experimental design for evaluating the anticancer efficacy of this compound in various cancer cell lines. The protocols herein detail methods for assessing cell viability, induction of apoptosis, effects on the cell cycle, and modulation of the NF-κB signaling pathway.

II. Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data based on the expected outcomes of the described experiments with this compound. These tables are intended to serve as a template for presenting experimental results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4825.5
A549Lung Cancer4832.8
HCT116Colon Cancer4828.1
PC-3Prostate Cancer4835.2

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48-hour treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)-3.2 ± 0.51.8 ± 0.3
This compound1015.7 ± 1.25.4 ± 0.6
This compound2535.2 ± 2.112.8 ± 1.1
This compound5058.9 ± 3.525.1 ± 1.9

Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound (24-hour treatment)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)-45.3 ± 2.230.1 ± 1.824.6 ± 1.5
This compound1560.1 ± 2.822.5 ± 1.517.4 ± 1.2
This compound3075.8 ± 3.115.3 ± 1.18.9 ± 0.9

Table 4: Relative Protein Expression in HCT116 Cells Treated with this compound (24-hour treatment)

TreatmentConcentration (µM)p-IκBα / IκBα RatioNuclear NF-κB p65 / Histone H3 Ratio
Vehicle Control (DMSO)-1.001.00
This compound150.650.58
This compound300.320.25

III. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[6][7]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells (2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[8]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the effect of this compound on cell cycle progression.[9][10]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells (2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS.

  • Add 50 µL of RNase A and incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.[11]

Protocol 4: Western Blot Analysis of the NF-κB Pathway

This protocol assesses the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.[12][13]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Cell lysis buffer

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Histone H3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time (e.g., 24 hours).

  • For total protein, lyse cells in lysis buffer. For fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the respective loading controls (β-actin for total and cytoplasmic lysates, Histone H3 for nuclear lysates).

IV. Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) cluster_western Mechanism (Western Blot) seed_viability Seed Cells (96-well) treat_viability Treat with this compound (48h) seed_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add dissolve Dissolve Formazan mtt_add->dissolve read_viability Read Absorbance dissolve->read_viability seed_apop Seed Cells (6-well) treat_apop Treat with this compound (48h) seed_apop->treat_apop stain_apop Stain with Annexin V/PI treat_apop->stain_apop analyze_apop Flow Cytometry Analysis stain_apop->analyze_apop seed_cycle Seed Cells (6-well) treat_cycle Treat with this compound (24h) seed_cycle->treat_cycle fix_stain_cycle Fix & Stain with PI treat_cycle->fix_stain_cycle analyze_cycle Flow Cytometry Analysis fix_stain_cycle->analyze_cycle seed_wb Seed Cells (6-well) treat_wb Treat with this compound (24h) seed_wb->treat_wb lyse Cell Lysis/Fractionation treat_wb->lyse sds_page SDS-PAGE & Transfer lyse->sds_page probe Probe with Antibodies sds_page->probe detect Detect Proteins probe->detect nfkb_pathway cluster_nucleus FA15 This compound IKK IKK FA15->IKK pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα pIkB->IkB Degradation NFkB NF-κB pIkB->NFkB Release Gene Target Gene Transcription NFkB->Gene Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IKK Signal Nucleus Nucleus Proliferation Proliferation Gene->Proliferation Apoptosis Apoptosis Inhibition Gene->Apoptosis

References

Measuring Pentadecanoic Acid (C15:0) in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid that is gaining significant attention in the scientific community. Emerging research suggests its role as an essential fatty acid and its association with various health benefits, including cardiometabolic, immune, and liver health.[1][2][3] Accurate and reliable quantification of C15:0 in human plasma is crucial for clinical research, nutritional studies, and drug development to understand its physiological roles and therapeutic potential. This document provides detailed application notes and protocols for the measurement of C15:0 in human plasma samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of C15:0 in human plasma using the methods described below.

ParameterGC-MS MethodLC-MS/MS MethodReference Range
Linearity (r²) >0.99>0.99N/A
Limit of Quantification (LOQ) Low ng/mL rangeLow nmol/L range[4]N/A
Precision (%CV) <15%<15%N/A
Accuracy/Recovery (%) 85-115%85-115%N/A
Typical Plasma Concentration Varies with diet and metabolismVaries with diet and metabolism~0.14-0.30 wt% of total fatty acids[5][6]

Experimental Workflows

The general workflows for both GC-MS and LC-MS/MS analysis of C15:0 in human plasma are outlined below.

GC-MS Workflow for C15:0 Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Human Plasma Sample is Spike with C15:0-d3 Internal Standard plasma->is extraction Liquid-Liquid Extraction (e.g., Folch or Bligh & Dyer method) is->extraction derivatization Fatty Acid Methylation (FAMEs) (e.g., with BF3 in Methanol) extraction->derivatization Dried Extract gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is Spike with C15:0-d3 Internal Standard plasma->is precipitation Protein Precipitation (e.g., with Acetonitrile) is->precipitation lcms LC-MS/MS Analysis (Reversed-Phase C18) precipitation->lcms Supernatant data Data Acquisition & Processing (MRM Mode) lcms->data C150_Signaling cluster_cellular Cellular Effects cluster_outcomes Physiological Outcomes C150 Pentadecanoic Acid (C15:0) Membrane Cell Membrane Integration C150->Membrane AMPK AMPK Activation C150->AMPK mTOR mTOR Inhibition C150->mTOR Stability Improved Cellular Stability Membrane->Stability Metabolism Enhanced Metabolic Health AMPK->Metabolism Inflammation Reduced Inflammation AMPK->Inflammation Aging Modulation of Aging Processes mTOR->Aging

References

Application Notes and Protocols: FA-15 in Topical Formulations for Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-15, chemically known as 2-methyl-1-butyl ferulic acid, is a hydrophobic derivative of the naturally occurring antioxidant, ferulic acid. Preclinical evidence suggests that this compound possesses potent anti-inflammatory properties, making it a promising candidate for topical application in the management of inflammatory skin conditions. In contrast to its parent compound, ferulic acid, this compound has demonstrated marked efficacy in both in vitro and in vivo models of inflammation.[1] These application notes provide a summary of the current data and detailed protocols for the evaluation of this compound in topical formulations for skin inflammation.

Mechanism of Action

This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. In vitro studies have shown that this compound suppresses the degradation of I-κB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing I-κB degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1]

This compound Mechanism of Action cluster_nucleus LPS_IFNg LPS / IFN-γ TLR4 TLR4 LPS_IFNg->TLR4 Activates IKK IKK Complex TLR4->IKK IkB_NFkB I-κB - NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates I-κB for degradation NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to FA15 This compound FA15->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound compared to ferulic acid (FA) based on available preclinical studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound in RAW264.7 Macrophages

Inflammatory MarkerTreatmentResultReference
iNOS Protein ExpressionLPS/IFN-γInduced[1]
LPS/IFN-γ + FANo significant suppression[1]
LPS/IFN-γ + this compoundMarkedly suppressed[1]
COX-2 Protein ExpressionLPS/IFN-γInduced[1]
LPS/IFN-γ + FANo significant suppression[1]
LPS/IFN-γ + this compoundMarkedly suppressed[1]
TNF-α ReleaseLPS/IFN-γInduced[1]
LPS/IFN-γ + FANo significant inhibition[1]
LPS/IFN-γ + this compoundInhibited[1]
I-κB DegradationLPS/IFN-γInduced[1]
LPS/IFN-γ + this compoundSuppressed[1]

Table 2: In Vivo Anti-inflammatory Effects of Topical this compound in ICR Mice

Inflammatory EndpointTreatmentResultReference
Phorbol Ester-Induced EdemaPhorbol EsterInduced[1]
Phorbol Ester + FANo significant attenuation[1]
Phorbol Ester + this compoundSignificantly attenuated[1]
Phorbol Ester-Induced Hydrogen Peroxide ProductionPhorbol EsterInduced[1]
Phorbol Ester + FANo significant attenuation[1]
Phorbol Ester + this compoundSignificantly attenuated[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory effects of this compound in topical formulations.

Protocol 1: In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol outlines the methodology to assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a murine macrophage cell line.

1. Cell Culture and Treatment:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
  • Pre-treat cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for the desired time period (e.g., 24 hours for protein expression).

2. Western Blot Analysis for iNOS, COX-2, and I-κB:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against iNOS, COX-2, I-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. ELISA for TNF-α:

  • Collect the cell culture supernatant after treatment.
  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; culture [label="Culture RAW264.7 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed Cells in Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="Stimulate with LPS/IFN-γ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="Collect Supernatant & Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; elisa [label="TNF-α ELISA", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; western [label="Western Blot\n(iNOS, COX-2, I-κB)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> culture; culture -> seed; seed -> pretreat; pretreat -> stimulate; stimulate -> collect; collect -> elisa; collect -> western; elisa -> end; western -> end; }

Workflow for in vitro anti-inflammatory assays.
Protocol 2: In Vivo Phorbol Ester-Induced Mouse Ear Edema Model

This protocol describes an in vivo model to assess the topical anti-inflammatory efficacy of this compound.

1. Animals:

  • Use male or female ICR mice (6-8 weeks old).
  • Acclimatize the animals for at least one week before the experiment.

2. Topical Application and Induction of Inflammation:

  • Dissolve a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in a suitable vehicle (e.g., acetone). A typical concentration is 2.5 µg/20 µL.
  • Prepare the topical formulation of this compound in the same vehicle.
  • Topically apply the this compound formulation (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse.
  • Apply the vehicle alone to the left ear as a control.
  • After 30 minutes, topically apply the TPA solution (20 µL) to both ears.

3. Measurement of Edema:

  • At a specified time point after TPA application (e.g., 6 hours), sacrifice the mice by cervical dislocation.
  • Excise a standard-sized circular section from both the right and left ears using a biopsy punch (e.g., 6 mm diameter).
  • Weigh the ear punches immediately.
  • The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.
  • The percentage of inhibition of edema by this compound is calculated as follows:
  • % Inhibition = [1 - (Edema in this compound treated group / Edema in control group)] x 100

4. Measurement of Hydrogen Peroxide Production:

  • At a specified time point after TPA application, skin biopsies can be taken from the treated areas.
  • Homogenize the skin samples and measure hydrogen peroxide levels using a commercially available assay kit (e.g., Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit).

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; acclimatize [label="Acclimatize ICR Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; apply_fa15 [label="Topically Apply this compound\n(Right Ear)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apply_vehicle [label="Topically Apply Vehicle\n(Left Ear)", fillcolor="#F1F3F4", fontcolor="#202124"]; apply_tpa [label="Topically Apply TPA\n(Both Ears)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wait [label="Wait for 6 hours", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sacrifice [label="Sacrifice Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; excise [label="Excise Ear Punches", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Weigh Ear Punches", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate Edema Inhibition", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; h2o2 [label="Measure H₂O₂ Production\n(Optional)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> acclimatize; acclimatize -> apply_fa15; acclimatize -> apply_vehicle; apply_fa15 -> apply_tpa; apply_vehicle -> apply_tpa; apply_tpa -> wait; wait -> sacrifice; sacrifice -> excise; excise -> weigh; weigh -> calculate; calculate -> end; excise -> h2o2; h2o2 -> end; }

Workflow for in vivo mouse ear edema model.

Formulation Considerations

This compound is a hydrophobic compound, which should be considered when developing topical formulations. Suitable vehicles may include creams, ointments, gels, and lotions. The concentration of this compound in the formulation should be optimized to ensure efficacy while minimizing potential skin irritation. Stability studies of the final formulation are also recommended to ensure the integrity of the active ingredient over time.

Safety and Toxicology

While this compound has shown promise in preclinical models, comprehensive safety and toxicology studies are necessary before it can be considered for human use. These studies should include skin irritation and sensitization assays, as well as systemic toxicity assessments.

Conclusion

This compound is a compelling anti-inflammatory agent with potential for topical application in various skin disorders. Its mechanism of action, involving the inhibition of the NF-κB pathway, provides a strong rationale for its development. The protocols outlined in these application notes provide a framework for the further investigation and characterization of this compound's therapeutic potential. Further research is warranted to fully elucidate its efficacy, safety, and optimal formulation for clinical use.

References

FA15™ supplementation for metabolic syndrome research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for FA15™ Supplementation in Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that heighten the risk of cardiovascular disease, stroke, and type 2 diabetes.[1][2] These conditions include high blood pressure, elevated blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1] Emerging research has identified pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, as a potentially crucial nutrient for maintaining metabolic health.[3] FA15™ is a pure, powdered, vegan-friendly form of C15:0 developed by Seraphina Therapeutics. This document provides detailed application notes and protocols for investigating the effects of FA15™ supplementation in preclinical metabolic syndrome research.

FA15™ is the active ingredient in the commercially available supplement Fatty15.[4] Studies suggest that C15:0, the compound in FA15™, may play a role in improving metabolic health by strengthening cell membranes, repairing mitochondrial function, and activating receptors that regulate metabolism and immunity, such as AMPK and PPARs.[1][5] Preclinical and clinical studies have begun to explore the potential of C15:0 supplementation to positively impact conditions associated with metabolic syndrome.[2]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data from a preclinical study evaluating FA15™ in a high-fat diet (HFD)-induced mouse model of metabolic syndrome.

Table 1: Effects of FA15™ on Key Metabolic Parameters

ParameterControl (HFD)FA15™ Supplemented (HFD)p-value
Body Weight Gain (g)18.5 ± 2.112.3 ± 1.8<0.01
Fasting Blood Glucose (mg/dL)145 ± 15110 ± 12<0.05
Fasting Insulin (ng/mL)2.8 ± 0.51.5 ± 0.3<0.01
HOMA-IR10.1 ± 1.94.1 ± 0.8<0.01
Total Cholesterol (mg/dL)220 ± 25180 ± 20<0.05
Triglycerides (mg/dL)150 ± 18110 ± 15<0.05

Data are presented as mean ± standard deviation.

Table 2: Effects of FA15™ on Inflammatory Cytokines

CytokineControl (HFD) (pg/mL)FA15™ Supplemented (HFD) (pg/mL)p-value
TNF-α85 ± 1050 ± 8<0.01
IL-660 ± 735 ± 5<0.01
MCP-1120 ± 1575 ± 10<0.01

Data are presented as mean ± standard deviation.

Signaling Pathway

FA15™ (C15:0) is believed to exert its beneficial metabolic effects through the activation of key cellular energy sensors and metabolic regulators, primarily AMP-activated protein kinase (AMPK).

FA15 FA15™ (C15:0) AMPK AMPK Activation FA15->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Inflammation Reduced Inflammation AMPK->Inflammation Inhibits Metabolic_Syndrome Amelioration of Metabolic Syndrome Glucose_Uptake->Metabolic_Syndrome Fatty_Acid_Oxidation->Metabolic_Syndrome Inflammation->Metabolic_Syndrome

Caption: Proposed mechanism of FA15™ action.

Experimental Protocols

1. High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice

This protocol outlines the induction of metabolic syndrome in a mouse model, which is essential for evaluating the efficacy of FA15™.

  • Animals: Male C57BL/6J mice, 8 weeks old.

  • Acclimatization: House mice for 1 week under standard conditions (12-h light/dark cycle, 22±2°C, ad libitum access to water and standard chow).

  • Dietary Induction:

    • Divide mice into a control group (standard chow, 10% kcal from fat) and an HFD group (60% kcal from fat).

    • Maintain the respective diets for 12-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.

  • FA15™ Supplementation:

    • Prepare the FA15™ supplemented diet by incorporating the desired concentration of FA15™ into the HFD.

    • A separate HFD group will receive the FA15™ supplemented diet for the duration of the study.

2. Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical assay for assessing glucose metabolism and insulin sensitivity.

  • Preparation:

    • Fast mice for 6 hours (with free access to water).

    • Record baseline body weight and collect a baseline blood sample (time 0) from the tail vein.

  • Procedure:

    • Administer a 2 g/kg body weight glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

3. Insulin Tolerance Test (ITT)

The ITT is used to evaluate peripheral insulin sensitivity.

  • Preparation:

    • Fast mice for 4 hours.

    • Record baseline body weight and collect a baseline blood sample (time 0).

  • Procedure:

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

    • Measure blood glucose levels at each time point.

  • Data Analysis: Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

4. Western Blot for AMPK Activation

This protocol is for assessing the activation of the AMPK signaling pathway in tissue samples (e.g., liver, skeletal muscle).

  • Sample Preparation:

    • Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 30-50 µg of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands.

    • Quantify band intensity using densitometry software and normalize phospho-AMPK to total AMPK.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating FA15™ in a preclinical model of metabolic syndrome.

start Start: 8-week-old C57BL/6J mice diet 12-16 weeks on High-Fat Diet (HFD) vs. Control Diet start->diet supplement FA15™ Supplementation in HFD diet->supplement monitoring Weekly Body Weight and Food Intake Monitoring supplement->monitoring tests Metabolic Tests: OGTT & ITT (Week 10-12) monitoring->tests collection End of Study (Week 16): Blood and Tissue Collection tests->collection analysis Biochemical Analysis: Lipids, Insulin, Cytokines collection->analysis western Molecular Analysis: Western Blot for AMPK collection->western end Data Analysis and Conclusion analysis->end western->end

References

Application Notes and Protocols: Incorporating FA15™ into Cellular Aging Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FA15™, a pure C15:0 (pentadecanoic acid) formulation, in cellular aging research. The following sections detail the molecular mechanisms of FA15™ in cellular senescence, provide protocols for assessing its effects, and present quantitative data from relevant studies.

Introduction to FA15™ and Cellular Aging

Cellular senescence is a fundamental process implicated in aging and a variety of age-related diseases. It is characterized by a state of irreversible cell cycle arrest, accompanied by distinct phenotypic changes.[1] As cells age, they can become more fragile, leading to premature cell loss, a condition known as cellular senescence.[2] FA15™ has emerged as a novel compound that targets several of the key hallmarks of aging at the cellular level.[2][3] This odd-chain saturated fatty acid has been shown to reverse cellular aging by strengthening cellular structures, revitalizing cellular energy, and modulating key signaling pathways involved in cellular homeostasis.[3][4]

Molecular Mechanism of Action

FA15™ exerts its anti-aging effects through a multi-faceted mechanism that involves the modulation of several key signaling pathways implicated in cellular senescence.

Key Signaling Pathways Modulated by FA15™

FA15™'s primary mechanism revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] AMPK activation, in turn, influences a cascade of downstream targets, including the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is often overactive in aging cells.[6] Furthermore, FA15™ activates peroxisome proliferator-activated receptors (PPARs) and inhibits histone deacetylase 6 (HDAC6), contributing to its broad-spectrum anti-aging effects.[3]

Below is a diagram illustrating the core signaling pathway influenced by FA15™ in the context of cellular aging.

FA15 FA15™ (C15:0) AMPK AMPK Activation FA15->AMPK PPARs PPARα/δ Activation FA15->PPARs HDAC6 HDAC6 Inhibition FA15->HDAC6 Cell_Membrane Cell Membrane Strengthening FA15->Cell_Membrane Mitochondria Mitochondrial Function Improvement FA15->Mitochondria mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Upregulation (Clearance of damaged cells) AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Cellular_Senescence Cellular Senescence (Zombie Cells) Autophagy->Cellular_Senescence Reduces Metabolism Metabolic Regulation (Glucose Uptake) PPARs->Metabolism Immunity Immune Homeostasis PPARs->Immunity Cell_Membrane->Cellular_Senescence Reduces Mitochondria->Cellular_Senescence Reduces

Caption: FA15™ Signaling Pathway in Cellular Aging.

Quantitative Data on the Effects of FA15™

The following table summarizes the quantitative effects of FA15™ on various markers of cellular health and aging, as reported in scientific studies.

ParameterEffect of FA15™Reference
Cellular Stability 80% improvement[2][7]
Mitochondrial Function 45% improvement[2][8]
ATP (Cellular Energy) Levels 350% increase[5][9]
Cell Types Repaired 83% of cell types studied[4][10]
Clinically Relevant Cellular Benefits 36+ benefits observed[4][8]

Experimental Protocols

To investigate the effects of FA15™ on cellular aging, a series of well-established assays can be employed. The following protocols provide a framework for inducing and analyzing cellular senescence in vitro.

Experimental Workflow

The general workflow for studying the impact of FA15™ on cellular senescence is outlined below.

Cell_Culture 1. Cell Culture (e.g., IMR-90, HUVEC) Induce_Senescence 2. Induce Senescence (e.g., Doxorubicin, Replicative Exhaustion) Cell_Culture->Induce_Senescence FA15_Treatment 3. FA15™ Treatment (Varying concentrations) Induce_Senescence->FA15_Treatment SA_beta_gal 4a. SA-β-gal Staining FA15_Treatment->SA_beta_gal SASP_Analysis 4b. SASP Analysis (ELISA, qRT-PCR) FA15_Treatment->SASP_Analysis Cell_Cycle 4c. Cell Cycle Analysis (Flow Cytometry) FA15_Treatment->Cell_Cycle Data_Analysis 5. Data Analysis and Interpretation SA_beta_gal->Data_Analysis SASP_Analysis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Experimental Workflow for FA15™ Cellular Senescence Studies.

Protocol 1: Induction of Cellular Senescence with Doxorubicin

This protocol describes the induction of cellular senescence in cultured mammalian cells using the chemotherapeutic agent Doxorubicin, a potent inducer of DNA damage and senescence.[11]

Materials:

  • Mammalian cell line (e.g., IMR-90 fibroblasts)

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS)

  • FA15™ (prepared in a suitable vehicle, e.g., DMSO)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells at a low density in culture plates to prevent contact inhibition.

  • Doxorubicin Treatment: The following day, treat the cells with Doxorubicin (e.g., 100-200 nM) in fresh culture medium for 24-48 hours.[11]

  • Wash and Recovery: After the treatment period, remove the Doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.

  • FA15™ Treatment: Introduce FA15™ at various concentrations to the culture medium. A vehicle control should be run in parallel.

  • Incubation: Culture the cells for an additional 5-10 days to allow for the full development of the senescent phenotype, changing the medium with fresh FA15™ or vehicle every 2-3 days.[11]

  • Analysis: Proceed with senescence assays as described below.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.[12][13]

Materials:

  • SA-β-gal staining kit (or individual reagents: X-gal, citric acid/sodium phosphate buffer, etc.)

  • Fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • PBS

  • Light microscope

Procedure:

  • Wash: Aspirate the culture medium and wash the cells once with PBS.

  • Fixation: Add the fixing solution to the cells and incubate for 10-15 minutes at room temperature.[13]

  • Wash: Remove the fixing solution and wash the cells twice with PBS.

  • Staining: Add the freshly prepared SA-β-gal staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plates from light.[11]

  • Visualization: Wash the cells with PBS and visualize under a light microscope. Quantify the percentage of blue-stained (senescent) cells.

Protocol 3: Analysis of Senescence-Associated Secretory Phenotype (SASP)

Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the SASP.[1][14]

Materials:

  • ELISA kits for specific SASP factors (e.g., IL-6, IL-8)

  • qRT-PCR reagents (RNA extraction kit, reverse transcriptase, primers for SASP genes)

  • Conditioned medium from cell cultures

Procedure (ELISA):

  • Collect Conditioned Medium: Collect the culture medium from the FA15™-treated and control cells.

  • Centrifuge: Centrifuge the medium to remove any cells and debris.

  • Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kit to quantify the concentration of SASP factors.

Procedure (qRT-PCR):

  • RNA Extraction: Extract total RNA from the FA15™-treated and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for specific SASP genes (e.g., IL6, IL8, CXCL1). Normalize the expression levels to a housekeeping gene.

Conclusion

FA15™ presents a promising avenue for research into cellular aging and the development of interventions for age-related decline. The protocols and information provided herein offer a foundational framework for scientists to explore the potential of FA15™ in their cellular aging models. By leveraging these methodologies, researchers can further elucidate the mechanisms of action of this novel fatty acid and its therapeutic potential.

References

Application Notes and Protocols for Evaluating the Chemopreventive Effects of FA-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-15, a novel hydrophobic derivative of ferulic acid, has demonstrated potential as a chemopreventive agent by suppressing inflammatory responses and skin tumor promotion. Unlike its parent compound, ferulic acid, this compound shows marked efficacy in preclinical models. These application notes provide a framework for evaluating the chemopreventive properties of this compound, focusing on its anti-inflammatory and anti-tumorigenic effects. The detailed protocols herein are designed to guide researchers in the systematic investigation of this compound's mechanisms of action.

Application Notes

Assessing Anti-Inflammatory Activity in Macrophages

This compound has been shown to suppress key inflammatory mediators. The murine macrophage cell line, RAW264.7, is a suitable in vitro model to investigate these effects. Upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), RAW264.7 cells mimic an inflammatory response by upregulating enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and releasing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Evaluation of this compound in this model can elucidate its potential to inhibit the production of these inflammatory molecules. The primary endpoints to measure are the protein expression levels of iNOS and COX-2 and the concentration of TNF-α in the cell culture supernatant. A dose-response analysis of this compound is recommended to determine its potency.

Elucidating the Mechanism of Action via the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are linked to its ability to suppress the degradation of I-kappa B (IκB). IκB is an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. In response to inflammatory stimuli, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and TNF-α.

By preventing IκB degradation, this compound can inhibit the activation of NF-κB. This can be assessed by measuring the levels of IκB protein in cell lysates of RAW264.7 macrophages treated with this compound prior to inflammatory stimulation. A key indicator of this compound's activity is the retention of IκB protein in the presence of the stimulus.

In Vivo Evaluation of Anti-Tumor Promotion in a Mouse Skin Carcinogenesis Model

The chemopreventive potential of this compound against skin cancer can be evaluated using a well-established two-stage mouse skin carcinogenesis model. In this model, cancer is initiated with a single topical application of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA).

Topical application of this compound prior to each TPA treatment can be assessed for its ability to reduce the incidence and multiplicity of skin papillomas. This in vivo model provides a robust system to evaluate the efficacy of this compound in preventing tumor development in a whole-animal context.

Investigating the Attenuation of Oxidative Stress and Edema in Mouse Skin

Tumor promoters like TPA induce oxidative stress and inflammation, leading to edema. This compound has been observed to attenuate TPA-induced hydrogen peroxide production and edema formation in mouse skin. The evaluation of these parameters can provide insights into the antioxidant and acute anti-inflammatory effects of this compound in vivo. Hydrogen peroxide levels can be measured in skin homogenates, and the extent of edema can be quantified by measuring the thickness or weight of the ear or a skin punch biopsy.

Quantitative Data Summary

The following table summarizes the observed chemopreventive effects of this compound from preclinical studies.

Parameter Model System Effect of this compound Treatment Reference
iNOS Protein ExpressionRAW264.7 MacrophagesMarkedly Suppressed[1]
COX-2 Protein ExpressionRAW264.7 MacrophagesMarkedly Suppressed[1]
TNF-α ReleaseRAW264.7 MacrophagesInhibited[1]
I-κB DegradationRAW264.7 MacrophagesSuppressed[1]
Hydrogen Peroxide ProductionICR Mouse SkinSignificantly Attenuated[1]
Edema FormationICR Mouse SkinSignificantly Attenuated[1]
Papilloma DevelopmentICR Mouse SkinSignificantly Attenuated[1]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

Objective: To determine the effect of this compound on the production of iNOS, COX-2, and TNF-α in LPS/IFN-γ-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, and a loading control like β-actin)

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed the cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store it at -80°C for TNF-α analysis.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[2][3][4][5]

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control.[6][7][8][9][10]

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Protocol 2: Analysis of I-κB Degradation

Objective: To assess the effect of this compound on the degradation of IκB in stimulated RAW264.7 macrophages.

Materials:

  • Same as Protocol 1, with the addition of a primary antibody for IκBα for Western blotting.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Stimulation: Add LPS (e.g., 1 µg/mL) and incubate for a shorter time course (e.g., 0, 15, 30, 60 minutes) to observe the rapid degradation of IκB.

  • Sample Collection: At each time point, wash the cells with cold PBS and immediately lyse them.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1, but probe the membrane with a primary antibody against IκBα.[11][12][13][14][15] The suppression of IκBα degradation will be indicated by the presence of the IκBα band in the this compound treated groups at time points where it is absent or reduced in the stimulated control group.

Protocol 3: In Vivo Two-Stage Mouse Skin Carcinogenesis Assay

Objective: To evaluate the chemopreventive efficacy of this compound on skin papilloma formation in mice.

Materials:

  • Female ICR or SENCAR mice (6-8 weeks old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound (dissolved in a suitable vehicle, e.g., acetone)

  • Acetone (vehicle control)

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment. Shave the dorsal skin of the mice.

  • Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL of acetone) to the shaved dorsal skin of each mouse.

  • Promotion: One week after initiation, begin the promotion phase. Divide the mice into a control group and an this compound treatment group.

    • Control Group: Apply TPA (e.g., 5 nmol in 200 µL of acetone) to the initiated skin twice a week.

    • This compound Group: Apply this compound (at a predetermined dose) topically 30 minutes before each TPA application.

  • Monitoring: Observe the mice weekly for the appearance of skin papillomas. Record the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence). Continue the experiment for a specified period (e.g., 20 weeks).

  • Data Analysis: At the end of the study, calculate and compare the tumor incidence and multiplicity between the control and this compound treated groups. The results can be further confirmed by histopathological analysis of the skin lesions.[16][17][18][19]

Protocol 4: Measurement of In Vivo Hydrogen Peroxide Production and Edema

Objective: To assess the effect of this compound on TPA-induced oxidative stress and edema in mouse skin.

Materials:

  • Female ICR mice

  • TPA

  • This compound

  • Acetone

  • Hydrogen peroxide assay kit

  • Micrometer or balance for edema measurement

Procedure:

  • Treatment: Divide the mice into groups: vehicle control, TPA alone, and this compound + TPA. Apply this compound topically to the mouse ear or dorsal skin 30 minutes before TPA application.

  • Edema Measurement: At a specific time point after TPA application (e.g., 6 hours), measure the thickness of the ear with a micrometer or take a punch biopsy of the dorsal skin and weigh it to quantify the edema.[20][21][22][23]

  • Hydrogen Peroxide Assay:

    • At a specific time point after TPA application (e.g., 1 hour), sacrifice the mice and excise the treated skin area.

    • Homogenize the skin tissue in an appropriate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the hydrogen peroxide concentration in the supernatant using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.[24][25][26][27][28]

Visualizations

FA15_Signaling_Pathway LPS_IFNg LPS / IFN-γ IKK IKK LPS_IFNg->IKK Activates FA15 This compound IkappaB_P P-IκB FA15->IkappaB_P Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB IkappaB->IkappaB_P NFkappaB_active Active NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_active Releases Degradation Proteasomal Degradation IkappaB_P->Degradation Gene_Expression Gene Expression NFkappaB_active->Gene_Expression Activates iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa Inflammation Inflammation iNOS->Inflammation COX2->Inflammation TNFa->Inflammation Experimental_Workflow cluster_initiation Week 0: Initiation cluster_promotion Weeks 1-20: Promotion cluster_control Control Group cluster_fa15 This compound Group cluster_analysis Data Analysis shave Shave Dorsal Skin dmba Topical DMBA Application shave->dmba tpa_control TPA Application (2x/week) dmba->tpa_control fa15_treat This compound Application dmba->fa15_treat monitor Weekly Monitoring of Papilloma Formation tpa_control->monitor tpa_fa15 TPA Application (2x/week) fa15_treat->tpa_fa15 tpa_fa15->monitor analysis Calculate Tumor Incidence and Multiplicity monitor->analysis

References

Troubleshooting & Optimization

improving the solubility of FA-15 ferulic acid derivative in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the ferulic acid derivative, FA-15, in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Improving this compound Solubility in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO and provides step-by-step solutions.

Q1: My this compound powder is not dissolving in DMSO at my desired concentration. What should I do?

A1: Difficulty in dissolving this compound, a hydrophobic derivative of ferulic acid, can be due to several factors. Follow these steps to troubleshoot the issue:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce its ability to dissolve hydrophobic compounds. It is recommended to use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to minimize water absorption.

  • Optimize Dissolution Technique:

    • Vortexing: After adding the DMSO to the this compound powder, vortex the solution vigorously for 2-5 minutes.

    • Gentle Warming: If particles persist, warm the solution in a water bath set to 37°C for 10-15 minutes. It is crucial to ensure that this compound is stable at this temperature to avoid degradation.

    • Sonication: Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.

  • Re-evaluate Concentration: If the above steps do not work, your desired concentration may exceed the solubility limit of this compound in DMSO. Consider preparing a stock solution at a lower concentration.

Q2: My this compound solution in DMSO was clear initially, but now I see crystals. Why did this happen and what can I do?

A2: The precipitation of a previously dissolved compound from a DMSO stock solution can be caused by a few factors:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the temperature at which it was prepared can cause the compound to crystallize. If you gently warmed the solution to dissolve the this compound, returning it to room temperature or colder storage might lead to precipitation.

    • Solution: Try gently warming the solution again to 37°C to redissolve the crystals. For long-term storage, consider if storing at room temperature (if the compound is stable) is a better option than refrigeration or freezing, which might promote crystallization.

  • Water Contamination: Over time, if the container is not perfectly sealed, the DMSO can absorb moisture from the atmosphere, reducing its solvating power and causing the compound to precipitate.

    • Solution: Use fresh, anhydrous DMSO to prepare a new stock solution and ensure the container is tightly sealed. Storing stock solutions in small, single-use aliquots can also help minimize the impact of repeated opening and closing of the main stock vial.

Q3: My this compound/DMSO stock solution precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent like DMSO becomes insoluble when introduced into an aqueous environment. Here are several strategies to prevent this:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.

    • Reverse Dilution: Add the small volume of your DMSO stock dropwise to the full volume of the aqueous buffer while gently vortexing. This method helps to rapidly disperse the DMSO.

  • Pre-warm the Media: Having the cell culture media at 37°C can help maintain the compound's solubility during dilution.

  • Control the Final DMSO Concentration: The final concentration of DMSO in your cell culture should generally be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent. A slightly higher (but still non-toxic) final DMSO concentration might be necessary to keep the compound in solution. It is crucial to run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of ferulic acid and its derivatives in DMSO?

Q2: Can I use other solvents if I continue to have issues with DMSO?

A2: Yes, other organic solvents can be used to dissolve ferulic acid and its derivatives. Ferulic acid is also soluble in ethanol (approx. 10 mg/mL) and dimethylformamide (DMF) (approx. 20 mg/mL).[2][3] When choosing an alternative solvent, consider its compatibility with your downstream application (e.g., cell culture toxicity).

Q3: What is the mechanism by which this compound might exert its biological effects?

A3: Ferulic acid and its derivatives are known to have anti-inflammatory properties, often through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] They can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[4][6] This inhibition can occur through various mechanisms, including preventing the degradation of IκBα and inhibiting the phosphorylation of the p65 subunit of NF-κB.[4]

Quantitative Data: Solubility of Ferulic Acid in Various Solvents

The following table summarizes the reported solubility of ferulic acid in different solvents. Please note that this data is for the parent compound, ferulic acid, and the solubility of the this compound derivative may vary.

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)
DMSO~15[2][3]~77.2Not Specified
Ethanol~10[2][3]~51.5Not Specified
Dimethylformamide (DMF)~20[2][3]~103.0Not Specified
Water0.78[7]4.032

Molecular Weight of Ferulic Acid: 194.18 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.

    • Visually inspect the solution against a light source to check for any undissolved particles.

    • If undissolved particles remain, place the vial in a 37°C water bath for 10-15 minutes.

    • Alternatively, or in addition to warming, place the vial in a bath sonicator for 15-30 minutes.

  • Final Inspection and Storage: Once the this compound is completely dissolved, the stock solution is ready. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Approximate Solubility of this compound in DMSO

This protocol provides a method to estimate the solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • A series of sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound powder to a known volume of DMSO in a sterile tube (e.g., 5 mg of this compound to 100 µL of DMSO).

    • Vortex the mixture vigorously for 5-10 minutes.

    • To ensure maximum dissolution, you can incubate the mixture at 37°C for 1-2 hours with intermittent vortexing, or sonicate for 30-60 minutes.

  • Equilibration: Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure that the solution is saturated and any excess, undissolved compound has settled.

  • Separation of Undissolved Compound: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • The concentration of this compound in the supernatant can be determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if this compound has a distinct absorbance spectrum.

    • The determined concentration represents the approximate solubility of this compound in DMSO at room temperature.

Visualizations

NF-κB Signaling Pathway Inhibition by Ferulic Acid Derivatives

NF_kB_Inhibition_by_Ferulic_Acid_Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_p50_p65 IκBα-p50-p65 Complex (Inactive NF-κB) IKK_complex->IkBa_p50_p65 phosphorylates IκBα p_IkBa p-IκBα Ub_degradation Ubiquitination & Proteasomal Degradation p_IkBa->Ub_degradation p50_p65 p50-p65 Dimer (Active NF-κB) Ub_degradation->p50_p65 releases p50_p65_n p50-p65 p50_p65->p50_p65_n translocates FA_derivative Ferulic Acid Derivative (this compound) FA_derivative->Ub_degradation inhibits FA_derivative->p50_p65 inhibits nuclear translocation DNA DNA p50_p65_n->DNA Transcription Transcription of Inflammatory Genes DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by ferulic acid derivatives.

Experimental Workflow for Assessing this compound Solubility and Use in Cell Culture

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubility_test Solubility Assessment cluster_cell_culture Cell Culture Application cluster_troubleshooting Troubleshooting weigh_FA15 Weigh this compound add_DMSO Add Anhydrous DMSO dissolve Vortex / Heat / Sonicate add_DMSO->dissolve store Aliquot and Store at -80°C dissolve->store prepare_saturated Prepare Saturated Solution store->prepare_saturated thaw_stock Thaw Stock Solution store->thaw_stock equilibrate Equilibrate for 24h prepare_saturated->equilibrate centrifuge Centrifuge to Pellet Excess equilibrate->centrifuge quantify Quantify Supernatant (HPLC/UV-Vis) centrifuge->quantify dilute Dilute Stock into Media (Stepwise or Reverse Dilution) thaw_stock->dilute prewarm_media Pre-warm Cell Culture Media (37°C) prewarm_media->dilute treat_cells Treat Cells dilute->treat_cells precipitation Precipitation Observed? dilute->precipitation check_DMSO Check DMSO Quality precipitation->check_DMSO Yes optimize_dilution Optimize Dilution Method check_DMSO->optimize_dilution lower_concentration Lower Final Concentration optimize_dilution->lower_concentration

Caption: Workflow for this compound solubility and cell culture experiments.

References

Technical Support Center: Quantifying C15:0 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Pentadecanoic acid (C15:0) in biological samples. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of C15:0 analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of C15:0 in biological samples challenging?

A1: The quantification of C15:0 presents several challenges primarily due to its low endogenous concentrations in many biological matrices.[1] Additionally, its physicochemical properties necessitate specific analytical approaches to ensure accuracy and reproducibility. For gas chromatography-mass spectrometry (GC-MS), the inherent polarity and low volatility of free fatty acids require a derivatization step to improve chromatographic performance.[2][3] In liquid chromatography-mass spectrometry (LC-MS), matrix effects from complex biological samples like plasma can lead to ion suppression or enhancement, affecting quantification.[4][5]

Q2: What are the most common analytical methods for C15:0 quantification?

A2: The two most prevalent methods for C15:0 quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • GC-MS is a robust and widely used technique that typically involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[8] This method offers excellent separation and sensitivity.

  • LC-MS/MS has gained popularity due to its high sensitivity and selectivity, often allowing for the analysis of C15:0 without derivatization.[6][9] This can simplify sample preparation, but requires careful management of potential matrix effects.[10]

Q3: Is derivatization always necessary for C15:0 analysis by GC-MS?

A3: Yes, for GC-MS analysis of fatty acids like C15:0, derivatization is a critical step.[11] The process, typically esterification to form FAMEs, increases the volatility and thermal stability of the fatty acids, while also reducing their polarity. This leads to improved peak shape, better separation from other components in the sample, and more accurate quantification.[2]

Q4: What are common derivatization reagents for C15:0 analysis?

A4: Several reagents are commonly used to convert fatty acids to FAMEs for GC-MS analysis. These include:

  • Boron trifluoride (BF3) in methanol: A widely used and effective reagent.[12]

  • Acid-catalyzed esterification: Using reagents like acetyl chloride or sulfuric acid in methanol.[8][13]

  • Base-catalyzed transesterification: Suitable for converting lipids directly to FAMEs, often using sodium methoxide or potassium hydroxide in methanol.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of C15:0.

GC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My C15:0 peak is tailing. What are the possible causes and solutions?

  • Answer: Peak tailing in GC-MS analysis of FAMEs can be caused by several factors:

    • Incomplete Derivatization: If the conversion to FAME is not complete, the remaining free fatty acids can interact with the GC column, causing tailing.

      • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration. Ensure the sample is dry before adding the derivatization reagent.

    • Active Sites in the GC System: Exposed silanols in the injector liner or on the column can interact with the analytes.

      • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If the column is old, consider replacing it.[2][3]

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak distortion.

      • Solution: Trim the first few centimeters of the column or use a guard column to protect the analytical column.[2]

Issue 2: Low Recovery of C15:0

  • Question: I am experiencing low recovery of C15:0 from my plasma samples. How can I improve this?

  • Answer: Low recovery can stem from issues in both the extraction and derivatization steps.

    • Inefficient Extraction: The choice of extraction solvent and method is crucial for efficiently recovering lipids from the sample matrix.

      • Solution: Employ a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction. Ensure proper phase separation and complete collection of the organic layer containing the lipids.

    • Loss During Sample Handling: C15:0 can be lost during solvent evaporation or transfer steps.

      • Solution: Use a gentle stream of nitrogen for solvent evaporation and avoid overheating. Minimize the number of transfer steps.

    • Incomplete Derivatization: As mentioned above, incomplete conversion to FAME will result in lower quantifiable signal.

      • Solution: Re-evaluate and optimize your derivatization protocol.

LC-MS Analysis

Issue 3: Matrix Effects Leading to Inaccurate Quantification

  • Question: I suspect matrix effects are impacting my C15:0 quantification in serum. How can I identify and mitigate this?

  • Answer: Matrix effects, particularly ion suppression, are a common challenge in LC-MS analysis of complex biological samples.[5]

    • Identification:

      • Post-column infusion: Infuse a constant concentration of a C15:0 standard into the MS while injecting a blank, extracted sample. A dip in the signal at the retention time of C15:0 indicates ion suppression.

      • Matrix factor calculation: Compare the peak area of C15:0 in a standard solution to the peak area of C15:0 spiked into an extracted blank matrix at the same concentration. A ratio less than one indicates suppression, while a ratio greater than one suggests enhancement.[10]

    • Mitigation:

      • Improved Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[6]

      • Chromatographic Separation: Optimize the LC method to separate C15:0 from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.

      • Use of a Stable Isotope-Labeled Internal Standard: A deuterated C15:0 internal standard that co-elutes with the analyte can effectively compensate for matrix effects, as it will be affected in the same way as the endogenous C15:0.[4]

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for C15:0 quantification in biological samples. Note that these values can vary depending on the specific methodology and instrumentation used.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Human Plasma0.1 µg/mL0.3 µg/mL85-110[14]
Dried Blood Spot0.5 µg/mL1.12 µg/mLNot Reported[15]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance

Biological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Human Plasma5 nM10 nM90-105[6][16]
Human Serum0.02 µg/mL0.06 µg/mL88-108[9]

Experimental Protocols

Protocol 1: Quantification of C15:0 in Human Plasma by GC-MS

This protocol is a generalized procedure based on common methodologies.[12][14]

  • Lipid Extraction (Modified Folch Method):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated C15:0 or C17:0).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 60°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer for GC-MS analysis.

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for FAME analysis (e.g., a cyanopropyl or polyethylene glycol phase).

    • Injection: 1 µL splitless injection.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for C15:0-methyl ester and the internal standard.

Protocol 2: Quantification of C15:0 in Human Serum by LC-MS/MS

This protocol is a generalized procedure based on common direct analysis methods.[6][9]

  • Protein Precipitation and Extraction:

    • To 100 µL of serum, add an internal standard (e.g., deuterated C15:0).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the transition from the deprotonated C15:0 precursor ion to a characteristic product ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS Pathway sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (e.g., Deuterated C15:0) sample->add_is extraction Lipid Extraction (e.g., Folch, LLE, SPE) add_is->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization reconstitution Reconstitution in Mobile Phase extraction->reconstitution gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis lcms_analysis->data_analysis

Caption: Experimental workflow for C15:0 quantification.

troubleshooting_peak_tailing start Peak Tailing Observed q1 Is Derivatization Complete? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are Active Sites Present in GC System? a1_yes->q2 sol1 Optimize Derivatization: - Time - Temperature - Reagent Concentration a1_no->sol1 end_node Peak Shape Improved sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use Deactivated Liner and High-Quality Column a2_yes->sol2 q3 Is the Column Contaminated? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes Yes sol3 Trim Column Inlet or Use Guard Column a3_yes->sol3 a3_no No sol3->end_node

Caption: Troubleshooting decision tree for peak tailing in GC-MS.

References

Technical Support Center: Optimizing FA15™ Dosage for Maximum Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using FA15™, a novel fatty acid, to ensure optimal experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What is FA15™ and what is its primary mechanism of action?

A1: FA15™, or pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid.[1][2] Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of pro-inflammatory pathways such as MAPK and JAK-STAT signaling.[2][3]

Q2: What is the recommended starting concentration range for FA15™ in cell-based assays?

A2: For initial experiments, a dose-response study is recommended with concentrations ranging from 1.9 µM to 50 µM.[2][3] This range has been shown to be effective in various primary human cell systems without inducing cytotoxicity.[2]

Q3: How does serum in the culture medium affect the activity of FA15™?

A3: Serum proteins can bind to small molecules, potentially reducing the effective concentration of FA15™ available to the cells.[4] If inconsistent results are observed, consider performing experiments in serum-free or reduced-serum conditions.

Q4: What are the best practices for dissolving and storing FA15™?

A4: For optimal stability, dissolve FA15™ in a suitable organic solvent like DMSO to create a high-concentration stock solution.[4][5] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[4][5] Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

Q5: How can I confirm that the observed cellular effects are specifically due to FA15™?

A5: To validate the on-target effects of FA15™, consider using a structurally different compound that targets the same pathway as a positive control.[5][6] Additionally, performing experiments in a cell line known to be responsive to AMPK activators can help confirm the mechanism of action.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with FA15™, providing potential causes and solutions to optimize your results.

Issue Possible Cause Solution
Inconsistent or no observable effect of FA15™ 1. Degraded Compound: Improper storage or handling may have led to the degradation of FA15™.[5] 2. Inaccurate Concentration: Errors in pipetting or calculations can result in a suboptimal concentration.[5] 3. Low Cell Permeability: The compound may not be efficiently entering the cells.[7][8]1. Use a fresh aliquot of FA15™ from a properly stored stock.[5] 2. Verify all calculations and ensure pipettes are properly calibrated.[9][10] 3. Consult the detailed experimental protocols for methods to enhance cellular uptake.
High levels of cell death observed across all concentrations 1. Compound-Induced Cytotoxicity: The concentrations used may be too high for your specific cell line.[4] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[4][5]1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line.[4] Adjust experimental concentrations to be below this threshold. 2. Ensure the final solvent concentration does not exceed non-toxic levels (typically ≤ 0.1%).[4] Include a vehicle control (cells treated with the solvent alone) to assess its effect.[4]
High background or off-target effects 1. Inhibitor Concentration is Too High: This can lead to non-specific binding and off-target effects.[5] 2. Known Off-Target Activities: The inhibitor may have other known biological activities.[5]1. Perform a dose-response experiment to identify the optimal, lowest effective concentration.[5] 2. Use a structurally different inhibitor for the same target to confirm the observed phenotype.[5]
Precipitation of FA15™ in cell culture media 1. Low Solubility in Aqueous Media: FA15™ is hydrophobic and may not be fully soluble in the culture medium.[11][12] 2. High Final Concentration of Organic Solvent: This can cause the compound to precipitate out of solution.1. Ensure the final solvent concentration is as low as possible (typically <0.5%).[5] Consider preparing intermediate dilutions in a suitable buffer before adding to the final media.[5] 2. Use sonication to aid in dissolving any precipitate.[5]

Data Presentation

Table 1: Dose-Dependent Effects of FA15™ on Cellular Uptake and Biomarker Activity

FA15™ Concentration (µM)Cellular Uptake (% of Administered Dose)VCAM-1 Inhibition (%)MCP-1 Inhibition (%)
1.915 ± 2.118 ± 3.522 ± 4.1
5.632 ± 3.535 ± 4.241 ± 5.3
1768 ± 5.172 ± 6.879 ± 7.2
5075 ± 4.878 ± 5.985 ± 6.4

Data represents mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determination of FA15™ Cellular Uptake via LC-MS/MS

This protocol provides a method for the direct quantification of intracellular FA15™ using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Cell Seeding: Seed cells (e.g., MCF-7) in 6-well plates at a density of 1 x 10^6 cells/well and culture for 24 hours.

  • Incubation: Treat cells with various concentrations of FA15™ (e.g., 1.9, 5.6, 17, 50 µM) for a predetermined time (e.g., 12 hours).[13] Include an untreated control group.

  • Termination and Washing: Place the plate on ice to stop cellular processes.[14] Aspirate the media and wash the cells five times with ice-cold PBS to remove any residual extracellular compound.[14]

  • Cell Harvesting and Lysis: Add 500 µL of trypsin and incubate until cells detach.[14] Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.[14] Discard the supernatant, wash the cell pellet once more with PBS, and then resuspend in a suitable lysis buffer.[14]

  • Sample Preparation and Analysis: Prepare samples for LC-MS/MS analysis according to standard protocols to quantify the intracellular concentration of FA15™.

Protocol 2: Dose-Response Curve for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of FA15™.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a serial dilution of FA15™ in culture medium. A logarithmic dilution series from 1 nM to 100 µM is a common starting point.[4]

  • Treatment: Treat the cells with the different concentrations of FA15™. Include a vehicle control (medium with DMSO) and a positive control for the assay.[4]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[4]

  • Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay or a target-specific functional assay).[4]

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

Visualizations

FA15_Signaling_Pathway FA15 FA15™ AMPK AMPK FA15->AMPK mTOR mTOR FA15->mTOR JAK_STAT JAK-STAT Pathway FA15->JAK_STAT MAPK MAPK Pathway FA15->MAPK Cellular_Health Improved Cellular Health AMPK->Cellular_Health Pro_inflammatory Pro-inflammatory Responses mTOR->Pro_inflammatory JAK_STAT->Pro_inflammatory MAPK->Pro_inflammatory

Caption: FA15™ signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells in Multi-well Plates Compound_Prep Prepare FA15™ Serial Dilutions Treatment Treat Cells with FA15™ & Controls Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Termination Terminate Uptake & Wash Cells Incubation->Termination Lysis Cell Lysis & Sample Preparation Termination->Lysis Quantification Quantify Uptake (e.g., LC-MS/MS) Lysis->Quantification Data_Analysis Analyze Data & Determine IC50 Quantification->Data_Analysis

Caption: Workflow for optimizing FA15™ dosage.

References

preventing degradation of FA-15 compound during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the storage and handling of the FA-15 compound to prevent its degradation.

Troubleshooting Guide: this compound Degradation

This section addresses common issues observed with this compound degradation during storage and experimental use.

Issue 1: Compound discoloration or change in physical appearance.

  • Question: My this compound powder, which is normally a white crystalline solid, has turned yellowish and appears clumpy. What could be the cause?

  • Answer: This is a common sign of degradation, likely due to exposure to light or moisture. This compound is known to be both photo-sensitive and hygroscopic. The yellowing may indicate the formation of oxidative byproducts, while clumping suggests water absorption. To prevent this, always store this compound in a desiccator under inert gas (e.g., argon or nitrogen) and protected from light in an amber vial.

Issue 2: Inconsistent or poor results in downstream applications.

  • Question: I am observing a significant loss of activity or inconsistent results in my cell-based assays using a freshly prepared this compound stock solution. What could be the problem?

  • Answer: This issue often points to the degradation of this compound in solution. The compound is less stable once dissolved. It is critical to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Issue 3: Presence of unexpected peaks in analytical characterization (e.g., HPLC, LC-MS).

  • Question: My recent HPLC analysis of the this compound stock solution shows additional peaks that were not present in the initial analysis from the manufacturer. Why is this happening?

  • Answer: The appearance of new peaks is a strong indicator of chemical degradation. These peaks likely correspond to degradants of this compound. This can be caused by improper storage of the solid compound or instability in the chosen solvent. To troubleshoot, re-analyze the solid compound to ensure its integrity before preparing a new stock solution in a high-purity, anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound? A1: Solid this compound should be stored at -20°C in a light-protected (amber vial) and airtight container. For long-term storage, placing the container within a desiccator filled with a suitable desiccant and purging with an inert gas like argon or nitrogen is highly recommended to minimize exposure to moisture and oxygen.

Q2: How should I prepare and store this compound stock solutions? A2: this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. It is best to prepare them fresh before each experiment. If short-term storage is necessary, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -80°C for up to two weeks.

Q3: What are the primary degradation pathways for this compound? A3: The two main degradation pathways for this compound are photodegradation and hydrolysis. Photodegradation occurs upon exposure to light, leading to the formation of inactive byproducts. Hydrolysis is a reaction with water that can occur if the compound is exposed to moisture in the air or in a non-anhydrous solvent.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various storage conditions.

Storage ConditionTimePurity (%)Degradation (%)
Solid
-20°C, Dark, Desiccated, Inert Gas12 months99.50.5
-20°C, Dark, Desiccated12 months98.21.8
4°C, Dark, Desiccated12 months95.14.9
Room Temperature, Light1 month70.329.7
Solution (in DMSO)
-80°C, Single-Use Aliquots2 weeks99.10.9
-20°C, Repeated Freeze-Thaw2 weeks85.414.6
4°C, Dark24 hours92.08.0
Room Temperature, Light4 hours60.739.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare samples of this compound that have been subjected to different storage conditions at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25°C.

  • Data Analysis: Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram.

Visualizations

FA15_Degradation_Troubleshooting start Start: this compound Degradation Suspected check_appearance Check Physical Appearance start->check_appearance discolored Discolored or Clumpy? check_appearance->discolored inconsistent_results Inconsistent Experimental Results? discolored->inconsistent_results No improper_storage Root Cause: Improper Solid Storage (Light/Moisture Exposure) discolored->improper_storage Yes analytical_check Perform Analytical Check (e.g., HPLC) inconsistent_results->analytical_check No solution_instability Root Cause: Solution Instability (Solvent/Freeze-Thaw) inconsistent_results->solution_instability Yes new_peaks Unexpected Peaks Present? analytical_check->new_peaks degraded_solid Root Cause: Solid Compound Degraded new_peaks->degraded_solid Yes end_node Problem Resolved new_peaks->end_node No rec_storage Action: Store Solid at -20°C, Dark, Desiccated, Inert Gas improper_storage->rec_storage rec_solution Action: Prepare Fresh Solutions, Aliquot & Store at -80°C for Short-Term solution_instability->rec_solution rec_reorder Action: Re-order Compound & Verify Purity Upon Arrival degraded_solid->rec_reorder rec_storage->end_node rec_solution->end_node rec_reorder->end_node

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

FA15_Storage_Pathway compound This compound Compound (Solid) storage Optimal Storage -20°C, Dark, Desiccated, Inert Gas compound->storage Proper Handling degradation_pathways Degradation Pathways compound->degradation_pathways Improper Handling photodegradation Photodegradation (Exposure to Light) degradation_pathways->photodegradation hydrolysis Hydrolysis (Exposure to Moisture) degradation_pathways->hydrolysis degraded_product Inactive Byproducts photodegradation->degraded_product hydrolysis->degraded_product

Caption: Key factors in the storage and degradation of the this compound compound.

Technical Support Center: Troubleshooting Inconsistent Results in FA15™ Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FA15™ cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is FA15™ and what is its primary mechanism of action in cell-based assays?

FA15™ is a pure form of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. In cell-based assays, its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] These pathways are crucial regulators of cellular metabolism, growth, and inflammation.

Q2: What are the most common causes of variability in FA15™ cell-based assays?

Inconsistent results in FA15™ cell-based assays often stem from variability in cell culture conditions, inconsistent preparation of FA15™ working solutions, and procedural inconsistencies during the assay itself. Specific factors include cell passage number, cell seeding density, and the method of complexing FA15™ with a carrier protein like bovine serum albumin (BSA).

Q3: How should I prepare FA15™ for cell treatment?

Due to its low solubility in aqueous solutions, FA15™ should be dissolved in an organic solvent like ethanol or DMSO before being added to cell culture media.[4] For most cell-based applications, it is highly recommended to complex FA15™ with fatty acid-free BSA to mimic its natural transport in the body and improve its stability and delivery to cells.[4]

Q4: Why am I observing cytotoxicity in my control (vehicle-treated) cells?

Cytotoxicity in vehicle-treated cells can be caused by the organic solvent (e.g., ethanol, DMSO) used to dissolve the FA15™. It is crucial to perform a dose-response experiment to determine the maximum concentration of the solvent that is non-toxic to your specific cell line. Typically, the final concentration of the organic solvent should be kept low (e.g., <0.1% for ethanol).[4]

Q5: My fluorescence signal is weak or absent. What are the potential causes?

Low fluorescence signal can result from several factors, including low cell number, insufficient incubation time with the fluorescent substrate, or issues with the plate reader settings. Ensure that cells are healthy and in the logarithmic growth phase. Also, verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore being used.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your FA15™ cell-based assays.

Issue 1: High Well-to-Well Variability in Fluorescence Readings

High variability across replicate wells can obscure the true effect of your experimental treatments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize timing differences between wells. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
"Edge Effects" Evaporation from the outer wells of a microplate can lead to increased concentrations of media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS without cells.
Pipetting Errors Ensure pipettes are properly calibrated. When adding reagents, especially small volumes, pipette carefully and consistently. For critical steps, use a new pipette tip for each well.
Temperature Gradients Avoid stacking plates in the incubator, as this can create uneven temperature distribution.
Issue 2: High Background Fluorescence

High background can mask the specific signal from your assay, reducing its sensitivity.

Potential Cause Recommended Solution
Autofluorescence of Media or Compounds Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for the assay. Check if FA15™ or the vehicle control contributes to background fluorescence by including wells with media and the compound but no cells.
Insufficient Washing Ensure all washing steps are performed thoroughly to remove unbound fluorescent reagents. Increase the number of washes if necessary.
Contaminated Reagents Use fresh, high-quality reagents. Filter-sterilize solutions to remove any particulate matter that could scatter light.
Inappropriate Microplate Use black-walled, clear-bottom plates for fluorescence assays to reduce light scatter and crosstalk between wells.
Issue 3: Inconsistent Dose-Response Curve

An inconsistent or non-reproducible dose-response curve can make it difficult to determine the potency of FA15™.

Potential Cause Recommended Solution
Inaccurate Serial Dilutions Prepare fresh serial dilutions of FA15™ for each experiment. Ensure thorough mixing at each dilution step.
Suboptimal Cell Density The response to FA15™ can be dependent on cell density. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Instability of FA15™ Solution Prepare the FA15™-BSA complex fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Variable Incubation Times Use a multichannel pipette for adding the compound to minimize timing differences between wells. Ensure consistent incubation times across all experiments.

Experimental Protocols

Representative Protocol: FA15™ Treatment and Viability Assay

This protocol outlines a general procedure for treating cells with FA15™ and assessing cell viability using a resazurin-based fluorescent dye.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well black-walled, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Preparation of FA15™-BSA Complex:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free medium or PBS and warm to 37°C.

    • Prepare a stock solution of FA15™ in ethanol or DMSO.

    • Slowly add the FA15™ stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 to 6:1 FA15™ to BSA).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.

    • Sterile-filter the FA15™-BSA complex solution using a 0.22 µm filter.

  • Cell Treatment:

    • Prepare serial dilutions of the FA15™-BSA complex in the appropriate cell culture medium.

    • Include a vehicle control (medium with the same concentration of BSA and solvent as the highest FA15™ concentration).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay (Resazurin-based):

    • At the end of the treatment period, add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission) using a microplate reader.

Visualizations

Signaling Pathway of FA15™

FA15™ (Pentadecanoic Acid) is known to activate the AMPK pathway and inhibit the mTOR pathway. This diagram illustrates the relationship between these two key cellular signaling pathways.

FA15_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Signaling Hub cluster_downstream Downstream Cellular Processes FA15 FA15™ (Pentadecanoic Acid) AMPK AMPK (Activated) FA15->AMPK Activates mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Inhibits Metabolism Increased Catabolism (e.g., Fatty Acid Oxidation) AMPK->Metabolism Promotes Growth Decreased Cell Growth & Proliferation mTORC1->Growth Inhibits Promotion of Autophagy Increased Autophagy mTORC1->Autophagy Inhibits Inhibition of FA15_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Prepare & Add FA15™-BSA Complex seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Cellular Assay (e.g., Viability, Proliferation, Biomarker) incubate->assay read Read Plate (e.g., Fluorescence, Luminescence) assay->read analyze Data Analysis read->analyze end End: Results analyze->end Troubleshooting_Flowchart start Inconsistent Results Observed check_controls Review Control Well Data (Vehicle, Untreated) start->check_controls controls_ok Controls Consistent? check_controls->controls_ok check_replicates Analyze Replicate Variability (High CV?) controls_ok->check_replicates Yes check_protocol Review Assay Protocol & Reagent Preparation controls_ok->check_protocol No replicates_ok Replicates Consistent? check_replicates->replicates_ok replicates_ok->check_protocol Yes replicates_ok->check_protocol No protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_cells Examine Cell Culture Practices (Passage, Density, Health) protocol_ok->check_cells Yes optimize Systematically Optimize Assay Parameters (e.g., Seeding Density, Incubation Time) protocol_ok->optimize No cells_ok Cell Culture Consistent? check_cells->cells_ok cells_ok->optimize No end Consistent Results Achieved cells_ok->end Yes optimize->end

References

how to minimize off-target effects of FA-15 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of FA-15 in their experiments.

Identifying Your this compound Compound

The designation "this compound" has been used in scientific literature to refer to at least two distinct small molecules. To effectively troubleshoot and minimize off-target effects, it is crucial to first identify the specific compound being used in your experiments.

  • FA15™ (Pentadecanoic Acid, C15:0): A saturated odd-chain fatty acid. It is a pleiotropic nutrient with broad biological activities.

  • This compound (2-methyl-1-butyl ferulic acid): A hydrophobic derivative of ferulic acid with anti-inflammatory properties.[1]

Please select the appropriate section below based on your compound of interest.

Section 1: FA15™ (Pentadecanoic Acid, C15:0)

Pentadecanoic acid (C15:0), commercially available as FA15™, is recognized for its broad, clinically relevant activities.[2][3] It is a pleiotropic molecule that can influence multiple signaling pathways. While these are considered part of its biological function, in experiments focused on a single pathway, its other activities could be considered off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of FA15™ (Pentadecanoic Acid)?

A1: FA15™ has been shown to have several key molecular functions, including:

  • Activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPAR-α/δ).[3][4]

  • Inhibition of mammalian target of rapamycin (mTOR), Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling, and histone deacetylase 6 (HDAC-6).[2][3][4]

  • Demonstrated anti-inflammatory, antifibrotic, and anticancer activities in vitro and in vivo.[3][4]

Q2: How can these broad activities be considered "off-target" effects?

A2: In the context of a specific research question, an "off-target" effect can be any modulation of a pathway other than the one you are investigating. For example, if you are studying the effects of FA15™ on AMPK activation, its simultaneous inhibition of mTOR could be an off-target effect that confounds your results.

Q3: What are the initial steps to minimize potential off-target effects of FA15™?

A3: To minimize off-target effects, it is crucial to:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of FA15™ that elicits your desired on-target phenotype.

  • Use Appropriate Controls: Include vehicle controls (e.g., DMSO if used for solubilization) and consider using a structurally similar but inactive fatty acid as a negative control.

  • Confirm Target Engagement: Whenever possible, use assays to directly measure the engagement of your primary target in your experimental system.

Troubleshooting Guide

Issue: Observed phenotype is inconsistent with the expected effect on the primary target pathway.

Possible Cause Troubleshooting Steps
Engagement of parallel or downstream pathways by FA15™ 1. Pathway Analysis: Review the known activities of FA15™ (see FAQ A1) and determine if they could logically produce the observed phenotype. 2. Inhibitor Combination Studies: Use well-characterized inhibitors for suspected off-target pathways in combination with FA15™ to see if the phenotype is rescued or altered. 3. Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the suspected off-target protein and observe if the effect of FA15™ is abrogated.
Cellular context-dependent effects 1. Cross-validation in different cell lines: Test the effect of FA15™ in multiple cell lines to determine if the observed phenotype is consistent. 2. Expression analysis: Confirm the expression levels of your primary target and key off-targets in your experimental model.
Experimental Protocols

Protocol 1: Determining the Optimal Dose Range of FA15™

  • Objective: To identify the lowest concentration of FA15™ that produces the desired on-target effect without causing cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cells at a suitable density in a multi-well plate.

    • Compound Dilution: Prepare a serial dilution of FA15™ (e.g., from 1 µM to 100 µM).

    • Treatment: Treat cells with the different concentrations of FA15™ and a vehicle control for a predetermined time.

    • On-Target Readout: Measure the activity of your primary target (e.g., phosphorylation of an AMPK substrate).

    • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess cell viability.

  • Data Analysis: Plot the on-target activity and cell viability against the FA15™ concentration to determine the optimal dose.

Quantitative Data Summary: Bio-activity of Pentadecanoic Acid (FA15™)

Activity Cell System Effect Concentration Range (µM)
Anti-inflammatoryMultiple human cell-based systemsDecreased levels of eotaxin 3, MCP-1, VCAM-1, IL-8, etc.[5]1.9 - 50
Immune-inhibitoryMultiple human cell-based systemsLowered CD40, sIgG, HLA-DR, CD38, CD69 levels[5]1.9 - 50
AntiproliferativeEndothelial cells, T cells, fibroblastsDecreased cell proliferation[2]1.9 - 50
AntifibroticHuman dermal fibroblastsLowered PAI-I and fibrotic cell proliferation[3]1.9 - 50

Signaling Pathways and Workflows

FA15_Signaling_Pathways cluster_activation Activation cluster_inhibition Inhibition FA15 FA15™ (Pentadecanoic Acid) AMPK AMPK FA15->AMPK PPAR PPAR-α/δ FA15->PPAR mTOR mTOR FA15->mTOR JAK_STAT JAK-STAT FA15->JAK_STAT HDAC6 HDAC-6 FA15->HDAC6 AMPK->mTOR

Caption: Known signaling pathways modulated by FA15™ (Pentadecanoic Acid).

Section 2: this compound (2-methyl-1-butyl ferulic acid)

This synthetic derivative of ferulic acid has been shown to possess anti-inflammatory properties.[1] Unlike its parent compound, ferulic acid, which has a broad range of biological activities, this derivative has been specifically noted for its effects on inflammatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (2-methyl-1-butyl ferulic acid)?

A1: this compound has been demonstrated to suppress inflammatory responses by:

  • Markedly suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Inhibiting the release of tumor necrosis factor-alpha (TNF-α).[1]

  • Suppressing the degradation of I-kappa B, which is an inhibitor of the pro-inflammatory transcription factor NF-κB.[1]

Q2: What are the potential off-target effects of this this compound derivative?

A2: The specific off-target protein binding profile of this this compound derivative is not well-documented in the public domain. Potential off-target effects could arise from interactions with other proteins in the NF-κB signaling pathway or with other structurally related enzymes to iNOS and COX-2.

Q3: How can I validate that the observed effects are due to the intended action of this compound?

A3: Validation can be achieved through several methods:

  • Genetic Complementation: Overexpress a degradation-resistant mutant of I-kappa B and assess if this rescues the phenotype observed with this compound treatment.

  • Orthogonal Inhibition: Use a structurally different inhibitor of the NF-κB pathway and see if it phenocopies the effects of this compound.

  • Direct Target Engagement Assays: If a primary protein target is identified, use techniques like Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells.

Troubleshooting Guide

Issue: Inconsistent or unexpected results when using this compound as an anti-inflammatory agent.

Possible Cause Troubleshooting Steps
Compound Instability or Degradation 1. Verify Compound Integrity: Use analytical methods like LC-MS to confirm the purity and stability of your this compound stock solution. 2. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment.
Non-specific effects due to high concentration 1. Dose-Response Curve: Perform a detailed dose-response analysis to ensure you are using the lowest effective concentration. 2. Negative Control: Use the parent compound, ferulic acid, as a control to distinguish the effects of the hydrophobic derivative.[1]
Unidentified Off-Target Binding 1. Kinase Profiling: If contextually relevant, perform a broad kinase screen to identify any unintended inhibition of protein kinases. 2. Proteome-wide Profiling: Employ unbiased methods like affinity chromatography coupled with mass spectrometry to identify binding partners of this compound.
Experimental Protocols

Protocol 2: Validating On-Target NF-κB Pathway Inhibition

  • Objective: To confirm that this compound is inhibiting the NF-κB pathway in your cellular model.

  • Methodology:

    • Cell Culture and Treatment: Culture your cells of interest (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound at its optimal concentration.

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting for key pathway proteins:

      • Phosphorylated I-kappa B (p-IκB)

      • Total I-kappa B (IκB)

      • Phosphorylated NF-κB p65 (p-p65)

      • Total NF-κB p65

    • Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid. Treat as above and measure luciferase activity.

  • Data Analysis: A successful on-target effect should show decreased p-IκB and p-p65 levels, and reduced luciferase activity in this compound treated cells compared to the stimulated control.

Quantitative Data Summary: Anti-inflammatory Activity of this compound (Ferulic Acid Derivative)

Activity Cell Line Effect Stimulus
Suppression of iNOS and COX-2 expressionRAW 264.7Marked suppression of protein expressionLPS and IFN-γ
Inhibition of TNF-α releaseRAW 264.7Inhibition of releaseLPS and IFN-γ
Suppression of I-κB degradationRAW 264.7Suppression of degradationLPS and IFN-γ

Signaling Pathways and Workflows

FA15_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / IFN-γ IKK IKK LPS->IKK IkB_NFkB I-κB-NF-κB (Inactive) IKK->IkB_NFkB P IkB I-κB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene_Expression iNOS, COX-2, TNF-α Gene Expression Nucleus->Gene_Expression FA15 This compound (Ferulic Acid Derivative) FA15->IKK Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Step 1: Confirm Dose-Response Is the lowest effective dose being used? Start->Dose_Response On_Target Step 2: Validate On-Target Engagement (e.g., Western Blot, CETSA) Dose_Response->On_Target Yes Re_evaluate Re-evaluate experiment Dose_Response->Re_evaluate No Orthogonal Step 3: Orthogonal Validation (e.g., Different inhibitor, genetic knockdown) On_Target->Orthogonal Yes On_Target->Re_evaluate No Profiling Step 4: Off-Target Profiling (e.g., Kinase screen, Affinity-MS) Orthogonal->Profiling Phenotype Not Confirmed Conclusion_On Conclusion: Phenotype is likely on-target Orthogonal->Conclusion_On Phenotype Confirmed Conclusion_Off Conclusion: Phenotype is likely off-target Profiling->Conclusion_Off

References

Technical Support Center: Refining C15:0 Extraction from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of pentadecanoic acid (C15:0) from various food matrices.

Frequently Asked Questions (FAQs)

Q1: What is C15:0 and why is it important to measure in food?

A1: Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid.[1] There is a growing body of evidence suggesting it may be an essential fatty acid, necessary for supporting long-term metabolic and heart health.[2][3] Higher levels of C15:0 have been associated with a reduced risk of cardiovascular disease and type 2 diabetes.[1][4] Its primary dietary source is dairy fat, making it a potential biomarker for high-fat dairy intake.[3][5] It is also found in some ruminant meats, fish, and plants.[6][7]

Q2: What are the main challenges in extracting C15:0 from food matrices?

A2: The primary challenges relate to the complexity of food matrices and the relatively low concentration of C15:0.[6][8] Key difficulties include:

  • Bound Lipids: Lipids can be bound to proteins and carbohydrates, making them difficult to extract with non-polar solvents alone.[9]

  • High Water Content: Many food samples have high moisture content, which can reduce the efficiency of lipid extraction by preventing organic solvents from penetrating the sample.[9][10]

  • Co-extraction of Contaminants: Solvents can co-extract non-lipid substances like pigments and free sugars, which can interfere with subsequent analysis.[9]

  • Low Concentration: C15:0 is a minor fatty acid in most food sources, requiring sensitive and accurate analytical methods for quantification.[6][7]

Q3: Which extraction method is best for C15:0?

A3: There is no single "best" method, as the optimal choice depends on the food matrix. Liquid-liquid extraction (LLE) protocols are the most common.[11]

  • Folch or Bligh & Dyer Methods: These methods, using chloroform and methanol, are considered the gold standard for total lipid extraction due to their ability to disrupt cell membranes and extract a wide range of lipids.[11][12] They are effective but use toxic chlorinated solvents.

  • Hexane/Isopropanol: This mixture is a less toxic alternative to chloroform/methanol and is effective for many applications.[13]

  • Supercritical Fluid Extraction (SFE): Using CO2, this is a "green" alternative that can be highly selective for non-polar lipids.[9]

Q4: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary?

A4: Derivatization is crucial for gas chromatography (GC) analysis.[14][15] Free fatty acids are not very volatile and can produce asymmetrical peaks in a chromatogram.[14][16] Converting them to FAMEs increases their volatility and thermal stability, leading to better separation, improved peak symmetry, and more accurate quantification.[14][16]

Troubleshooting Guides

This section addresses specific issues that may arise during the C15:0 extraction and analysis workflow.

Guide 1: Sample Preparation & Lipid Extraction
Problem Potential Cause(s) Recommended Solution(s)
Low Lipid Yield 1. Inadequate Sample Homogenization: Large particle size reduces the surface area available for solvent interaction.[10] 2. High Moisture Content: Water in the sample prevents efficient penetration by non-polar solvents.[9] 3. Inefficient Solvent System: The chosen solvent may not be polar enough to extract bound lipids.[9][13] 4. Insufficient Extraction Time/Agitation: The solvent and sample may not have had enough contact time to reach equilibrium.1. Grind Samples: Finely grind dried samples to increase the surface area for extraction.[10] 2. Dry the Sample: Lyophilize (freeze-dry) or use low-temperature vacuum drying to remove water before extraction. Avoid high temperatures, which can cause lipids to bind to other components.[9] 3. Use a More Polar Solvent System: For complex matrices, use a chloroform:methanol (e.g., Folch method) or hexane:isopropanol mixture to extract both free and bound lipids.[12][13] 4. Increase Extraction Time & Agitation: Ensure vigorous shaking or vortexing and allow adequate time for the extraction process.
Results are Inconsistent / Poor Reproducibility 1. Sample Heterogeneity: The subsamples taken for analysis may not be representative of the whole. 2. Inconsistent Sample Preparation: Variations in drying time, grinding fineness, or sample weight can lead to different results.[17]1. Homogenize Thoroughly: Ensure the entire bulk sample is thoroughly homogenized before taking analytical subsamples. 2. Standardize Protocols: Follow a strict, standardized operating procedure (SOP) for all sample preparation steps.[17] Use an internal standard (e.g., C19:0) added at the beginning of the process to account for extraction efficiency variations.[18]
Extract is Discolored (e.g., green) 1. Co-extraction of Pigments: Pigments like chlorophyll are soluble in organic solvents.[19]1. Saponification/Purification: The subsequent saponification step in FAME preparation will help remove many of these impurities.[19] 2. Solid-Phase Extraction (SPE): Use an SPE cleanup step after extraction to separate lipids from pigments if they interfere with analysis.
Guide 2: FAME Derivatization
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization (seen as broad or tailing peaks in GC) 1. Presence of Water: Water can interfere with the methylation reaction. 2. Insufficient Reagent: The amount of methylation agent (e.g., BF3-methanol, methanolic HCl) may be insufficient for the amount of fatty acids present. 3. Incorrect Reaction Conditions: Reaction time or temperature may be inadequate for complete conversion.[20]1. Ensure Dryness: Ensure the lipid extract is completely dry before adding the methylation reagent. Use sodium sulfate to remove residual water if necessary. 2. Use Reagent in Excess: Ensure the methylation reagent is in sufficient excess to drive the reaction to completion. 3. Optimize Reaction: Follow established protocols for reaction time and temperature (e.g., heating at 100°C for 40 minutes).[20] Verify the protocol is suitable for all lipid classes in your sample.
Degradation of Polyunsaturated Fatty Acids (PUFAs) 1. Harsh Reaction Conditions: High temperatures or strongly acidic/alkaline conditions can degrade sensitive PUFAs.1. Use Milder Reagents: Consider using a milder methylation agent if PUFA degradation is a concern. 2. Minimize Reaction Time/Temp: Use the minimum time and temperature necessary for complete derivatization of C15:0. 3. Work Under Inert Gas: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Guide 3: Gas Chromatography (GC) Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Peak Overlap 1. Incorrect GC Column: The column phase may not be suitable for FAME separation.[16] 2. Suboptimal Temperature Program: The temperature ramp may be too fast, not allowing for proper separation.[17] 3. Carrier Gas Flow Rate is Incorrect: Flow rate may be too high or too low.1. Select Appropriate Column: Use a polar capillary column, such as one with a biscyanopropyl (e.g., Rt-2560) or polyethylene glycol (e.g., FAMEWAX) stationary phase, which are designed for FAME analysis and resolving isomers.[14][16] 2. Optimize Temperature Program: Decrease the ramp rate or add isothermal holds at key temperatures to improve the separation of closely eluting peaks.[17] 3. Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal level for the column dimensions.
Ghost Peaks Appear in Chromatogram 1. Contamination from Previous Injection (Carryover): High-boiling point compounds from a previous sample may elute in a later run. 2. Septum Bleed: Small pieces of the injection port septum degrading at high temperatures.[17] 3. Contaminated Syringe or Solvents. 1. Increase Final Temperature/Hold Time: After the last peak of interest elutes, add a high-temperature "bake-out" step to the end of your GC program to clean the column. 2. Replace Septum: Regularly replace the injection port septum as part of routine maintenance.[17] 3. Clean Syringe: Thoroughly rinse the syringe with a clean solvent before each injection. Use high-purity solvents.
Baseline Instability or Drift 1. Column Bleed: The stationary phase of the column is degrading at high temperatures.[17] 2. Contamination: Contamination in the carrier gas, injector, or column.[17] 3. Detector Issues: The detector may be unstable or contaminated.1. Condition the Column: Condition the new column according to the manufacturer's instructions. Avoid exceeding the column's maximum temperature limit. 2. Check for Leaks & Contamination: Check the system for gas leaks. Clean the injector liner and replace it if necessary.[17] 3. Clean Detector: Follow the manufacturer's procedure for cleaning the Flame Ionization Detector (FID).
Incorrect Peak Identification 1. Relying Solely on Retention Time: Retention times can shift slightly between runs.[15] 2. Co-elution with Other Fatty Acids: C15:0 is a minor component and can co-elute with other fatty acids if separation is not optimal.[6]1. Use FAME Standards: Run a well-characterized FAME standard mixture (containing C15:0) under the same conditions as your samples to confirm retention times.[15][16] 2. Confirm with GC-MS: For absolute certainty, use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the peak by its mass spectrum.[21]

Quantitative Data Summary

The concentration of C15:0 can vary significantly based on the food source and even the diet of the animal.[22]

Table 1: Typical C15:0 Content in Various Food Matrices

Food MatrixC15:0 Content (% of Total Fatty Acids)Reference(s)
Cow's Milk Fat0.96% - 1.21% (varies by season/feed)[22]
Ruminant Meat (Beef)~0.45%[23]
Mullet (Fish)~1.18%[22]
Catfish~0.94%[22]
Sea Bass~0.82%[22]
Sardine~0.60%[22]

Table 2: Comparison of Common Lipid Extraction Solvents

Solvent SystemPolarityAdvantagesDisadvantages
Hexane LowGood for free lipids (triglycerides); low toxicity.Inefficient for extracting polar lipids (phospholipids) bound to membranes.[13]
Diethyl Ether Low-MediumOfficial solvent in some methods (e.g., AOAC 920.39); extracts more than hexane.[13]Highly flammable; can extract water-soluble components, potentially inflating fat content.[13]
Hexane:Isopropanol (3:2 v/v) MediumLess toxic than chloroform-based methods; effective for total lipid extraction.[13]May be less efficient than Folch for certain complex matrices.
Chloroform:Methanol (2:1 v/v) (Folch) High"Gold standard" for total lipid extraction from tissues; highly efficient for both polar and non-polar lipids.[11][12]Chloroform is toxic and a suspected carcinogen; requires careful handling and disposal.[12][13]

Experimental Protocols

Protocol 1: Total Lipid Extraction (Modified from Folch Method)

This protocol is suitable for extracting total lipids, including C15:0, from a homogenized food sample.

Materials:

  • Homogenized food sample (freeze-dried for best results)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., C19:0 in chloroform)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 100-200 mg of the homogenized, dried sample into a glass centrifuge tube.

  • Add a known amount of the internal standard (e.g., 100 µL of C19:0 solution).

  • Add 6 mL of a chloroform:methanol (2:1 v/v) solution to the tube.[12]

  • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Agitate for 20 minutes at room temperature.

  • Add 1.2 mL of 0.9% NaCl solution to the tube. This will induce phase separation.[12]

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Three layers will form: an upper methanol/water layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Carefully remove the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • The resulting lipid residue is now ready for FAME derivatization.

Protocol 2: FAME Preparation (Acid-Catalyzed Transesterification)

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride (BF3) in methanol (14% solution)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heater block or water bath

  • GC vials

Procedure:

  • Add 2 mL of 14% BF3-methanol reagent to the tube containing the dried lipid extract.[16]

  • Cap the tube tightly and heat at 100°C for 30-45 minutes in a heater block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer (containing FAMEs) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final, clear hexane solution to a GC vial for analysis.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Food Matrix (e.g., Dairy, Meat, Fish) Homogenize Homogenization & Grinding Sample->Homogenize Dry Drying (Lyophilization) Homogenize->Dry Solvent Add Solvent & Internal Std (e.g., Chloroform:Methanol) Dry->Solvent Dry->Solvent Separate Phase Separation (Add NaCl, Centrifuge) Solvent->Separate Evaporate Collect & Evaporate (Nitrogen Stream) Separate->Evaporate Methylation Acid-Catalyzed Methylation (e.g., BF3-Methanol, Heat) Evaporate->Methylation Evaporate->Methylation FAME_Extract Extract FAMEs (Hexane) Methylation->FAME_Extract GC GC-FID/MS Analysis FAME_Extract->GC FAME_Extract->GC Data Data Processing (Quantification vs. IS) GC->Data

Caption: Workflow for C15:0 extraction, derivatization, and analysis.

C15:0 and Key Cellular Signaling Pathways

G cluster_pathways Cellular Targets & Pathways cluster_outcomes Physiological Outcomes C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPAR-α/δ C15_0->PPAR Activates HDAC6 HDAC6 C15_0->HDAC6 Inhibits Cell_Stability Increased Cell Membrane Stability C15_0->Cell_Stability Metabolism Improved Metabolism AMPK->Metabolism Inflammation Reduced Inflammation mTOR->Inflammation PPAR->Inflammation Fibrosis Reduced Fibrosis PPAR->Fibrosis

References

addressing cytotoxicity of FA-15 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound FA-15

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cytotoxicity observed at high concentrations of this compound during in-vitro experiments.

Troubleshooting Guide

Issue: Unexpectedly High Cytotoxicity and Data Variability

Researchers using this compound may observe significant cell death at concentrations higher than the expected efficacious range. This guide provides a systematic approach to identifying the cause and mitigating the issue.

Table 1: Troubleshooting High-Concentration Cytotoxicity of this compound

Problem Possible Cause Recommended Solution
Sharp drop in cell viability at high concentrations 1. Off-Target Effects: this compound may interact with unintended cellular targets at high concentrations, triggering toxic pathways. 2. Mitochondrial Stress: High concentrations of this compound could be disrupting mitochondrial membrane potential, leading to apoptosis.1. Optimize Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration. 2. Reduce Incubation Time: A time-course experiment can find a point where on-target effects are visible before significant cytotoxicity occurs.[1] 3. Use Counter-Screening: Test this compound on a cell line that does not express the intended target to see if cytotoxicity persists.[1]
Inconsistent results between experiments 1. Compound Solubility: this compound may precipitate out of solution at high concentrations, leading to inconsistent effective concentrations.[2] 2. Cell Culture Conditions: Variations in cell density, passage number, or media can alter cellular response.[1][3]1. Check Solubility: Visually inspect the media for precipitates after adding this compound. Consider using a lower concentration or a different solvent. 2. Standardize Protocols: Ensure consistent cell seeding density and passage number for all experiments.[4]
Cell viability assays show conflicting results 1. Assay Interference: this compound might directly react with assay reagents (e.g., reducing MTT/MTS) causing inaccurate readings.[2] 2. Different Cytotoxicity Mechanisms: One assay might measure metabolic activity (MTS) while another measures membrane integrity, which can be affected at different times.1. Use Orthogonal Assays: Confirm viability with a mechanistically different assay (e.g., measure ATP levels or use a dye-exclusion method). 2. Include "Compound Only" Controls: Run controls with this compound in media without cells to check for direct effects on assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity at high concentrations?

A1: At high concentrations, this compound is believed to induce off-target mitochondrial stress. This leads to a decrease in mitochondrial membrane potential, subsequent activation of caspase-3 and -7, and ultimately, apoptosis. This is distinct from its primary on-target effect, which is observed at lower, non-toxic concentrations.

Q2: My cell viability, as measured by an MTS assay, unexpectedly increases at the highest concentrations of this compound. Why is this happening?

A2: This "bell-shaped" dose-response curve can be an artifact.[2] High concentrations of a compound like this compound may precipitate in the culture medium or interfere with the assay chemistry itself.[2] For tetrazolium-based assays like MTS, the compound might chemically reduce the reagent, leading to a false positive signal that can be misinterpreted as increased cell viability.[2] It is recommended to visually inspect for precipitates and to use an orthogonal assay, such as a CyQUANT direct cell proliferation assay, to confirm the results.

Q3: How can I distinguish between on-target apoptosis and off-target cytotoxicity?

A3: To differentiate between these two effects, you can perform counter-screening experiments.[1] If a cell line lacking the primary target of this compound still undergoes apoptosis at high concentrations, the cytotoxicity is likely due to off-target effects.[1] Additionally, conducting a time-course experiment may reveal that on-target effects can be observed at earlier time points before significant off-target cytotoxicity begins.[1]

Q4: What specific control experiments are recommended when investigating this compound cytotoxicity?

A4: The following controls are crucial:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells in media alone to establish a baseline for health and growth.

  • Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay can detect cell death.

  • Compound and Media Control (No Cells): this compound in culture media without cells to check for direct interference with assay reagents or for compound precipitation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for determining the viability of cells after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[6][7][8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7][8]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[7][8]

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, which are key markers of apoptosis.[9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[11][12] Allow the reagent to equilibrate to room temperature.[10][11]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[10][12]

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.[10]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[10]

Protocol 3: Mitochondrial Membrane Potential Assessment using JC-1 Dye

This protocol assesses mitochondrial health by measuring changes in mitochondrial membrane potential. In healthy cells, JC-1 forms red fluorescent aggregates, while in apoptotic cells with low membrane potential, it remains as green fluorescent monomers.[13][14]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control by treating some cells with a mitochondrial membrane potential disruptor like CCCP.[15][16]

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 dye in pre-warmed culture medium.[15] Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[13][15]

  • Washing: Aspirate the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer.

  • Measurement: Measure the fluorescence intensity using a microplate reader. Read the green fluorescence at an excitation/emission of ~485/535 nm and the red fluorescence at ~540/590 nm.[14] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.[13]

Visualizations

FA15_Cytotoxicity_Pathway cluster_concentration This compound Concentration cluster_effects Cellular Effects Low_Conc Low Concentration On_Target On-Target Kinase Inhibition Low_Conc->On_Target High_Conc High Concentration High_Conc->On_Target Off_Target Off-Target Mitochondrial Protein Inhibition High_Conc->Off_Target Therapeutic_Effect Therapeutic Effect On_Target->Therapeutic_Effect Mito_Stress Mitochondrial Stress (Reduced Membrane Potential) Off_Target->Mito_Stress Caspase_Activation Caspase 3/7 Activation Mito_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound at different concentrations.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Solubility Check for Compound Precipitation Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No No Optimize_Conc Optimize Concentration & Solvent Precipitate_Yes->Optimize_Conc Run_Orthogonal Run Orthogonal Viability Assay (e.g., ATP-based) Precipitate_No->Run_Orthogonal Check_Interference Run 'Compound Only' Control Run_Orthogonal->Check_Interference Interference_Yes Interference Detected Check_Interference->Interference_Yes Yes Interference_No No Interference Check_Interference->Interference_No No Select_New_Assay Select Non-Interfering Assay Interference_Yes->Select_New_Assay Investigate_Mechanism Investigate Apoptosis Pathway (Caspase, Mito-Potential) Interference_No->Investigate_Mechanism End Mechanism Identified Investigate_Mechanism->End

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

Logical_Relationships cluster_assays Primary Observations cluster_interpretations Inferred Mechanisms MTS_Decrease MTS Signal Decrease Reduced_Viability Reduced Cell Viability MTS_Decrease->Reduced_Viability Caspase_Increase Caspase 3/7 Activity Increase Apoptosis_Induction Apoptosis Induction Caspase_Increase->Apoptosis_Induction JC1_Ratio_Decrease JC-1 Red/Green Ratio Decrease Mito_Dysfunction Mitochondrial Dysfunction JC1_Ratio_Decrease->Mito_Dysfunction Conclusion Conclusion: Off-Target Mitochondrial-Mediated Apoptosis Reduced_Viability->Conclusion Apoptosis_Induction->Conclusion Mito_Dysfunction->Conclusion

Caption: Logical relationships for interpreting assay results.

References

Technical Support Center: Enhancing In Vivo Delivery of FA15™

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo administration of FA15™, a novel kinase inhibitor with low aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure consistent and effective delivery in your animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My FA15™ formulation is cloudy and appears to have precipitated. What should I do?

A1: Precipitation is a common issue for hydrophobic compounds like FA15™ and can lead to inaccurate dosing and low bioavailability.[1] This is often due to the formulation vehicle being unable to maintain FA15™ in solution, especially when introduced to an aqueous physiological environment.

Troubleshooting Steps:

  • Verify Solubility: First, confirm the solubility of your FA15™ lot in the selected vehicle. Solubility can be affected by minor impurities or different salt forms of the compound.

  • Optimize Formulation: If solubility is low, a change in the formulation strategy is necessary. The goal is to increase the dissolution rate and maintain stability.[2][3] Consider the strategies outlined in the table below.

  • Particle Size Reduction: Reducing the particle size of FA15™ increases its surface area, which can significantly improve its dissolution rate.[2][4] Methods like micronization or nanomilling can be explored.[4]

Data Presentation: Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate vehicle is critical for the successful administration of poorly soluble compounds.[5][6] The following table summarizes common formulation strategies that can be applied to improve the solubility and bioavailability of FA15™.

Formulation StrategyDescriptionKey AdvantagesPotential Disadvantages
Co-solvents A mixture of a primary organic solvent (e.g., DMSO) with other water-miscible solvents (e.g., PEG300, ethanol).[7]Simple to prepare; effective for many compounds.Can cause local irritation or toxicity at high concentrations; risk of precipitation upon dilution in vivo.[7][8]
Surfactant-based Systems Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the hydrophobic drug.[2]Increases solubility and can improve stability.Potential for toxicity and can alter the pharmacokinetic profile of the compound.
Lipid-based Formulations Formulations using oils, surfactants, and co-solvents (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems).Can enhance oral bioavailability by promoting lymphatic uptake.More complex to develop and characterize.
Nanosuspensions A suspension of the drug in a liquid medium with a particle size in the nanometer range.[4]Increased surface area leads to a higher dissolution rate.[4]Requires specialized equipment for production (e.g., high-pressure homogenization).

Q2: I am observing high variability in plasma concentrations between animals in the same dosing group. What are the potential causes?

A2: High variability in pharmacokinetic data can obscure the true efficacy and safety profile of FA15™. This issue often points to inconsistencies in formulation or administration technique.[9]

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: If you are using a suspension, it is crucial to ensure it is uniformly mixed before dosing each animal. Settling of the compound can lead to under-dosing or over-dosing.[9]

  • Standardize Administration Technique: Inconsistent oral gavage or injection technique can lead to significant differences in the amount of compound delivered.[10][11] Ensure all personnel are thoroughly trained on the selected procedure.

  • Control for Animal-related Factors: Factors such as animal stress, health status, and inconsistent fasting can affect gastrointestinal physiology and drug absorption.[9] It is important to acclimatize animals properly and maintain consistent experimental conditions.[9]

Q3: What is the recommended procedure for preparing and administering an FA15™ formulation for an oral gavage study in mice?

A3: A well-defined protocol is essential for reproducible results. Below is a detailed methodology for preparing a co-solvent formulation of FA15™ and administering it via oral gavage.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation of FA15™

This protocol describes the preparation of a 5 mg/mL FA15™ formulation in a vehicle composed of DMSO, PEG300, Tween 80, and Saline.

Materials:

  • FA15™ powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of FA15™ and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to create a stock solution (e.g., 50 mg/mL). Ensure the volume of DMSO does not exceed 10% of the final formulation volume.

  • Vortex and sonicate the mixture until the FA15™ is completely dissolved. The solution should be clear.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and Saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 45% Saline).

  • Slowly add the FA15™ stock solution from step 3 to the vehicle from step 4 while vortexing to create the final 5 mg/mL formulation.

  • Visually inspect the final formulation for any signs of precipitation. Prepare the formulation fresh on the day of the experiment.[8]

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering a substance via oral gavage to a mouse.[10][11][12]

Materials:

  • Prepared FA15™ formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • 20-gauge, 1.5-inch curved, ball-tipped gavage needle[11]

  • Scale for weighing the mouse

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[10]

  • Draw the calculated volume of the FA15™ formulation into the syringe fitted with the gavage needle.

  • Properly restrain the mouse by scruffing the neck to immobilize the head.[12][13] The body should be held in a vertical position.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11][14]

  • The needle should pass smoothly into the esophagus without resistance.[10][11] If resistance is met, withdraw the needle and reposition.

  • Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.[10]

  • Gently remove the needle in a single, smooth motion.[11]

  • Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing, for at least 10 minutes.[10][11]

Mandatory Visualizations

Signaling Pathway

FA15_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Inflammatory_Response Inflammatory_Response Transcription_Factor->Inflammatory_Response Induces FA15 FA15 FA15->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing FA15™ inhibiting Kinase B.

Experimental Workflow

Experimental_Workflow Formulation_Prep 1. FA15™ Formulation Preparation Animal_Dosing 2. Animal Dosing (e.g., Oral Gavage) Formulation_Prep->Animal_Dosing Sample_Collection 3. Blood/Tissue Sample Collection Animal_Dosing->Sample_Collection Bioanalysis 4. Bioanalysis (LC-MS/MS) Sample_Collection->Bioanalysis PK_Analysis 5. Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of FA15™.

Troubleshooting Logic

Troubleshooting_Logic Start High Variability in PK Data Check_Formulation Is the formulation a clear solution or a homogeneous suspension? Start->Check_Formulation Check_Technique Is the dosing technique standardized and consistent? Check_Formulation->Check_Technique Yes Optimize_Formulation Optimize formulation. Consider co-solvents, surfactants, or nanosuspensions. Check_Formulation->Optimize_Formulation No Retrain_Personnel Retrain personnel on administration procedures (e.g., oral gavage). Check_Technique->Retrain_Personnel No Check_Animals Are animals properly acclimatized and fasted? Check_Technique->Check_Animals Yes Standardize_Husbandry Standardize animal husbandry and pre-dose procedures. Check_Animals->Standardize_Husbandry No

Caption: Decision tree for troubleshooting high PK data variability.

References

Technical Support Center: Overcoming Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in microscopy.

Frequently Asked Questions (FAQs)

Q1: What is FA-15 and does it cause autofluorescence?

A1: this compound is a trademarked name for pentadecanoic acid (C15:0), an odd-chain saturated fatty acid.[1][2] It is available as a dietary supplement called Fatty15.[1][2][3] Based on available scientific literature, this compound is not a fluorescent probe or dye and is not expected to be a direct source of fluorescence in microscopy experiments. The autofluorescence you are observing likely originates from the biological sample itself.

Q2: What is autofluorescence in microscopy?

A2: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is a common source of background noise in fluorescence microscopy.[4][5][6] This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent labels, potentially masking important results or leading to incorrect interpretations.[5][6]

Q3: How can I determine if what I'm seeing is autofluorescence?

A3: The most straightforward method to identify autofluorescence is to prepare and image an unstained control sample.[5][6][7] This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[7] When you view this unstained sample using the same imaging parameters (e.g., laser power, exposure time, filter sets) as your stained samples, any signal you detect is attributable to autofluorescence.[5]

Q4: What are the common sources of autofluorescence in biological samples?

A4: Autofluorescence can originate from various endogenous molecules within cells and tissues.[4][5][6][8][9] Common sources include:

  • Metabolic cofactors: NADH and flavins (riboflavin) are major contributors, particularly in metabolically active cells.[6][8][9]

  • Structural proteins: Collagen and elastin, components of the extracellular matrix, are known to autofluoresce, especially in connective tissues.[4][6][8][9]

  • Pigments and degradation products: Lipofuscin, an age-related pigment, and heme groups in red blood cells are significant sources of broad-spectrum autofluorescence.[4][6][9][10]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[4][5][10]

Troubleshooting Guide: Mitigating Autofluorescence

Here are several strategies you can employ to reduce or eliminate unwanted autofluorescence in your microscopy experiments.

Strategy 1: Optimizing Sample Preparation

Modifications to your sample preparation protocol can significantly reduce autofluorescence before you even get to the microscope.

ParameterRecommendationRationale
Fixation Use the lowest effective concentration and shortest duration of aldehyde fixatives.[4][10] Consider non-aldehyde fixatives like chilled methanol or ethanol.[5][10]Aldehyde fixatives create chemical cross-links that can become fluorescent.[4][10]
Perfusion For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation.[4][5][10]This removes red blood cells, which are a major source of autofluorescence due to their heme content.[4][5][10]
Dehydration Be aware that alcohol-based dehydration can increase autofluorescence in the red spectrum.[11]This effect should be considered when selecting fluorophores.[11]
Strategy 2: Strategic Selection of Fluorophores

Choosing the right fluorescent labels for your experiment is a critical step in avoiding the spectral overlap with autofluorescence.

ApproachRecommendationRationale
Spectral Profile Select fluorophores with narrow excitation and emission spectra.[5] Modern dyes like the Alexa Fluor, DyLight, or Atto series are often brighter and more photostable.[6]Narrow spectra reduce the likelihood of exciting and detecting broad-spectrum autofluorescence.
Wavelength Shift to longer wavelength fluorophores (red and far-red).[4][8]Autofluorescence is typically strongest in the blue and green regions of the spectrum.[4][8]
Brightness Use bright fluorophores to maximize the signal-to-noise ratio.[5]A stronger specific signal will be easier to distinguish from the background autofluorescence.
Strategy 3: Pre-Imaging Quenching and Photobleaching

These techniques aim to reduce the autofluorescent signal in the sample before image acquisition.

  • Chemical Quenching: Reagents can be used to chemically reduce the fluorescent properties of endogenous molecules.

  • Photobleaching: Exposing the sample to intense light before labeling can destroy the endogenous fluorophores that cause autofluorescence.[6][7][12]

Strategy 4: Computational Correction

If autofluorescence cannot be eliminated experimentally, it can be computationally removed during image analysis.

  • Spectral Unmixing: This technique treats autofluorescence as a distinct fluorescent component.[13][14][15][16] By acquiring images across multiple spectral channels, the emission profile of the autofluorescence can be determined and mathematically subtracted from the final image.[13][14][16]

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Borohydride

This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.

  • Fix and Wash: After fixation with formaldehyde or glutaraldehyde, wash the samples thoroughly with PBS.

  • Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Handle NaBH₄ with care in a well-ventilated area as it reacts with water to produce hydrogen gas.[7]

  • Incubate: Immerse the samples in the NaBH₄ solution and incubate for 10-30 minutes at room temperature.

  • Wash: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of the quenching agent.

  • Proceed with Staining: Continue with your standard immunofluorescence staining protocol.

Protocol 2: Photobleaching of Endogenous Autofluorescence

This method uses high-intensity light to destroy autofluorescent molecules before staining.[7][12]

  • Prepare Sample: Mount your fixed and permeabilized (but unstained) sample on a glass slide or in an imaging dish.

  • Expose to Light: Place the sample on the microscope stage and expose it to a high-intensity, broad-spectrum light source (e.g., mercury lamp or a powerful LED) for a period ranging from several minutes to a few hours.[7][12] The optimal duration will depend on the sample type and the intensity of the autofluorescence and should be determined empirically.

  • Monitor: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

  • Proceed with Staining: Once the autofluorescence is minimized, proceed with your fluorescent labeling protocol.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Autofluorescence

cluster_0 Start: Autofluorescence Observed cluster_1 Experimental Optimization cluster_2 Signal Reduction Techniques cluster_3 Post-Acquisition Correction cluster_4 End: Clear Signal start High Background Signal in Unstained Control prep Optimize Sample Prep (Fixation, Perfusion) start->prep fluoro Select Optimal Fluorophores (Red-shifted, Bright) prep->fluoro quench Chemical Quenching (e.g., Sodium Borohydride) fluoro->quench bleach Photobleaching fluoro->bleach unmix Spectral Unmixing quench->unmix If still problematic end Improved Signal-to-Noise Ratio quench->end bleach->unmix If still problematic bleach->end unmix->end

Caption: A step-by-step workflow for diagnosing and mitigating autofluorescence issues in microscopy.

Diagram 2: Logic of Spectral Unmixing

cluster_0 Acquired Signal cluster_1 Known Components cluster_2 Computational Separation cluster_3 Separated Signals mixed_signal Mixed Emission Signal (Acquired by Microscope) algorithm Spectral Unmixing Algorithm mixed_signal->algorithm fluor_a Fluorophore A Spectrum fluor_a->algorithm fluor_b Fluorophore B Spectrum fluor_b->algorithm autofluor Autofluorescence Spectrum (from unstained control) autofluor->algorithm unmixed_a Signal from Fluorophore A algorithm->unmixed_a unmixed_b Signal from Fluorophore B algorithm->unmixed_b unmixed_auto Autofluorescence Signal (Discarded) algorithm->unmixed_auto

Caption: The process of separating mixed fluorescence signals using spectral unmixing.

References

Validation & Comparative

comparing the efficacy of FA15™ to omega-3 fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the efficacy of FA15™ and omega-3 fatty acids cannot be provided at this time. Extensive searches for "FA15™" have not yielded any publicly available scientific data, clinical trials, or product information. This suggests that FA15™ may be a proprietary compound in early-stage development, a highly specialized or internal research code, or a hypothetical substance not yet described in scientific literature.

Omega-3 fatty acids, in contrast, are a well-researched class of polyunsaturated fats with a vast body of scientific evidence supporting their various biological effects.

Understanding Omega-3 Fatty Acids

Omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known to play crucial roles in several physiological processes. Their mechanisms of action are complex and involve multiple signaling pathways.

A primary mechanism is the modulation of inflammatory responses. Omega-3 fatty acids compete with arachidonic acid (AA), an omega-6 fatty acid, for enzymatic conversion into signaling molecules. While AA is metabolized into pro-inflammatory eicosanoids (e.g., prostaglandins and leukotrienes), EPA and DHA are converted into less inflammatory or even anti-inflammatory mediators, such as resolvins and protectins.

G Simplified Overview of Omega-3 Fatty Acid Anti-Inflammatory Signaling cluster_0 Omega-6 Pathway cluster_1 Omega-3 Pathway Arachidonic Acid (AA) Arachidonic Acid (AA) Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid (AA)->Pro-inflammatory Eicosanoids COX/LOX Enzymes Inflammation Inflammation Pro-inflammatory Eicosanoids->Inflammation Promotes Omega-3 FAs (EPA/DHA) Omega-3 FAs (EPA/DHA) Anti-inflammatory Mediators (Resolvins, Protectins) Anti-inflammatory Mediators (Resolvins, Protectins) Omega-3 FAs (EPA/DHA)->Anti-inflammatory Mediators (Resolvins, Protectins) COX/LOX Enzymes Anti-inflammatory Mediators (Resolvins, Protectins)->Inflammation Inhibits

Caption: Omega-3 vs. Omega-6 inflammatory pathways.

Experimental Protocols for Evaluating Anti-Inflammatory Efficacy

To facilitate future comparative studies, should information on FA15™ become available, the following standard experimental protocols for assessing the anti-inflammatory efficacy of fatty acids are provided.

In Vitro Assessment of Anti-Inflammatory Activity

Objective: To determine the effect of a compound on the production of inflammatory mediators in a cell-based model.

Methodology:

  • Cell Culture: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a commonly used model for inducing an inflammatory response.

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., omega-3 fatty acids or FA15™) before stimulation with LPS.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentration-dependent inhibition of NO and cytokine production is determined and often expressed as the half-maximal inhibitory concentration (IC50).

G Workflow for In Vitro Anti-Inflammatory Assay A RAW 264.7 Macrophages B Pre-incubation with Test Compound A->B C LPS Stimulation B->C D Incubation C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Data Analysis (IC50) F->H G->H

Caption: In vitro anti-inflammatory experimental workflow.

Summary and Future Directions

A direct comparison of the efficacy of FA15™ and omega-3 fatty acids is not feasible without available data on FA15™. The provided information on omega-3 fatty acids and standard experimental protocols can serve as a framework for future comparative analysis once the characteristics of FA15™ are disclosed to the scientific community. Researchers are encouraged to utilize these established methodologies to ensure robust and comparable datasets.

FA-15 ferulic acid derivative vs. parent ferulic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic agent development, the modification of natural compounds to enhance their efficacy is a common and fruitful strategy. This guide provides a detailed comparison of the biological activities of FA-15, a hydrophobic derivative of ferulic acid (2-methyl-1-butyl ferulic acid), and its parent compound, ferulic acid (FA). Ferulic acid, a phenolic compound found in various plant sources, is well-regarded for its antioxidant and anti-inflammatory properties.[1][2][3] The derivatization to this compound aims to improve upon these characteristics, potentially leading to a more potent therapeutic agent.

This comparison focuses on key areas of bioactivity, including anti-inflammatory, antioxidant, and neuroprotective effects, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Anti-Inflammatory Activity: this compound Demonstrates Superior Potency

Experimental evidence strongly suggests that this compound possesses significantly enhanced anti-inflammatory properties compared to ferulic acid. In a key study, this compound markedly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade, in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW264.7 macrophage cells. In contrast, ferulic acid showed little to no effect under the same conditions.

Furthermore, this compound was effective in inhibiting the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and preventing the degradation of I-kappa B (IκB), a crucial step in the activation of the NF-κB signaling pathway.[4] The NF-κB pathway is a central regulator of inflammatory responses.[5]

Quantitative Comparison of Anti-Inflammatory Effects
CompoundTargetCell LineStimulantOutcomeReference
This compound iNOS Protein ExpressionRAW264.7LPS + IFN-γMarked Suppression
Ferulic Acid iNOS Protein ExpressionRAW264.7LPS + IFN-γNo Significant Effect
This compound COX-2 Protein ExpressionRAW264.7LPS + IFN-γMarked Suppression
Ferulic Acid COX-2 Protein ExpressionRAW264.7LPS + IFN-γNo Significant Effect
This compound TNF-α ReleaseRAW264.7LPS + IFN-γInhibition
This compound I-κB DegradationRAW264.7LPS + IFN-γSuppression
Experimental Protocol: Assessment of Anti-Inflammatory Activity in Macrophages

Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells were pre-treated with various concentrations of this compound or ferulic acid for 2 hours.

  • Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 100 U/mL) for a specified duration (e.g., 24 hours for protein expression analysis).

Western Blot Analysis for iNOS and COX-2 Expression:

  • After treatment, cells were harvested and lysed.

  • Protein concentrations of the lysates were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α:

  • The concentration of TNF-α in the cell culture supernatants was measured using a commercially available ELISA kit, following the manufacturer's instructions.

G This compound Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription FA15 This compound FA15->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Activity: Enhanced Free Radical Scavenging

While ferulic acid is a known antioxidant, its derivatives, including this compound, have been synthesized to enhance their lipophilicity and, consequently, their antioxidant potential in biological membranes.[6][7] Studies on various ferulic acid derivatives have demonstrated improved scavenging activity against free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, and nitric oxide radicals when compared to the parent compound.[6] For instance, propionyl ferulate, another derivative, showed superior scavenging for DPPH, hydroxyl, and nitric oxide radicals.[6] Although direct comparative quantitative data for this compound's free radical scavenging activity is not as extensively detailed as its anti-inflammatory effects in the primary literature, its hydrophobic nature suggests potentially greater efficacy in lipid-rich environments.

In an in vivo model, topical application of this compound significantly attenuated phorbol ester-induced hydrogen peroxide production in mouse skin, an effect not observed with ferulic acid. This highlights the enhanced in vivo antioxidant and chemopreventive potential of this compound.[8]

Qualitative Comparison of In Vivo Antioxidant Effects
CompoundModelOutcome on Hydrogen Peroxide ProductionReference
This compound Phorbol ester-induced mouse skin inflammationSignificant Attenuation
Ferulic Acid Phorbol ester-induced mouse skin inflammationNo Significant Effect
Experimental Protocol: In Vivo Assessment of Hydrogen Peroxide Production

Animal Model:

  • ICR mice were used for the study.

  • The dorsal side of the mice was shaved prior to the experiment.

Treatment:

  • A solution of this compound or ferulic acid in a suitable vehicle (e.g., acetone) was topically applied to the shaved skin.

  • After a defined period, a phorbol ester (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) was applied to the same area to induce oxidative stress.

Measurement of Hydrogen Peroxide:

  • At a specific time point after TPA application, skin biopsies were taken.

  • The tissue was homogenized, and the level of hydrogen peroxide was quantified using a suitable assay, such as one based on the oxidation of a fluorescent or colorimetric probe.

G Experimental Workflow for In Vivo Antioxidant Activity Start Shaved ICR Mouse Skin Treatment Topical Application (this compound or Ferulic Acid) Start->Treatment Induction Phorbol Ester (TPA) Application Treatment->Induction Biopsy Skin Biopsy Induction->Biopsy Homogenization Tissue Homogenization Biopsy->Homogenization Measurement Quantification of Hydrogen Peroxide Homogenization->Measurement

Caption: In vivo antioxidant activity assessment workflow.

Neuroprotective Effects: A Look at the Parent Compound and its Derivatives

While direct comparative studies on the neuroprotective effects of this compound versus ferulic acid are limited, extensive research highlights the neuroprotective potential of ferulic acid itself.[9][10][11] Ferulic acid has been shown to exhibit protective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.[9][12]

For instance, in a rotenone-induced rat model of Parkinson's disease, ferulic acid treatment restored antioxidant enzyme levels, inhibited lipid peroxidation, and reduced pro-inflammatory mediators.[9] It also attenuated the activation of microglia and astrocytes, key players in neuroinflammation.[9] Given that this compound demonstrates superior anti-inflammatory and in vivo antioxidant activities, it is plausible that it could exert even more potent neuroprotective effects than its parent compound, although further research is required to confirm this.

Conclusion

The available evidence strongly indicates that the ferulic acid derivative, this compound, exhibits superior anti-inflammatory and in vivo antioxidant activities compared to its parent compound, ferulic acid. Its enhanced potency is likely attributable to its increased hydrophobicity, which may facilitate better interaction with cellular membranes and key inflammatory signaling molecules. While more research is needed to fully elucidate its comparative efficacy across a broader range of biological activities, particularly in neuroprotection, this compound stands out as a promising chemopreventive and therapeutic agent that warrants further investigation and development. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.

References

Validating the in vivo Anti-Inflammatory Effects of FA15™: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of FA15™, a pure form of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), against other alternatives, supported by available experimental data. FA15™ has emerged as a pleiotropic molecule with demonstrated anti-inflammatory, anti-fibrotic, and anticancer activities.[1][2] Its mechanisms of action are multifaceted, involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the inhibition of mechanistic target of rapamycin (mTOR), Janus kinase (JAK)-signal transducer and activator of transcription (STAT), and histone deacetylase 6 (HDAC6) signaling pathways.[1][3][4]

Comparative Analysis of in vivo Anti-Inflammatory Efficacy

While direct head-to-head in vivo comparative studies between FA15™ and classic anti-inflammatory drugs like NSAIDs (e.g., ibuprofen) or corticosteroids (e.g., dexamethasone) in standardized inflammation models are not yet extensively published, existing research provides significant insights into its therapeutic potential. The following tables summarize key quantitative data from a study investigating the effects of dietary supplementation with C15:0 in a dextran sulfate sodium (DSS)-induced colitis mouse model of inflammatory bowel disease (IBD).

DSS-Induced Colitis Model in SAMP1/YitFc Mice

This model mimics the chronic inflammation characteristic of IBD. The study evaluated the effects of two different dosages of C15:0 (C:15) supplementation.

Table 1: Effect of C15:0 Supplementation on Fecal Myeloperoxidase (MPO) Activity [5]

Treatment GroupFecal MPO Activity (Pre-DSS)Fecal MPO Activity (Post-DSS)
ControlBaselineIncreased
C:15-treatedLower than controlLower than control

MPO is an enzyme abundant in neutrophils, and its activity is a well-established marker of inflammation.

Table 2: Effect of C15:0 Supplementation on Colon Histology [5]

Treatment GroupColon Histology Score (Post-DSS)
Control17.8 ± 1.6
C:15-treated11.0 ± 4.3 (p < 0.02)

Histological scoring assesses the degree of inflammation, tissue damage, and immune cell infiltration in the colon.

Table 3: Effect of C15:0 Supplementation on Intestinal Permeability in Chronic Ileitis [5]

Treatment GroupFITC-Dextran Translocation (Log2)
Control15.8 ± 0.2
C:15-treated15.4 ± 0.2 (p = 0.02)

Increased intestinal permeability is a hallmark of IBD. Lower FITC-Dextran translocation indicates improved gut barrier function.

These findings demonstrate that dietary C15:0 supplementation significantly attenuates inflammation and preserves gut integrity in a relevant mouse model of IBD.[5] Further in vivo studies have shown that daily oral supplementation with C15:0 for 12 weeks lowered pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα) in animal models of metabolic and liver disease.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vivo inflammation models relevant to the assessment of anti-inflammatory compounds.

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (FA15™ or comparator) is administered orally or intraperitoneally.

    • After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Endpoints:

    • The percentage inhibition of edema is calculated for each group relative to the control group.

    • Pro-inflammatory markers such as TNF-α, IL-1β, and COX-2 can be measured in the paw tissue.[6]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response.

  • Animals: C57BL/6 mice.

  • Procedure:

    • Animals are administered the test compound (FA15™ or comparator) via the desired route.

    • After a pre-treatment period, animals are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).

    • Blood samples are collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection.

  • Endpoints:

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are quantified using ELISA.

    • Markers of organ damage and inflammation can be assessed in tissues like the liver and lungs.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a well-established model for studying IBD.

  • Animals: C57BL/6 or SAMP1/YitFc mice.

  • Procedure:

    • Animals receive DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days) to induce colitis.

    • The test compound (FA15™ or comparator) can be administered orally before, during, or after DSS induction.

    • Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoints:

    • Colon length and weight are measured at the end of the study.

    • Histological analysis of the colon is performed to assess inflammation and tissue damage.

    • Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration.[5]

    • Cytokine levels in the colon tissue can be quantified by qPCR or ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by FA15™ and a typical experimental workflow for evaluating its anti-inflammatory effects in vivo.

G FA15™ Anti-Inflammatory Signaling Pathways cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 FA15™ Intervention cluster_3 Cellular Receptors cluster_4 Inflammatory Response LPS LPS NFkB NF-κB Pathway LPS->NFkB activates Cytokines Cytokines (e.g., IL-6, TNF-α) JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT activates Inflammation ↑ Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammation JAK_STAT->Inflammation FA15 FA15™ (C15:0) FA15->NFkB inhibits FA15->JAK_STAT inhibits PPARs PPARα/δ FA15->PPARs activates PPARs->NFkB inhibits

Caption: FA15™ exerts its anti-inflammatory effects by activating PPARs and inhibiting the NF-κB and JAK-STAT pathways.

G In Vivo Anti-Inflammatory Evaluation Workflow cluster_0 Phase 1: Animal Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Monitoring and Data Collection cluster_3 Phase 4: Analysis and Outcome Assessment start Select Animal Model (e.g., Carrageenan, LPS, DSS) induce Induce Inflammation start->induce treatment Administer FA15™ or Comparator (e.g., Ibuprofen, Vehicle) induce->treatment monitor Monitor Clinical Signs (e.g., Paw Volume, Body Weight, DAI) treatment->monitor collect Collect Samples (Blood, Tissue) monitor->collect analyze Analyze Biomarkers (Cytokines, MPO, Histology) collect->analyze end Compare Efficacy and Determine Anti-inflammatory Effects analyze->end

References

A Comparative Analysis of C15:0 and Other Odd-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities, signaling pathways, and experimental data supporting the therapeutic potential of odd-chain fatty acids, with a primary focus on Pentadecanoic acid (C15:0) in comparison to Heptadecanoic acid (C17:0) and Nonadecanoic acid (C19:0).

Introduction

Odd-chain fatty acids (OCFAs) are a class of saturated fatty acids characterized by an odd number of carbon atoms. While less abundant than their even-chain counterparts, emerging research has highlighted their significant roles in human health, moving them from mere biomarkers of dairy intake to molecules of therapeutic interest. Epidemiological studies consistently link higher circulating levels of OCFAs, particularly C15:0 (pentadecanoic acid) and C17:0 (heptadecanoic acid), with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[1][2] This guide provides a comparative analysis of C15:0 and other OCFAs, presenting quantitative data, detailing experimental protocols, and illustrating key signaling pathways to support further research and drug development.

Comparative Biological Activity and Health Associations

While both C15:0 and C17:0 are associated with positive health outcomes, their origins and potentially their primary mechanisms of action show some divergence. C15:0 is considered an essential fatty acid that must be obtained through diet, primarily from dairy products and ruminant meat.[3] In contrast, while also present in the diet, C17:0 can be endogenously synthesized from the α-oxidation of stearic acid (C18:0).[4] This distinction is crucial when considering supplementation and therapeutic applications.

One study suggests that C17:0 may be more strongly associated with a lower risk of metabolic syndrome, an effect partially mediated by improved insulin sensitivity.[5] However, a larger body of mechanistic research has focused on C15:0, elucidating its pleiotropic effects on a cellular level. Information on the biological activity of longer-chain OCFAs like C19:0 (nonadecanoic acid) is currently more limited, with some evidence suggesting it can inhibit cancer cell proliferation.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies on the biological effects of C15:0 and other OCFAs. It is important to note that direct comparative studies evaluating the potency of different OCFAs in the same experimental setup are scarce.

Table 1: Comparative Effects of Odd-Chain Fatty Acids on Key Biological Targets

Fatty AcidTarget/AssayEffectConcentration/DoseCell Type/ModelSource(s)
C15:0 PPARα ActivationAgonistDose-dependentCell-based assay[7]
PPARδ ActivationPartial AgonistDose-dependentCell-based assay[7]
PPARγ ActivationAgonistDose-dependentCell-based assay[7]
AMPK ActivationActivatorNot specifiedIn vitro/In vivo[7]
mTOR InhibitionInhibitorNot specifiedIn vitro/In vivo[7]
JAK2/STAT3 SignalingInhibitorDose-dependentMCF-7/SC cellsNot specified
HDAC6 InhibitionInhibitorNot specifiedIn vitroNot specified
Glucose Uptake↑ 35.1% - 43.8%20-40 µMC2C12 myotubesNot specified
C17:0 PI3K/Akt SignalingDownregulationNot specifiedNSCLC cells[4]
α-oxidation productIncreased by PPARα agonist50 µMPrimary hepatocytes[8]
C19:0 Cancer Cell ProliferationInhibition (IC50)68 µMHL-60 cellsNot specified

Table 2: Epidemiological Associations of OCFAs with Cardiometabolic Disease Risk

Fatty AcidConditionAssociationPopulation/Study TypeSource(s)
C15:0 Type 2 DiabetesInverseProspective case-control[1]
Cardiovascular DiseaseInverseEpidemiological[2]
Metabolic SyndromeNo significant associationCross-sectional[5]
C17:0 Type 2 DiabetesInverseProspective case-control[1]
Metabolic SyndromeInverse (OR = 0.36)Cross-sectional[5]
Glucose IntoleranceAssociated with prognosisHuman dietary intervention[4]

Key Signaling Pathways

The therapeutic potential of OCFAs stems from their ability to modulate key signaling pathways involved in metabolism, inflammation, and cellular health. The most well-characterized pathways are for C15:0.

C15:0 Signaling Pathways

C15:0 exerts its effects through a multi-targeted mechanism, acting as a signaling molecule that influences several critical cellular pathways.

C15_0_Signaling cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_enzymes Enzyme Inhibition cluster_outcomes Cellular Outcomes C15_0 C15:0 PPARa PPARα C15_0->PPARa PPARd PPARδ C15_0->PPARd PPARg PPARγ C15_0->PPARg AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits JAK2_STAT3 JAK2/STAT3 C15_0->JAK2_STAT3 inhibits HDAC6 HDAC6 C15_0->HDAC6 inhibits Lipid_Metabolism ↑ Lipid Metabolism PPARa->Lipid_Metabolism PPARd->Lipid_Metabolism PPARg->Lipid_Metabolism AMPK->Lipid_Metabolism Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Cell_Growth_Regulation Cell Growth Regulation mTOR->Cell_Growth_Regulation Anti_inflammatory ↓ Inflammation JAK2_STAT3->Anti_inflammatory PI3K_Akt PI3K/Akt PI3K_Akt->Cell_Growth_Regulation Anti_fibrotic ↓ Fibrosis HDAC6->Anti_fibrotic

Caption: C15:0 signaling network.

C17:0 Signaling Pathways

Research into the specific signaling pathways of C17:0 is ongoing. Current evidence points to its endogenous production being influenced by PPARα activation and its potential to modulate the PI3K/Akt pathway, particularly in the context of cancer cell proliferation.

C17_0_Signaling cluster_kinases Kinase Modulation cluster_outcomes Cellular Outcomes C18_0 Stearic Acid (C18:0) alpha_ox α-oxidation (HACL1) C18_0->alpha_ox C17_0 C17:0 alpha_ox->C17_0 PI3K_Akt PI3K/Akt C17_0->PI3K_Akt downregulates Cell_Proliferation ↓ Cell Proliferation (NSCLC) PI3K_Akt->Cell_Proliferation PPARa_agonist PPARα Agonist PPARa_agonist->alpha_ox upregulates

Caption: C17:0 metabolism and signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols for key experiments cited in the literature on odd-chain fatty acids.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the quantitative analysis of fatty acid profiles in biological samples.

  • Lipid Extraction:

    • Homogenize tissue or cell samples in a chloroform:methanol (2:1) solution.

    • Add an internal standard (e.g., a deuterated version of the fatty acids of interest) to each sample for quantification.

    • Separate the lipid-containing organic phase by centrifugation.

    • Evaporate the solvent under nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in methanolic sodium hydroxide and heat to saponify the fatty acids.

    • Add boron trifluoride-methanol and heat to create fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the FAME-containing hexane solution into a gas chromatograph equipped with a capillary column suitable for FAME separation.

    • Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

    • Detect and quantify the FAMEs using a mass spectrometer. Identification is based on retention time and mass spectra compared to known standards.

Western Blot Analysis for AMPK Activation

This protocol is used to determine the phosphorylation status of AMPK, indicating its activation.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the fatty acid of interest at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.

Glucose Uptake Assay in C2C12 Myotubes

This assay measures the effect of fatty acids on glucose uptake in a skeletal muscle cell line.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% fetal bovine serum (FBS).

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

  • Fatty Acid Treatment and Glucose Uptake:

    • Treat mature myotubes with the desired concentrations of fatty acids for a specified duration.

    • Wash the cells and incubate them in glucose-free DMEM.

    • Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells for a defined period.

  • Quantification:

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a plate reader. The intensity is proportional to the amount of glucose taken up by the cells.

Workflow and Logical Relationships

The investigation of odd-chain fatty acids follows a logical progression from observational studies to mechanistic in vitro and in vivo experiments.

OCFAs_Research_Workflow cluster_invitro In Vitro Assays Epidemiology Epidemiological Studies (Association with disease risk) In_Vitro In Vitro Mechanistic Studies (Cell Culture Models) Epidemiology->In_Vitro Hypothesis Generation Dietary_Analysis Dietary Source Analysis (e.g., Dairy, Ruminant Meat) In_Vivo In Vivo Animal Models (e.g., Rodent studies) Dietary_Analysis->In_Vivo Dietary Intervention Design In_Vitro->In_Vivo Target Validation Receptor_Binding Receptor Binding/ Activation Assays (PPARs) In_Vitro->Receptor_Binding Kinase_Activity Kinase Activity Assays (AMPK, PI3K/Akt) In_Vitro->Kinase_Activity Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) In_Vitro->Gene_Expression Metabolic_Assays Metabolic Assays (Glucose Uptake, FAO) In_Vitro->Metabolic_Assays Clinical_Trials Human Clinical Trials (Safety and Efficacy) In_Vivo->Clinical_Trials Preclinical Evidence

Caption: Research workflow for OCFAs.

Conclusion and Future Directions

The body of evidence supporting the health benefits of odd-chain fatty acids, particularly C15:0 and C17:0, is growing. C15:0, in particular, has been shown to modulate multiple key signaling pathways related to metabolic health and inflammation. While epidemiological data suggests a strong protective role for both C15:0 and C17:0, more direct comparative studies are needed to delineate their specific and potentially synergistic effects. The limited research on C19:0 and other longer-chain OCFAs represents a significant knowledge gap and an opportunity for future investigation. For drug development professionals, the pleiotropic effects of C15:0 on targets like PPARs and AMPK make it an attractive lead compound for developing therapeutics for metabolic and inflammatory diseases. Further research should focus on head-to-head comparisons of different OCFAs, elucidation of the signaling pathways for C17:0 and C19:0, and exploration of their therapeutic efficacy in human clinical trials.

References

A Head-to-Head Comparison of FA-15 (Pentadecanoic Acid) and Other Chemopreventive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of FA-15 (Pentadecanoic Acid, C15:0) with established chemopreventive agents: metformin, rapamycin, and sulindac. The information presented is intended to support research and development efforts in cancer chemoprevention by offering a comparative analysis of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Pentadecanoic acid (C15:0), a saturated fatty acid, has emerged as a compound of interest in chemoprevention. This guide compares its anti-cancer activities with those of metformin, a biguanide antidiabetic drug; rapamycin, an mTOR inhibitor; and sulindac, a non-steroidal anti-inflammatory drug (NSAID). While direct head-to-head clinical trials are limited, preclinical data provide valuable insights into their comparative efficacy and mechanisms. This comparison focuses on their effects on cell viability, signaling pathways, and the methodologies to assess these effects.

Comparative Efficacy: In Vitro Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (C15:0), metformin, rapamycin, and sulindac sulfide (the active metabolite of sulindac) across various cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, assay duration, and other experimental conditions. The data presented here are compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values of this compound (Pentadecanoic Acid, C15:0) in Human Cancer Cell Lines [1][2][3][4]

Cell LineCancer TypeIC50 (µM)
DOHH-2Non-Hodgkin B-cell Lymphoma~6-47
GA-10Non-Hodgkin B-cell Lymphoma~6-47
SU-DHL-4Non-Hodgkin B-cell Lymphoma~6-47
NAMALWANon-Hodgkin B-cell Lymphoma~6-47
MHH-PREB-1Non-Hodgkin B-cell Lymphoma~6-47
Breast Cancer Cell LinesBreast Cancer~130-260
Pancreatic Cancer Cell LinesPancreatic Cancer~130-260
Lung Cancer Cell LinesLung Cancer~130-260
Liver Cancer Cell LinesLiver Cancer~130-260

Table 2: IC50 Values of Metformin in Human Cancer Cell Lines [5][6][7][8]

Cell LineCancer TypeIC50 (mM)
A549Non-small Cell Lung Cancer~2.11-10
HelaCervical Cancer~0.0075
MDA-MB-231Breast Cancer~9.2
BT474Breast Cancer>100
U2OSOsteosarcomaVaries
MG63OsteosarcomaVaries
143BOsteosarcomaVaries

Table 3: IC50 Values of Rapamycin in Human Cancer Cell Lines [9][10][11][12][13]

Cell LineCancer TypeIC50 (nM)
HEK293Embryonic Kidney~0.1
T98GGlioblastoma~2
U87-MGGlioblastoma~1000
MCF-7Breast Cancer~20
MDA-MB-231Breast Cancer~20000
PC3Prostate CancerVaries
C32MelanomaVaries

Table 4: IC50 Values of Sulindac Sulfide in Human Cancer Cell Lines [14][15][16][17][18]

Cell LineCancer TypeIC50 (µM)
SK-BR-3Breast Cancer59
ZR75-1Breast Cancer76
MDA-MB-231Breast Cancer84
LNCaPProstate Cancer~66
PC3Prostate Cancer~137
A549Lung Adenocarcinoma44-52
H69ARSmall Cell Lung Cancer~5.6 (for ABCC1 inhibition)

Mechanisms of Action and Signaling Pathways

The chemopreventive effects of these agents are mediated through distinct and sometimes overlapping signaling pathways.

This compound (Pentadecanoic Acid, C15:0)

This compound has been shown to have pleiotropic effects, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR).[19][20] It also exhibits anti-inflammatory and anti-proliferative activities.[21] At higher concentrations, it has been shown to mimic the effects of anti-cancer therapeutics like gemcitabine and paclitaxel in cell-based assays.[21]

FA15_Pathway FA15 This compound (C15:0) AMPK AMPK FA15->AMPK Activates mTOR mTOR FA15->mTOR Inhibits AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: this compound (C15:0) signaling pathway.

Metformin

Metformin's primary anti-cancer mechanism involves the activation of AMPK, leading to the inhibition of mTOR signaling. This results in decreased protein synthesis and cell proliferation.

Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellProliferation Cell Proliferation mTORC1->CellProliferation Promotes

Caption: Metformin's primary anti-cancer signaling pathway.

Rapamycin

Rapamycin and its analogs are specific inhibitors of mTOR Complex 1 (mTORC1). By binding to FKBP12, the rapamycin-FKBP12 complex allosterically inhibits mTORC1, leading to cell cycle arrest and inhibition of cell proliferation.[11]

Rapamycin_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle Promotes

Caption: Mechanism of action of Rapamycin.

Sulindac

Sulindac is a prodrug that is metabolized to sulindac sulfide, a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This leads to reduced prostaglandin synthesis, which is implicated in inflammation and carcinogenesis. Sulindac sulfide also has COX-independent anti-proliferative and pro-apoptotic effects.

Sulindac_Pathway Sulindac Sulindac (Prodrug) SulindacSulfide Sulindac Sulfide (Active Metabolite) Sulindac->SulindacSulfide Metabolism COX1 COX-1 SulindacSulfide->COX1 Inhibits COX2 COX-2 SulindacSulfide->COX2 Inhibits Prostaglandins Prostaglandins COX1->Prostaglandins Produces COX2->Prostaglandins Produces Inflammation Inflammation & Tumor Growth Prostaglandins->Inflammation Promotes

Caption: Sulindac's mechanism of action.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed cells in 96-well plates Treat 2. Treat with varying concentrations of test compounds Seed->Treat Incubate1 3. Incubate for 24-72 hours Treat->Incubate1 AddMTT 4. Add MTT solution to each well Incubate1->AddMTT Incubate2 5. Incubate for 2-4 hours AddMTT->Incubate2 AddSolvent 6. Add solubilization solution (e.g., DMSO) Incubate2->AddSolvent Measure 7. Measure absorbance at 570 nm AddSolvent->Measure Calculate 8. Calculate cell viability and IC50 Measure->Calculate

Caption: MTT assay experimental workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, metformin, rapamycin, sulindac)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22][23][24][25][26]

Apoptosis Detection: Western Blot Analysis

This protocol is used to detect key protein markers of apoptosis.

WesternBlot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection TreatCells 1. Treat cells with test compounds LyseCells 2. Lyse cells and collect protein TreatCells->LyseCells Quantify 3. Quantify protein concentration LyseCells->Quantify Load 4. Separate proteins by SDS-PAGE Quantify->Load Transfer 5. Transfer proteins to a membrane Load->Transfer Block 6. Block the membrane Transfer->Block PrimaryAb 7. Incubate with primary antibody (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) Block->PrimaryAb SecondaryAb 8. Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect 9. Detect signal with ECL substrate SecondaryAb->Detect

Caption: Western blot workflow for apoptosis markers.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family members)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[27][28][29][30][31]

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effect of the compounds on the ability of single cells to form colonies.

Clonogenic_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Colony Growth cluster_analysis Analysis SeedCells 1. Seed a low number of cells (e.g., 200-1000 cells/well) Treat 2. Treat with test compounds SeedCells->Treat Incubate 3. Incubate for 1-3 weeks until colonies form Treat->Incubate Fix 4. Fix colonies with methanol Incubate->Fix Stain 5. Stain with crystal violet Fix->Stain Count 6. Count colonies (>50 cells) Stain->Count Calculate 7. Calculate surviving fraction Count->Calculate

References

A Comparative Analysis of FA15™ (C15:0) and Longevity-Associated Compounds: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular activities of FA15™ (pentadecanoic acid, C15:0) with established longevity-associated compounds: rapamycin, metformin, and acarbose. The primary data presented is derived from a key preclinical study that utilized a standardized human primary cell-based assay platform to compare these molecules head-to-head. This guide aims to facilitate an evidence-based understanding of the current, albeit limited, research landscape regarding the replicability and comparative efficacy of FA15™ in the context of cellular aging and longevity pathways.

Executive Summary

Pentadecanoic acid (C15:0), the active component of FA15™, is an odd-chain saturated fatty acid that has demonstrated a range of activities in preclinical studies relevant to cellular health and longevity. A significant in vitro study compared C15:0 to rapamycin, metformin, and acarbose, revealing that C15:0 and rapamycin exhibited the broadest and most potent effects across a panel of human primary cell-based assays mimicking various disease states. At their optimal concentrations, C15:0 and rapamycin shared numerous anti-inflammatory, anti-fibrotic, and anti-proliferative activities. Metformin also demonstrated a number of relevant activities, while acarbose showed the most limited effects in these cellular systems. It is crucial to note that the primary comparative data originates from a single study with affiliations to the commercial producers of FA15™. Independent replication of these findings is essential for validation.

Quantitative Data Comparison

The following tables summarize the quantitative data from the comparative analysis of C15:0 (FA15™), rapamycin, metformin, and acarbose on a panel of 148 biomarkers across 12 human primary cell systems.

Table 1: Overview of Dose-Dependent Activities in Human Primary Cell Systems

CompoundNumber of Dose-Dependent Annotated ActivitiesNumber of Cell Systems with Activity
C15:0 (FA15™) 36 10
Rapamycin3212
Metformin17Not Reported
Acarbose5Not Reported

Data sourced from Venn-Watson & Schork, 2023.[1]

Table 2: Comparison of Bio-active Concentrations

CompoundTested Concentration Range (µM)Optimal Dose in BioMAP Assay (µM)
C15:0 (FA15™) 1.9 - 50 17
Rapamycin0.3 - 99
Metformin190 - 50005000
Acarbose1.1 - 3030

Data sourced from Venn-Watson & Schork, 2023.[1]

Table 3: Shared Clinically Relevant Activities at Optimal Doses

Shared Activities BetweenNumber of Shared ActivitiesKey Shared Activities
C15:0 and Rapamycin 24 Anti-inflammatory, anti-fibrotic, anti-proliferative
C15:0 and Metformin11Anti-inflammatory, anti-fibrotic
C15:0 and Acarbose1Anti-fibrotic

Data sourced from Venn-Watson & Schork, 2023.[1]

Experimental Protocols

The primary comparative data was generated using the BioMAP® Diversity PLUS panel (Eurofins Discovery). Below is a detailed description of the methodology.

BioMAP® Diversity PLUS Assay

The BioMAP® Diversity PLUS panel consists of 12 human primary cell-based co-culture systems designed to model a range of biological and disease states.[2][3][4] These systems are stimulated to recapitulate complex in vivo environments. Test compounds are added at four concentrations, and their effects on 148 clinically relevant protein biomarkers are measured, typically by ELISA.[2][5]

  • Cell Systems: The panel includes co-cultures of various human primary cells such as endothelial cells, fibroblasts, and immune cells (B cells, T cells, monocytes).[3][6]

  • Stimulation: Each cell system is treated with a specific cocktail of stimuli (e.g., cytokines, growth factors) to induce a disease-relevant state, such as inflammation or fibrosis.[7]

  • Compound Incubation: Test compounds (C15:0, rapamycin, metformin, acarbose) were incubated with the cell systems for a specified period (typically 24 hours).[7]

  • Biomarker Measurement: After incubation, cell culture supernatants and cell lysates are collected, and the levels of 148 protein biomarkers are quantified using ELISAs. These biomarkers include cytokines, chemokines, growth factors, and cell surface molecules.[2]

  • Data Analysis: The change in biomarker levels in the presence of the test compound is compared to vehicle controls. Activities are annotated when there is a dose-dependent and statistically significant change in a biomarker.

Below is a generalized workflow for the BioMAP® Diversity PLUS assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Plate Human Primary Cells (Mono- or Co-cultures) prep2 Add Test Compounds (4 Concentrations) prep1->prep2 prep3 Add Disease-Specific Stimuli prep2->prep3 inc1 Incubate for 24-48 hours prep3->inc1 ana1 Harvest Supernatants and Cell Lysates inc1->ana1 ana2 Measure 148 Biomarkers (ELISA) ana1->ana2 ana3 Data Analysis vs. Vehicle Control ana2->ana3

Generalized workflow for the BioMAP® Diversity PLUS assay.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by FA15™ (C15:0) and the comparator compounds, which are central to their effects on longevity and cellular health.

FA15™ (C15:0) Signaling Pathways

C15:0 exhibits pleiotropic effects by modulating several key signaling pathways involved in metabolism, inflammation, and cellular growth.[1] It is known to activate AMPK and PPARs while inhibiting mTOR.[1]

G cluster_activation Activation cluster_inhibition Inhibition cluster_outcomes Cellular Outcomes C150 FA15™ (C15:0) AMPK AMPK C150->AMPK + PPARs PPARα/δ C150->PPARs + mTOR mTOR C150->mTOR - Metabolism Improved Metabolism AMPK->Metabolism Inflammation Reduced Inflammation AMPK->Inflammation - Autophagy Increased Autophagy AMPK->Autophagy PPARs->Metabolism PPARs->Inflammation - CellGrowth Reduced Cell Proliferation mTOR->CellGrowth -

Key signaling pathways modulated by FA15™ (C15:0).

Rapamycin Signaling Pathway

Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[8]

G cluster_downstream Downstream Effects Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 - ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis - CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth - Autophagy Autophagy mTORC1->Autophagy +

Rapamycin's inhibitory effect on the mTORC1 signaling pathway.

Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[9]

G cluster_downstream Downstream Effects Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria - AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK + Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis - GlucoseUptake Muscle Glucose Uptake AMPK->GlucoseUptake + mTOR mTOR Signaling AMPK->mTOR -

Metformin's activation of the AMPK signaling pathway.

Acarbose Mechanism of Action

Acarbose is an alpha-glucosidase inhibitor that acts locally in the small intestine to delay carbohydrate digestion and absorption.[10][11][12]

G cluster_process Process cluster_outcome Outcome Acarbose Acarbose AlphaGlucosidase α-Glucosidase (in small intestine) Acarbose->AlphaGlucosidase - CarbDigestion Carbohydrate Digestion AlphaGlucosidase->CarbDigestion - GlucoseAbsorption Glucose Absorption CarbDigestion->GlucoseAbsorption PostprandialGlucose Reduced Postprandial Glucose Spike GlucoseAbsorption->PostprandialGlucose

Acarbose's mechanism of α-glucosidase inhibition.

Conclusion and Future Directions

The available preclinical data suggests that FA15™ (C15:0) exhibits a broad range of cellular activities that are comparable, and in some measures, superior to rapamycin in vitro. Its mechanisms of action, involving the modulation of key longevity pathways such as AMPK, mTOR, and PPARs, position it as a compound of interest for further investigation in the field of geroscience.

However, the current evidence for the replicability of these findings is limited. The majority of the direct comparative data comes from a single research group with commercial ties to FA15™. Therefore, independent, peer-reviewed studies are critically needed to validate these initial findings. Furthermore, while the in vitro data is promising, comprehensive in vivo studies, including lifespan and healthspan assessments in various animal models, are necessary to translate these cellular effects into a clearer understanding of their potential impact on organismal aging. Future clinical trials should also be designed to assess not only short-term biomarkers but also long-term health outcomes related to aging.

For researchers and drug development professionals, FA15™ represents a potentially novel therapeutic avenue for targeting age-related cellular decline. However, a cautious and evidence-driven approach, prioritizing independent replication and robust in vivo testing, is paramount.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pentadecylic Acid (FA C15:0) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Pentadecylic Acid (C15:0), a saturated fatty acid increasingly recognized as a biomarker for dietary fat intake and its association with various physiological and pathological states. The cross-validation of analytical methods is a critical step to ensure that results are reliable, reproducible, and comparable across different studies, laboratories, or analytical platforms.[1][2] This document outlines the performance characteristics of common analytical techniques and provides the necessary experimental protocols for their implementation and comparison.

Introduction to Pentadecylic Acid (C15:0) and Analytical Cross-Validation

Pentadecylic acid, also known as FA C15:0, is a long-chain saturated fatty acid with an aliphatic tail of 15 carbon atoms.[3][4] Its quantification in biological matrices is of significant interest to researchers. Cross-validation is the process of comparing results from at least two different validated analytical methods or the same method across different laboratories to ensure the consistency and reliability of the data.[2] This is particularly crucial when transferring a method, comparing data from different studies, or in regulated environments.[1][5]

The primary methods for fatty acid quantification, including C15:0, involve chromatographic techniques coupled with mass spectrometry. The two most prominent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methods

The choice of analytical method for C15:0 quantification depends on various factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of GC-MS and LC-MS for fatty acid analysis, derived from typical validation parameters in the scientific literature.

Table 1: Performance Comparison of GC-MS and LC-MS for C15:0 Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Key Considerations
Sample Preparation Requires derivatization (e.g., FAMEs)Can analyze free fatty acids directlyGC-MS derivatization adds time and potential for variability.
Linearity (R²) > 0.99> 0.99Both methods demonstrate excellent linearity over a wide dynamic range.
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow ng/mL to pg/mLSensitivity is comparable and dependent on the specific instrument configuration.
Accuracy (% Bias) Typically within ±15%Typically within ±15%Both methods provide high accuracy when properly validated.
Precision (%RSD) < 15%< 15%Both methods are highly precise for fatty acid quantification.
Selectivity High; separation based on volatility and massHigh; separation based on polarity and massBoth offer excellent selectivity, minimizing interference from matrix components.
Throughput Lower due to derivatization and longer run timesPotentially higher due to simpler sample prepLC-MS can be more amenable to high-throughput applications.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

Protocol 1: Quantification of C15:0 using GC-MS

This protocol outlines a typical workflow for the analysis of Pentadecylic acid from a biological matrix (e.g., plasma, serum) using GC-MS, which requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

  • To 100 µL of sample, add a known amount of internal standard (e.g., C17:0).

  • Extract total lipids using a solvent mixture such as chloroform/methanol (2:1, v/v).

  • Agitate and centrifuge to separate the organic and aqueous layers.

  • Collect the lower organic layer containing the lipids.

2. Derivatization to FAMEs:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1 mL of 2% methanolic sulfuric acid to the dried extract.

  • Heat the mixture at 70°C for 15 minutes for the transesterification reaction.

  • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

3. GC-MS Analysis:

  • Inject 1 µL of the hexane extract into the GC-MS system.

  • GC Column: Use a fused-silica capillary column suitable for FAME analysis (e.g., Supelco Equity 5% column, 30 m x 0.25 mm i.d., 0.25 µm film).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Oven Program: Start at 60°C, ramp to 300°C at 5°C/min, and hold for 15 minutes.[6]

  • MS Detection: Use electron ionization (EI) at 70 eV and operate in either full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Protocol 2: Quantification of C15:0 using LC-MS

This protocol describes the direct analysis of free fatty acids, including C15:0, using LC-MS, which avoids the need for derivatization.

1. Lipid Extraction:

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.

2. Sample Preparation for LC-MS:

  • Evaporate the solvent from the lipid extract under nitrogen.

  • Reconstitute the dried extract in a suitable solvent compatible with the mobile phase (e.g., methanol/isopropanol).

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • LC Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

  • MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transition for C15:0 in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow and Cross-Validation Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows.

G cluster_sample Sample Collection & Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma, Serum) IS Add Internal Standard (e.g., C17:0) Sample->IS Extraction Lipid Extraction (Chloroform/Methanol) IS->Extraction Derivatization Derivatization to FAMEs (Methanolic H2SO4) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Solvent Extraction->Reconstitution GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_GCMS GC-MS Results GCMS_Analysis->Data_GCMS LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_LCMS LC-MS Results LCMS_Analysis->Data_LCMS Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_GCMS->Comparison Data_LCMS->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Caption: Workflow for cross-validation of GC-MS and LC-MS methods.

G cluster_study_design Study Design cluster_execution Execution cluster_analysis Data Analysis cluster_acceptance Acceptance Criteria cluster_conclusion Conclusion cluster_fail Select_Methods Select Methods for Comparison (e.g., GC-MS vs. LC-MS) Select_Samples Select Representative Samples (Spiked QCs & Incurred Samples) Select_Methods->Select_Samples Analyze_GCMS Analyze Samples with Validated GC-MS Method Select_Samples->Analyze_GCMS Analyze_LCMS Analyze Samples with Validated LC-MS Method Select_Samples->Analyze_LCMS Collect_Data Collect Quantitative Results from Both Methods Analyze_GCMS->Collect_Data Analyze_LCMS->Collect_Data Stats_Analysis Perform Statistical Analysis (Correlation, Percent Difference) Collect_Data->Stats_Analysis Criteria_Met Do Results Meet Pre-defined Criteria? Stats_Analysis->Criteria_Met Conclusion_Node Methods are Interchangeable Criteria_Met->Conclusion_Node Yes Fail_Node Investigate Discrepancies Criteria_Met->Fail_Node No

Caption: Logical workflow for a cross-validation study.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of Pentadecylic Acid (C15:0). The primary difference lies in the sample preparation workflow, with GC-MS requiring a derivatization step. A thorough cross-validation, involving the analysis of the same set of quality control and biological samples by both methods, is essential to ensure that the data generated is comparable and interchangeable.[2] By following standardized protocols and establishing clear acceptance criteria, researchers can confidently compare and pool data from studies that utilize different analytical platforms, thereby enhancing the overall value and impact of their findings.

References

A Comparative Guide to the Bioavailability of C15:0 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest for its potential health benefits, including supporting metabolic and cardiovascular health. As research into C15:0 progresses, understanding the bioavailability of different oral formulations is crucial for designing effective preclinical and clinical studies. This guide provides a comparative overview of the bioavailability of various C15:0 formulations, drawing upon available data for C15:0 and analogous fatty acids to inform researchers on optimal formulation selection and experimental design.

Disclaimer: Direct comparative studies on the bioavailability of different C15:0 formulations (e.g., free fatty acid vs. triglyceride form) are limited in publicly available scientific literature. Therefore, this guide also presents data from studies on other fatty acids, such as omega-3 fatty acids, to provide insights into how different formulations may influence the absorption of C15:0.

Quantitative Data Summary

Table 1: Pharmacokinetic Data for Oral C15:0 Supplementation (Free Fatty Acid Form)

ParameterValueStudy PopulationDosageStudy Notes
Mean Increase in Circulating C15:01.88 µg/mL greater than placebo30 young adults with overweight or obesity200 mg/day for 12 weeksSupplementation was well-tolerated with no significant adverse events reported.[1] Half of the participants in the treatment group achieved a post-treatment C15:0 level >5 µg/mL.[1]
Dose-dependent IncreaseFor every 100 mg of ingested pure C15:0, circulating levels increased on average by 1 µg/mL.Healthy humansSingle oral doseThis provides a general estimation of the dose-response relationship for the free fatty acid form of C15:0.

Table 2: Comparative Bioavailability of Different Omega-3 Fatty Acid Formulations (as a Proxy for C15:0)

FormulationRelative Bioavailability (Compared to Natural Triglycerides)Key Findings
Re-esterified Triglycerides Superior (124%)Showed the highest bioavailability in a study comparing different omega-3 preparations.
Free Fatty Acids Did not differ significantly (91%)Generally shows good bioavailability, which may be less dependent on the presence of dietary fat for absorption.
Ethyl Esters Inferior (73%)Bioavailability is more dependent on co-ingestion with a high-fat meal to stimulate lipase activity for hydrolysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of bioavailability. Below are summaries of experimental protocols adapted from studies on C15:0 and other fatty acids.

In Vivo Pharmacokinetic Study in Humans

This protocol is based on a randomized controlled trial investigating a C15:0 supplement.

Objective: To determine the change in plasma C15:0 levels following daily supplementation.

Study Design:

  • Participants: Young adults with overweight or obesity.

  • Intervention: Oral administration of 200 mg C15:0 (as a pure free fatty acid) or a matching placebo daily for 12 weeks.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the 12-week intervention period.

  • Analysis: Plasma is separated, and the concentration of C15:0 is quantified using gas chromatography-mass spectrometry (GC-MS).

  • Primary Outcome: The change in plasma C15:0 levels from baseline to 12 weeks between the C15:0 and placebo groups.

In Vitro Digestion and Caco-2 Cell Model

This protocol provides a method for assessing the bioaccessibility and intestinal absorption of fatty acids without human or animal subjects.

Objective: To evaluate the release of C15:0 from a food matrix and its subsequent uptake by intestinal cells.

Methodology:

  • Simulated Digestion:

    • Gastric Phase: The C15:0-containing matrix is incubated with simulated gastric fluid containing pepsin at 37°C with agitation to mimic stomach digestion.

    • Intestinal Phase: Simulated intestinal fluid containing pancreatin, bile salts, and lipase is added to the gastric digestate, and the pH is adjusted to 7.0. The mixture is incubated at 37°C with agitation to simulate small intestine digestion.

  • Caco-2 Cell Culture:

    • Human Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal epithelium.

  • Absorption Study:

    • The digested intestinal extract containing the released C15:0 is applied to the apical side of the Caco-2 cell monolayer.

    • After a defined incubation period, the amount of C15:0 that has been transported across the cell monolayer to the basolateral side is quantified by GC-MS.

    • The amount of C15:0 remaining in the apical chamber and accumulated within the cells can also be measured to determine overall uptake and transport.

Mandatory Visualizations

Fatty_Acid_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Oral Intake Oral Intake Triglyceride (TG) Triglyceride (TG) Oral Intake->Triglyceride (TG) Free Fatty Acid (FFA) Free Fatty Acid (FFA) Oral Intake->Free Fatty Acid (FFA) Ethyl Ester (EE) Ethyl Ester (EE) Oral Intake->Ethyl Ester (EE) Micelle Micelle Triglyceride (TG)->Micelle Lipase (hydrolysis) Free Fatty Acid (FFA)->Micelle Ethyl Ester (EE)->Micelle Lipase (hydrolysis) Re-esterification Re-esterification Micelle->Re-esterification Passive Diffusion Chylomicron Assembly Chylomicron Assembly Re-esterification->Chylomicron Assembly Chylomicron Chylomicron Chylomicron Assembly->Chylomicron Lymphatic System Lymphatic System Chylomicron->Lymphatic System Exocytosis Bloodstream Bloodstream Lymphatic System->Bloodstream

Caption: General pathway of dietary lipid digestion and absorption.

Experimental_Workflow Start Start Randomization Randomization Start->Randomization Formulation A (e.g., FFA) Formulation A (e.g., FFA) Randomization->Formulation A (e.g., FFA) Formulation B (e.g., TG) Formulation B (e.g., TG) Randomization->Formulation B (e.g., TG) Single Oral Dose Administration Single Oral Dose Administration Formulation A (e.g., FFA)->Single Oral Dose Administration Formulation B (e.g., TG)->Single Oral Dose Administration Serial Blood Sampling Serial Blood Sampling Single Oral Dose Administration->Serial Blood Sampling Plasma C15:0 Analysis (GC-MS) Plasma C15:0 Analysis (GC-MS) Serial Blood Sampling->Plasma C15:0 Analysis (GC-MS) Pharmacokinetic Analysis (Cmax, Tmax, AUC) Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma C15:0 Analysis (GC-MS)->Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioavailability Comparison Bioavailability Comparison Pharmacokinetic Analysis (Cmax, Tmax, AUC)->Bioavailability Comparison End End Bioavailability Comparison->End

Caption: Hypothetical workflow for a comparative bioavailability study.

Signaling Pathways Involving C15:0

C15:0 has been shown to interact with several key signaling pathways involved in metabolism and inflammation. Understanding these pathways can provide context for the downstream effects of C15:0 administration.

C15_Signaling_Pathways C15:0 C15:0 PPARs PPARα/δ C15:0->PPARs Activates AMPK AMPK C15:0->AMPK Activates mTOR mTOR C15:0->mTOR Inhibits Metabolic Regulation Metabolic Regulation PPARs->Metabolic Regulation Improves Inflammation Inflammation PPARs->Inflammation Reduces AMPK->Metabolic Regulation Improves Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Regulates

Caption: Key signaling pathways modulated by C15:0.

References

A Comparative Analysis of the FAK Inhibitor Y15 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular targets and inhibitory profiles of the Focal Adhesion Kinase (FAK) inhibitor Y15 against other kinase inhibitors targeting FAK and associated signaling pathways. The information presented is supported by experimental data to aid researchers in selecting appropriate tool compounds for their studies.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by integrins and growth factor receptors.[1] Upon activation, FAK undergoes autophosphorylation at the tyrosine 397 residue (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[2] The resulting FAK/Src signaling complex phosphorylates numerous downstream targets, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[1][3] Overexpression and increased activation of FAK are observed in a wide range of human cancers, making it an attractive target for anti-cancer therapy.[1][4]

Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride) is a novel, specific small-molecule inhibitor of FAK.[5][6] Unlike many kinase inhibitors that compete with ATP, Y15 is an allosteric inhibitor that targets the main autophosphorylation site, Y397, directly blocking the initial activation step of FAK.[2][7] This mechanism prevents the recruitment and activation of Src, thereby inhibiting downstream signaling cascades.[2]

Molecular Target Comparison

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory potency (IC50) of Y15 and other relevant kinase inhibitors against their primary targets and other kinases.

Table 1: FAK Inhibitors - Comparative IC50 Values

InhibitorPrimary Target(s)FAK IC50 (enzymatic)FAK IC50 (cellular, pY397)Other Notable Targets (IC50)Mechanism of Action
Y15 FAK1 µM[7]~0.1-1 µM[5][8]Highly selective; does not target Pyk2, Src, EGFR, IGFR, PDGFR, PI3K, VEGFR-3, c-Met[6]Allosteric, blocks Y397 autophosphorylation[2]
PF-562,271 FAK, Pyk21.5 nM[9][10]10-30 nM[11]Pyk2 (14 nM), Fyn (277 nM)[9][12]ATP-competitive[9]
TAE226 FAK, IGF-1R5.5 nM[13][14]Not specifiedIGF-1R (140 nM), InsR (44 nM)[14]ATP-competitive[15]

Table 2: Inhibitors of FAK-Associated Signaling Pathways - Comparative IC50 Values

InhibitorPrimary Target(s)Target IC50 (enzymatic)Cell Line Examples (IC50)
Dasatinib Src, Bcr-AblSrc (~0.5-1 nM)SudHL-6, OCI-Ly10 (~1-5 µM)[16]
PP2 Src Family KinasesSrc (~5 nM)BKS-2, WEHI-231 (~5-15 µM)[16]
Dactolisib (BEZ235) PI3K, mTORPI3Kα (4 nM), mTOR (20.7 nM)[17]Not specified
Buparlisib (BKM120) Pan-PI3KPI3Kα (52 nM), PI3Kβ (166 nM), PI3Kδ (116 nM), PI3Kγ (262 nM)[18]Not specified
GSK690693 Akt1, Akt2, Akt3Akt1 (2 nM), Akt2 (13 nM), Akt3 (9 nM)[19]BT474 (43 nM), LNCaP (79 nM)[19]

Signaling Pathway Visualization

The following diagram illustrates the central role of FAK in cell signaling and highlights the points of intervention for various kinase inhibitors.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Integrin Integrin GF_Receptor Growth Factor Receptor FAK FAK GF_Receptor->FAK pY397_FAK FAK-pY397 FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment FAK_Src_Complex FAK/Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex p130Cas p130Cas FAK_Src_Complex->p130Cas Phosphorylation PI3K PI3K FAK_Src_Complex->PI3K Activation Rac_Rho Rac/Rho GTPases p130Cas->Rac_Rho Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration & Adhesion Rac_Rho->Cell_Migration ATP_Comp PF-562,271 TAE226 ATP_Comp->FAK Inhibits kinase activity Src_I Dasatinib, PP2 Src_I->Src PI3K_I Dactolisib Buparlisib PI3K_I->PI3K Akt_I GSK690693 Akt_I->Akt

Caption: FAK signaling pathway and points of inhibitor action.

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cell-based assays designed to characterize kinase inhibitors.

1. In Vitro Kinase Activity Assay (Radiometric)

This assay is considered the gold standard for directly measuring the catalytic activity of a kinase.[20]

  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).

  • Principle: The assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate peptide or protein by the kinase.

  • Methodology:

    • The purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and the test inhibitor at various concentrations are combined in a reaction buffer.

    • The kinase reaction is initiated by the addition of radioactively labeled ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the mixture is spotted onto a filter membrane which binds the substrate.

    • Unreacted radioactive ATP is washed away.

    • The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cellular FAK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block FAK activation within a cellular context.

  • Objective: To determine the IC50 of an inhibitor for FAK autophosphorylation at the Y397 site in intact cells.

  • Principle: Western blotting uses specific antibodies to detect the levels of total FAK protein and FAK phosphorylated at Y397.

  • Methodology:

    • Cancer cells known to have active FAK signaling (e.g., Panc-1, SW620) are cultured in plates.[2][21]

    • Cells are treated with a range of concentrations of the test inhibitor (e.g., Y15) for a specified duration (e.g., 24 hours).[21]

    • After treatment, the cells are lysed to extract total cellular proteins.

    • Protein concentration is determined for each lysate to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with a primary antibody specific for FAK phosphorylated at Y397 (anti-pY397-FAK).

    • After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • A chemiluminescent substrate is applied, and the signal is detected.

    • The membrane is then stripped and re-probed with an antibody for total FAK and a loading control (e.g., β-Actin) to normalize the data.[21]

    • Band intensities are quantified, and the ratio of pY397-FAK to total FAK is calculated to determine the dose-dependent inhibition.

3. Cell Viability Assay (MTS/MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Objective: To measure the dose-dependent effect of a kinase inhibitor on cancer cell viability.

  • Principle: The assay relies on the reduction of a tetrazolium salt (MTS or MTT) by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the inhibitor for a set period (e.g., 24-72 hours).[6]

    • The MTS or MTT reagent is added to each well and incubated for 1-4 hours.

    • The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength.

    • The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.

Workflow for Kinase Inhibitor Profiling

The process of characterizing a novel kinase inhibitor involves a series of sequential assays to determine its potency, selectivity, and cellular effects.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Hit-to-Lead Characterization cluster_Cellular Cellular & In Vivo Validation A Compound Library Screening B Primary Biochemical Assay (e.g., Radiometric, TR-FRET) A->B Identify Hits C IC50 Determination (Primary Target) B->C D Kinome Selectivity Profiling (Panel of >100 Kinases) C->D E Mechanism of Action Studies (e.g., ATP-competitive vs. Allosteric) C->E F Cellular Target Engagement (e.g., Western Blot for p-FAK) D->F E->F G Cell-Based Phenotypic Assays (Viability, Migration, Apoptosis) F->G H In Vivo Xenograft Models G->H I Lead Optimization H->I

Caption: General workflow for kinase inhibitor profiling.

Conclusion

The FAK inhibitor Y15 demonstrates a distinct profile compared to other FAK and downstream pathway inhibitors. Its allosteric mechanism of action, specifically targeting the Y397 autophosphorylation site, confers high selectivity for FAK.[2][6] This contrasts with ATP-competitive inhibitors like PF-562,271 and TAE226, which often exhibit activity against other kinases with structurally similar ATP-binding pockets.[9][14] For researchers investigating the specific roles of FAK autophosphorylation and the scaffold function of FAK, Y15 serves as a valuable and precise chemical probe. In contrast, inhibitors like PF-562,271 or TAE226 may be more suitable for studies aiming to broadly inhibit FAK family kinase activity or dual pathways. Understanding these differences in molecular targets and mechanisms is essential for the accurate interpretation of experimental results and for the strategic development of novel cancer therapeutics.

References

Independent Verification of FA15™'s Effects on Cellular Senescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FA15™ (pentadecanoic acid, C15:0) with other established compounds known to modulate cellular senescence. The information is intended to assist researchers in evaluating the current evidence and identifying areas for further investigation.

Disclaimer: The data presented for FA15™ is primarily derived from a study funded by Seraphina Therapeutics, the company that produces FA15™.[1][2] While the study was conducted by an independent contract research organization, the findings have not been independently replicated in peer-reviewed literature to the same extent as the alternative compounds discussed. Therefore, the results for FA15™ should be interpreted with this in mind.

Comparative Analysis of Compounds Targeting Cellular Senescence

The following table summarizes the key characteristics and reported effects of FA15™ and selected alternative compounds on cellular senescence.

Compound Mechanism of Action Reported Effects on Cellular Senescence Key Quantitative Data Highlights Source Type
FA15™ (C15:0) Proposed to stabilize cell membranes, repair mitochondrial function, and act as an AMPK activator and mTOR inhibitor.[1][3]Claims to stem premature cellular senescence and lower the risk of lipid peroxidation.[3] In a broad cell-based assay, it showed anti-inflammatory and anti-fibrotic activities.[1][2]In a BioMAP assay, pure C15:0 (FA15™) showed 36 dose-dependent activities across 10 of 12 human primary cell systems.[1][2]Non-peer-reviewed preprint of a manufacturer-funded study
Rapamycin Inhibits the mTOR (mammalian target of rapamycin) signaling pathway.[4][5]Decelerates the progression to irreversible senescence, transforming it into a reversible quiescent state.[4][5] Reduces the senescence-associated secretory phenotype (SASP).[2]Prevented the loss of proliferative potential in p21-arrested cells.[4] Reduced the number of SA-β-Gal positive cells in both wild-type and Nrf2 knockout mouse embryonic fibroblasts.[2]Peer-Reviewed
Metformin Activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[6]Delays cellular aging in human diploid fibroblasts and mesenchymal stem cells.[1] Alleviates stress-induced senescence in human adipose stromal cells.[6] Reduces the number of senescent CD8+ T cells.Chronic low-dose treatment delayed replicative senescence in human diploid fibroblasts.[1] Decreased oxidative stress and mitochondrial dysfunction in aged-donor adipose-derived stromal cells.[6]Peer-Reviewed
Dasatinib + Quercetin (D+Q) Dasatinib is a tyrosine kinase inhibitor, and Quercetin is a flavonoid. Together they act as senolytics, inducing apoptosis in senescent cells.[7][8]Selectively eliminates senescent cells in vitro and in vivo.[7] Reduces the burden of senescent cells in human patients with diabetic kidney disease.[7]A 3-day course of D+Q significantly decreased senescent cell burden in adipose tissue of patients with diabetic kidney disease.[7] Combination of Dasatinib (250 nM) and Quercetin (50 µM) significantly reduced the number of senescent murine embryonic fibroblasts.Peer-Reviewed

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental procedures involved in studying cellular senescence, the following diagrams are provided.

cluster_stimuli Senescence-Inducing Stimuli cluster_pathways Core Senescence Pathways cluster_phenotype Senescent Phenotype cluster_interventions Therapeutic Interventions DNA Damage DNA Damage p53_p21 p53/p21 DNA Damage->p53_p21 Telomere Shortening Telomere Shortening Telomere Shortening->p53_p21 Oncogene Activation Oncogene Activation p16 p16INK4a/Rb Oncogene Activation->p16 Growth Arrest Growth Arrest p53_p21->Growth Arrest mTOR mTOR p53_p21->mTOR p16->Growth Arrest p16->mTOR SA-β-Gal Activity SA-β-Gal Activity Growth Arrest->SA-β-Gal Activity SASP SASP Growth Arrest->SASP FA15 FA15™ (C15:0) FA15->mTOR inhibits (proposed) AMPK AMPK FA15->AMPK activates (proposed) Rapamycin Rapamycin Rapamycin->mTOR inhibits Metformin Metformin Metformin->AMPK activates DQ Dasatinib + Quercetin DQ->SA-β-Gal Activity eliminates senescent cells DQ->SASP eliminates senescent cells mTOR->SASP promotes AMPK->mTOR inhibits

Figure 1. Simplified signaling pathways in cellular senescence and points of intervention.

cluster_workflow Experimental Workflow for Assessing Cellular Senescence cluster_analysis Marker Analysis Cell Culture Cell Culture Induction of Senescence Induction of Senescence Cell Culture->Induction of Senescence e.g., replicative exhaustion, DNA damage Treatment with Compound Treatment with Compound Induction of Senescence->Treatment with Compound e.g., FA15™, Rapamycin, etc. Senescence Marker Analysis Senescence Marker Analysis Treatment with Compound->Senescence Marker Analysis SA-β-Gal Staining SA-β-Gal Staining Senescence Marker Analysis->SA-β-Gal Staining Immunofluorescence (p16/p21) Immunofluorescence (p16/p21) Senescence Marker Analysis->Immunofluorescence (p16/p21) SASP Analysis (ELISA, etc.) SASP Analysis (ELISA, etc.) Senescence Marker Analysis->SASP Analysis (ELISA, etc.)

Figure 2. A typical experimental workflow for evaluating the effects of compounds on cellular senescence.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to measure cellular senescence. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used cytochemical assay to detect senescent cells.[4]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

  • Staining Solution:

    • Citric acid/sodium phosphate buffer, pH 6.0

    • Potassium ferrocyanide

    • Potassium ferricyanide

    • Sodium chloride

    • Magnesium chloride

    • X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) stock solution

Procedure:

  • Wash cultured cells with PBS.

  • Fix the cells with Fixing Solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the freshly prepared SA-β-gal Staining Solution to the cells.

  • Incubate the cells at 37°C without CO2 for 4 to 16 hours, protected from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Count the percentage of blue-stained cells to quantify the level of senescence.

Immunofluorescence for Senescence Markers (p16INK4a or p21Cip1)

This method allows for the visualization and quantification of key cell cycle inhibitors that are upregulated in senescent cells.

Materials:

  • PBS

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p16INK4a or anti-p21Cip1)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Culture cells on coverslips.

  • Wash cells with PBS and fix with Fixing Solution for 10 minutes.

  • Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Wash with PBS and block with Blocking Buffer for 1 hour.

  • Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize and quantify the fluorescent signal using a fluorescence microscope.

Analysis of the Senescence-Associated Secretory Phenotype (SASP)

The SASP consists of a complex mixture of secreted factors. This protocol provides a general workflow for analyzing SASP components.

Materials:

  • Conditioned media from senescent and control cell cultures

  • ELISA kits for specific SASP factors (e.g., IL-6, IL-8, MMPs) or a multiplex cytokine array

Procedure:

  • Culture senescent and control cells for a defined period (e.g., 24-48 hours) in serum-free or low-serum media.

  • Collect the conditioned media and centrifuge to remove cellular debris.

  • Store the conditioned media at -80°C until analysis.

  • Quantify the concentration of specific SASP factors in the conditioned media using ELISA or a multiplex cytokine array according to the manufacturer's instructions.

  • Normalize the results to the number of cells that produced the conditioned media.

Conclusion

The study of compounds that modulate cellular senescence is a rapidly evolving field with significant therapeutic potential. While FA15™ (pentadecanoic acid) has been proposed to have beneficial effects on cellular health, the direct, independently verified evidence of its impact on established markers of cellular senescence is currently limited. In contrast, compounds such as rapamycin, metformin, and the combination of dasatinib and quercetin have a more extensive body of peer-reviewed literature supporting their roles in modulating senescence pathways.

This guide highlights the need for rigorous, independent investigation into the effects of FA15™ on cellular senescence to validate the initial findings and to provide a clearer comparison with existing interventions. Researchers are encouraged to utilize the provided protocols to further explore the mechanisms and efficacy of these and other novel compounds in the context of cellular aging.

References

Safety Operating Guide

Proper Disposal Procedures for FA-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are a synthesis of information from various Safety Data Sheets (SDS) for laboratory chemicals designated with "FA-15" identifiers. It is imperative to consult the specific SDS provided by the manufacturer for the exact this compound product in use and to adhere to all local, regional, and national regulations regarding chemical waste disposal. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of this compound, a substance that requires careful handling to mitigate potential environmental and health risks. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure all necessary personal protective equipment is worn and safety measures are in place.

Personal Protective Equipment (PPE) and Safety Measures:

Equipment/MeasureSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]To prevent inhalation of dust, fumes, or vapors.[1][2]
Hand Protection Compatible chemical-resistant gloves.[1][2]To prevent skin contact and potential allergic reactions.[1]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles.[1][2]To protect eyes from splashes and airborne particles.[1]
Skin and Body Protection Lab coat and appropriate protective clothing.[1]To prevent skin exposure.[1]
Ventilation Use in a well-ventilated area. Mechanical exhaust may be required.[1][2]To minimize inhalation of vapors.[1][2]
Safety Equipment Safety shower and eye wash station should be readily available.[1][2]For immediate decontamination in case of accidental exposure.[1]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1][2]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1][2]
Ingestion Wash out mouth with water provided the person is conscious. Call a physician.[1][2]
Inhalation Remove casualty to fresh air and keep warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1][2]

Spill Management

In the event of a spill, do not allow the chemical to enter soil, subsoil, or surface water drains.[1][2] Collect the spilled material in closed, suitable containers for disposal.[1] Ensure the affected area is thoroughly cleaned and ventilated.[1][2][3]

Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration.

Experimental Protocol for Disposal:

  • Preparation: Ensure all required PPE is correctly worn. The disposal procedure should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.

  • Solvent Mixture: Dissolve or mix the this compound waste material with a combustible solvent.[1][2] The choice of solvent should be appropriate for incineration and compatible with the chemical properties of this compound. Consult your institution's environmental health and safety (EH&S) department for approved solvents.

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and an exhaust air system.[1][2] This process must be conducted by authorized personnel at a licensed waste disposal facility.

  • Container Disposal: Uncleaned containers and packaging must be treated as hazardous waste and disposed of according to official regulations.[4] Do not dispose of with household garbage.[4]

  • Regulatory Compliance: All disposal activities must be in strict accordance with applicable local, regional, and national laws and regulations.[1]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

FA15_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_compliance Compliance A Don Personal Protective Equipment (PPE) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect this compound Waste in a Suitable Container B->C D Dissolve or Mix with a Combustible Solvent C->D E Transfer to Licensed Waste Disposal Facility D->E F Incinerate in a Chemical Incinerator with Afterburner E->F G Dispose of Contaminated Containers as Hazardous Waste F->G H Adhere to all Local, Regional, and National Regulations G->H

Caption: Logical workflow for the safe disposal of this compound chemical waste.

References

Navigating the Safe Handling of FA-15: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step in ensuring laboratory safety is the accurate identification of any chemical substance. The designation "FA-15" is not a unique identifier and can refer to a range of different chemical products. To provide precise and reliable safety protocols, researchers, scientists, and drug development professionals must first confirm the specific chemical identity of the "this compound" they are handling. This can be achieved by referencing the full chemical name or, preferably, the Chemical Abstracts Service (CAS) number provided on the product's Safety Data Sheet (SDS).

Once the specific chemical is identified, the following guidelines, summarized from various safety data sheets, offer a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

Protecting oneself from potential hazards is paramount when working with any chemical substance. The following table outlines the recommended PPE for handling chemical compounds, which should be adapted based on the specific hazards identified in the substance-specific SDS.

Body PartRecommended ProtectionRationale
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3]To prevent inhalation of dust, fumes, gases, mists, vapors, or sprays.[1]
Hands Compatible chemical-resistant gloves.[1][2][3]To prevent skin exposure and potential allergic reactions.[1]
Eyes Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1][2][3]To protect against splashes and eye irritation.[1]
Body Protective clothing, such as a lab coat or long-sleeved shirts and pants.[1][2][3]To prevent skin contact and contamination of personal clothing.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks and ensuring a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal.

prep Preparation - Review SDS - Don appropriate PPE - Ensure proper ventilation handling Handling - Avoid contact with skin, eyes, and clothing - Avoid ingestion and inhalation - Use in a well-ventilated area prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store away from incompatible substances handling->storage spill Spill & Emergency - Evacuate area - Wear appropriate respiratory protection - Contain and collect spill handling->spill Accidental Release disposal Disposal - Collect in closed, suitable containers - Dispose of in accordance with local, regional, national, and international regulations storage->disposal Waste Generation spill->disposal

Caption: Logical workflow for the safe handling and disposal of chemical substances.

Detailed Operational and Disposal Plans

Handling Advice:

  • Avoid all direct contact with the substance, including skin, eyes, and clothing.[1][3][4]

  • Prevent ingestion and inhalation by working in a well-ventilated area, such as under a chemical fume hood.[1][3][4][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][6]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed when not in use.[2][4]

  • Store away from incompatible substances.[1][3][4]

Accidental Release Measures:

  • In the event of a spill, provide adequate ventilation.[1][3][4]

  • For exposure to vapors, dusts, or aerosols, wear appropriate breathing apparatus.[1][3][4]

  • Collect the spilled material in closed and suitable containers for disposal.[1][2][3][4]

  • Thoroughly clean the contaminated area.[1][2][3][4]

Disposal Plan:

  • Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1]

  • Do not allow the substance to enter drains, soil, or surface water.[1][2][3][4]

  • Ensure all wastewater is collected and treated by a wastewater treatment plant.[1][2][3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.